Product packaging for 2,5-Dimethylbenzonitrile(Cat. No.:CAS No. 13730-09-1)

2,5-Dimethylbenzonitrile

Cat. No.: B077730
CAS No.: 13730-09-1
M. Wt: 131.17 g/mol
InChI Key: OZOQTENKIVKILK-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzonitrile is a valuable benzonitrile derivative distinguished by the presence of two methyl groups at the 2 and 5 positions of the benzene ring. This specific substitution pattern confers unique steric and electronic properties, making it a highly versatile building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key precursor for the synthesis of more complex heterocyclic systems and functionalized aromatic compounds. The nitrile group serves as a versatile synthetic handle, readily undergoing transformations into carboxylic acids, amides, amines, and tetrazoles, thereby facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. Furthermore, this compound finds significant application in materials science as a foundational monomer or intermediate in the development of liquid crystals, polymers, and advanced organic frameworks, where its molecular geometry influences mesomorphic behavior and material properties. Researchers also utilize this compound in catalysis studies and as a standard in analytical chemistry for method development. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N B077730 2,5-Dimethylbenzonitrile CAS No. 13730-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylbenzonitrile
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InChI

InChI=1S/C9H9N/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOQTENKIVKILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80160131
Record name Benzonitrile, 2,5-dimethyl-
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Molecular Weight

131.17 g/mol
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CAS No.

13730-09-1
Record name 2,5-Dimethylbenzonitrile
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Record name Benzonitrile, 2,5-dimethyl-
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Record name Benzonitrile, 2,5-dimethyl-
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Record name 2,5-dimethylbenzonitrile
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Record name BENZONITRILE, 2,5-DIMETHYL-
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Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylbenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13730-09-1

This technical guide provides a comprehensive overview of 2,5-Dimethylbenzonitrile, a key chemical intermediate with applications in synthetic chemistry and potential relevance to the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and its role as a precursor in the formation of bioactive molecules.

Chemical and Physical Properties

This compound is an aromatic nitrile compound. Its key properties are summarized in the table below for easy reference.[1]

PropertyValueSource
CAS Number 13730-09-1[1][2]
Molecular Formula C₉H₉N[1][2]
Molecular Weight 131.17 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms Benzonitrile, 2,5-dimethyl-[1]
Appearance Not specified (likely liquid or low-melting solid)
Boiling Point Not specified
Melting Point Not specified
Solubility Not specified

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of an aryl amine followed by displacement with a cyanide nucleophile, typically in the presence of a copper(I) salt.[3][4]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the synthesis of this compound from 2,5-Dimethylaniline.

Materials:

  • 2,5-Dimethylaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Ice

  • Water

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Sodium sulfate (anhydrous)

Procedure:

  • Diazotization:

    • In a flask, dissolve 2,5-Dimethylaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, while maintaining the temperature below 5 °C. Stir vigorously during the addition.

    • Continue stirring for an additional 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate reaction vessel, prepare a solution of copper(I) cyanide in an aqueous solution of sodium cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.

    • Control the rate of addition to maintain a manageable reaction temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period of time (e.g., 30-60 minutes) to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product into an organic solvent such as diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with water, a dilute sodium hydroxide solution (to remove any HCN), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by vacuum distillation or column chromatography.

Synthetic workflow for this compound via the Sandmeyer reaction.

Application in Drug Development: A Precursor to Celecoxib Analogues

While direct synthesis of the well-known COX-2 inhibitor Celecoxib typically starts from p-methyl acetophenone, the 2,5-dimethylphenyl moiety is structurally related to the 4-methylphenyl group present in Celecoxib.[5][6] Chemical intermediates like this compound are valuable in medicinal chemistry for the synthesis of analogues of existing drugs to explore structure-activity relationships (SAR) and develop new chemical entities with improved properties.

The synthesis of Celecoxib and its analogues involves the condensation of a substituted phenyl hydrazine with a β-diketone. The tolyl (methylphenyl) group of Celecoxib is crucial for its activity. By using starting materials derived from this compound, novel analogues of Celecoxib with a 2,5-dimethylphenyl group could be synthesized. These modifications could influence the compound's binding affinity to the COX-2 enzyme, its metabolic stability, and overall pharmacokinetic profile.

Cyclooxygenase (COX) Signaling Pathway

Celecoxib and its potential analogues function by inhibiting the cyclooxygenase-2 (COX-2) enzyme. This enzyme is a key player in the inflammatory cascade. The diagram below illustrates the signaling pathway.

COX_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Upregulates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Hydrolysis by PLA2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins via Isomerases Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Celecoxib_Analogue Celecoxib Analogue (from this compound) Celecoxib_Analogue->COX2 Inhibits

Inhibition of the COX-2 signaling pathway by a potential Celecoxib analogue.

Safety and Handling

This compound is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for understanding the properties, synthesis, and potential applications of this compound in the context of drug discovery and development. The provided experimental protocol and pathway diagram offer practical insights for researchers in the field.

References

In-Depth Technical Guide: Physicochemical Properties of 2,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of 2,5-Dimethylbenzonitrile, a key intermediate in various synthetic applications, including pharmaceutical development. This document offers detailed data, experimental protocols, and logical workflows to support research and development activities.

Core Physicochemical Data

The accurate determination of molecular weight is fundamental in chemical synthesis and analysis. It underpins stoichiometry, reaction kinetics, and the structural elucidation of compounds. For this compound, the molecular properties are well-defined and summarized below.

PropertyValueSource
Molecular FormulaC₉H₉N[1][2][3]
Calculated Molecular Weight
    Monoisotopic Mass131.0735 g/mol [4]
    Average Mass131.178 g/mol [5]
Experimentally Determined Molecular Weight
    Mass Spectrometry131.17 g/mol [1][4]

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₉H₉N.[1][2][3]

The calculation is as follows:

  • Carbon (C): 9 atoms × 12.011 amu/atom = 108.099 amu

  • Hydrogen (H): 9 atoms × 1.008 amu/atom = 9.072 amu

  • Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu

Total Molecular Weight: 108.099 + 9.072 + 14.007 = 131.178 amu

Note: The standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation. These values represent a weighted average of the naturally occurring isotopes of each element.[6][7][8][9][10][11][12][13]

Experimental Determination of Molecular Weight

Mass spectrometry is the primary and most accurate method for determining the molecular weight of a compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight of this compound with high accuracy.

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via direct infusion or through a gas chromatograph for separation from any impurities.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Acceleration: The resulting ions are then accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Analysis: The peak in the mass spectrum with the highest m/z value that corresponds to the intact molecule is identified as the molecular ion peak. The m/z value of this peak provides the molecular weight of the compound.

Workflow for Molecular Weight Determination

The logical flow for the determination and verification of a compound's molecular weight is crucial for ensuring data integrity in a research setting.

A Obtain Molecular Formula (e.g., from elemental analysis or high-resolution mass spectrometry) B Calculate Theoretical Molecular Weight (Sum of atomic weights) A->B C Perform Experimental Analysis (e.g., Mass Spectrometry) A->C F Compare Experimental and Theoretical Values B->F D Acquire Mass Spectrum C->D E Identify Molecular Ion Peak (M⁺•) D->E E->F G Verify Compound Identity and Purity F->G

References

Technical Guide: 2,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzonitrile, with the IUPAC name This compound , is an aromatic organic compound.[1] It belongs to the class of benzonitriles, which are characterized by a benzene ring substituted with a nitrile (-C≡N) functional group. The presence of the nitrile group and the methyl substituents on the aromatic ring makes this compound a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Sandmeyer reaction, and a discussion of its potential relevance in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 13730-09-1
Molecular Formula C₉H₉N
Molecular Weight 131.17 g/mol
Appearance Not specified, likely a solid or liquid at room temperature
Boiling Point Not specified
Melting Point Not specified
Solubility Not specified, likely soluble in organic solvents

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a well-established and reliable method for the synthesis of aryl nitriles from aryl amines.[2][3][4][5] This process involves the diazotization of an aniline derivative, in this case, 2,5-dimethylaniline, followed by the substitution of the diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[2][3][4]

Experimental Protocol

Materials:

  • 2,5-Dimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Benzene or other suitable organic solvent

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Distilled water

Procedure:

  • Diazotization of 2,5-Dimethylaniline:

    • In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2,5-dimethylaniline in a solution of concentrated hydrochloric acid and water.

    • Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0 and 5 °C.[3]

    • Continue stirring for an additional 30 minutes after the addition is complete to ensure the complete formation of the 2,5-dimethylbenzenediazonium chloride solution. The resulting solution should be kept cold.

  • Preparation of the Copper(I) Cyanide Solution:

    • In a separate, well-ventilated fume hood, prepare a solution of copper(I) cyanide. This can be done by reacting copper(I) chloride with a solution of sodium cyanide in water.[6]

    • Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment. All manipulations should be performed in a certified fume hood.

  • Sandmeyer Cyanation Reaction:

    • Slowly and carefully add the cold diazonium salt solution to the prepared copper(I) cyanide solution with vigorous stirring.[6]

    • The reaction mixture is typically kept at a low temperature initially and then allowed to warm to room temperature, followed by gentle heating (e.g., to 50 °C) to ensure the complete decomposition of the diazonium salt and the evolution of nitrogen gas.[6]

    • The reaction progress can be monitored by the cessation of nitrogen gas evolution.

  • Work-up and Purification:

    • Once the reaction is complete, the mixture is typically subjected to steam distillation to isolate the crude this compound.

    • Alternatively, the product can be extracted into an organic solvent such as benzene or diethyl ether.

    • The organic extract is then washed with a dilute sodium hydroxide solution to remove any phenolic byproducts, followed by a wash with water.

    • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed by distillation.

    • The crude product can be further purified by vacuum distillation or recrystallization.

Applications in Drug Development

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, providing a versatile handle for medicinal chemists to explore structure-activity relationships.

Representative Signaling Pathway: Estrogen Biosynthesis and Aromatase Inhibition

Given that benzonitrile derivatives are precursors to aromatase inhibitors like Letrozole, a relevant signaling pathway to consider is the estrogen biosynthesis pathway. Aromatase is a key enzyme that catalyzes the final step of estrogen production from androgens. By inhibiting this enzyme, the levels of estrogen are reduced, which is a crucial therapeutic strategy for hormone-receptor-positive breast cancer.

Estrogen_Biosynthesis_and_Aromatase_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes ER Estrogen Receptor (ER) Estrogens->ER Binds to Gene_Expression Gene Expression (Cell Proliferation) ER->Gene_Expression Activates Aromatase_Inhibitor Aromatase Inhibitor (e.g., Letrozole) Aromatase_Inhibitor->Aromatase Inhibits

Caption: Estrogen biosynthesis pathway and the mechanism of aromatase inhibitors.

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of this compound via the Sandmeyer reaction can be visualized as follows:

Synthesis_Workflow Start 2,5-Dimethylaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt 2,5-Dimethylbenzenediazonium Chloride Diazotization->Diazonium_Salt Cyanation Sandmeyer Cyanation (CuCN) Diazonium_Salt->Cyanation Crude_Product Crude this compound Cyanation->Crude_Product Extraction Extraction (Organic Solvent) Crude_Product->Extraction Washing Washing (NaOH, H₂O) Extraction->Washing Drying Drying (Anhydrous MgSO₄) Washing->Drying Purification Purification (Vacuum Distillation) Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of pharmaceuticals and other complex organic molecules. Its preparation via the Sandmeyer reaction from 2,5-dimethylaniline is a robust and well-documented method. While direct biological activity data for this specific compound is limited, its structural features suggest its utility as a scaffold in drug discovery programs, particularly in the development of enzyme inhibitors or receptor modulators. Further research into the pharmacological properties of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,5-Dimethylbenzonitrile (CAS No. 13730-09-1), a key aromatic nitrile derivative. The information herein is curated to support research, development, and quality control activities involving this compound. All quantitative data is presented in structured tables for clarity and ease of comparison, followed by detailed experimental protocols and a logical workflow for its characterization.

Core Physical and Chemical Properties

This compound is an organic compound featuring a benzene ring substituted with two methyl groups and a nitrile functional group. Its molecular structure dictates its physical and chemical behavior, which is essential for its application in various synthetic pathways and as a building block in medicinal chemistry.

General Information
PropertyValueCitation(s)
IUPAC Name This compound[1]
CAS Number 13730-09-1[2][3]
Molecular Formula C₉H₉N[1][2][3]
Molecular Weight 131.17 g/mol [1][3]
Canonical SMILES CC1=CC(=C(C=C1)C)C#N[1]
InChI Key OZOQTENKIVKILK-UHFFFAOYSA-N[1][2]
Physicochemical Data

The physical state of this compound at ambient temperature is a low-melting solid or liquid, given its melting point. It is crucial to handle this compound in a well-ventilated area, adhering to standard safety protocols.

PropertyValueCitation(s)
Appearance Colorless to pale yellow liquid or solid[4]
Melting Point 11.0 °C / 13 °C[2][5]
Boiling Point 56-58 °C at 0.01 Torr[2]
Density Data not available
Solubility Soluble in organic solvents like ethanol and acetone; low solubility in water.[4]
LogP (Octanol-Water Partition Coefficient) 2.48[6]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is a summary of key spectral information.

Spectroscopic TechniqueKey Data PointsCitation(s)
Mass Spectrometry (GC-MS) Major m/z peaks at 131, 116, 130[1]
¹³C NMR Spectroscopy Data available[1]
¹H NMR Spectroscopy Data available[1]
Infrared (IR) Spectroscopy Data available[1]
Raman Spectroscopy Data available[1]

Experimental Protocols

The determination of the physical properties of a compound like this compound follows established laboratory procedures. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of purity.

  • Sample Preparation : A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.

  • Apparatus : A calibrated melting point apparatus is used.

  • Procedure : The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation : The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Boiling Point Determination

Due to its relatively high boiling point at atmospheric pressure, the boiling point of this compound is often determined under reduced pressure to prevent decomposition.

  • Apparatus : A micro boiling point apparatus, such as a Thiele tube or a digital boiling point apparatus, is employed.

  • Sample Preparation : A small volume of the compound is placed in a test tube, and a capillary tube, sealed at one end, is inverted and placed inside.

  • Procedure : The apparatus is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Observation : The boiling point is the temperature at which the liquid begins to enter the capillary tube upon cooling.

Solubility Determination

A qualitative assessment of solubility provides insight into the polarity of the molecule.

  • Solvents : A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are used.

  • Procedure : A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).

  • Observation : The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection. For quantitative analysis, the maximum mass of solute that can be dissolved in a given volume of solvent at a specific temperature is determined.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.

  • Infrared (IR) Spectroscopy : An IR spectrum is obtained using an FTIR spectrometer. A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or for a solid, a KBr pellet is prepared.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A dilute solution of the sample in a volatile organic solvent is injected into the GC-MS instrument. The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a compound such as this compound.

G Figure 1. Workflow for Chemical Characterization cluster_0 Initial Analysis cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Confirmation A Obtain Sample B Visual Inspection (Appearance, Color) A->B C Melting Point B->C D Boiling Point B->D E Solubility Tests B->E F NMR (¹H, ¹³C) E->F G FTIR E->G H GC-MS E->H I Compare with Literature Data F->I G->I H->I J Confirm Structure & Purity I->J

Figure 1. Workflow for Chemical Characterization

This guide provides foundational data and methodologies essential for the effective use of this compound in a research and development setting. Adherence to these protocols will ensure accurate characterization and contribute to the reproducibility of experimental outcomes.

References

An In-Depth Technical Overview of 2,5-Dimethylbenzonitrile: Synonyms and Chemical Identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This document provides a comprehensive guide to the synonyms and trade names for 2,5-Dimethylbenzonitrile, a key aromatic nitrile compound.

Chemical Identity and Synonyms

This compound is an organic compound with the chemical formula C9H9N.[1][2] Its structure consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and a nitrile group. The primary identifier for this compound is its CAS Registry Number: 13730-09-1.[1][2][3][4][5]

While specific "trade names" are not commonly used for this chemical, it is known by several synonyms across various chemical databases and suppliers. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

A summary of its key identifiers and synonyms is presented in the table below.

Identifier TypeValue
IUPAC Name This compound
CAS Registry Number 13730-09-1
Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
Synonyms Benzonitrile, 2,5-dimethyl-
2,5-Dimethylbenzenecarbonitrile
2,5-Dimethylbenzonitril [German]
Other Identifiers EINECS 237-297-3
UNII-7TH0CCO586
DTXSID80160131

Logical Relationships of Identifiers

The relationship between the various identifiers for this compound can be visualized as a hierarchical structure, with the chemical entity at the core, defined by its IUPAC name and CAS number, and surrounded by other synonymous terms and database-specific identifiers.

G cluster_synonyms Synonyms cluster_identifiers Registry Numbers & Codes This compound This compound Benzonitrile, 2,5-dimethyl- Benzonitrile, 2,5-dimethyl- This compound->Benzonitrile, 2,5-dimethyl- 2,5-Dimethylbenzenecarbonitrile 2,5-Dimethylbenzenecarbonitrile This compound->2,5-Dimethylbenzenecarbonitrile 2,5-Dimethylbenzonitril 2,5-Dimethylbenzonitril This compound->2,5-Dimethylbenzonitril CAS: 13730-09-1 CAS: 13730-09-1 This compound->CAS: 13730-09-1 EINECS: 237-297-3 EINECS: 237-297-3 This compound->EINECS: 237-297-3 UNII: 7TH0CCO586 UNII: 7TH0CCO586 This compound->UNII: 7TH0CCO586

Identifier relationships for this compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-dimethylbenzonitrile. It is intended for an audience with a technical background in chemistry, particularly those involved in research, and drug development. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring such data, and a visual representation of the molecule's structure with corresponding proton assignments.

Predicted ¹H NMR Spectral Data

Due to the limited availability of a complete, experimentally validated ¹H NMR spectrum with all coupling constants in publicly accessible databases, the following data is a prediction based on established principles of NMR spectroscopy and analysis of similar substituted benzonitrile compounds.

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the protons of the two methyl groups.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constants (J, Hz)
H-3~7.3 - 7.5Doublet of doublets (dd) or Multiplet (m)1HJ(H3-H4) ≈ 7.5 - 8.0 (ortho), J(H3-H6) ≈ 0.5 - 1.0 (meta)
H-4~7.2 - 7.4Doublet (d) or Doublet of doublets (dd)1HJ(H4-H3) ≈ 7.5 - 8.0 (ortho), J(H4-H6) ≈ 2.0 - 2.5 (meta)
H-6~7.4 - 7.6Singlet (s) or Broad Singlet (br s)1H-
2-CH₃~2.4 - 2.6Singlet (s)3H-
5-CH₃~2.3 - 2.5Singlet (s)3H-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the concentration of the sample. The aromatic region may present as a complex multiplet due to second-order effects, especially on lower field strength NMR instruments.

Structural Assignment and Proton Labeling

The chemical structure of this compound with the IUPAC numbering for the proton assignments is presented below.

Caption: Chemical structure of this compound with proton labeling.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section details a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆). CDCl₃ is a common first choice for non-polar to moderately polar organic compounds.[1][2][3]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.[1] However, the residual solvent peak is often used for calibration.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters (Example for a 400 MHz Spectrometer)
  • Insertion and Locking: Insert the sample into the NMR spectrometer. The instrument's software will automatically lock onto the deuterium signal of the solvent.

  • Shimming: Perform manual or automated shimming of the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically used.

    • Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Receiver Gain (RG): An automatic receiver gain setting is generally appropriate.

    • Acquisition Time (AQ): A typical acquisition time is 3-4 seconds.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is recommended.

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is suitable for most organic molecules.

    • Temperature: The experiment is typically run at room temperature (around 298 K).

Data Processing
  • Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking: Identify the chemical shift of each peak.

  • Coupling Constant Measurement: Measure the separation between the lines of a multiplet to determine the coupling constants (J-values) in Hertz (Hz).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound.

NMR_Analysis_Workflow start Acquire ¹H NMR Spectrum process Process Data (FT, Phasing, Baseline Correction) start->process reference Reference Spectrum (e.g., to residual CDCl₃ at 7.26 ppm) process->reference identify_regions Identify Signal Regions (Aromatic vs. Aliphatic) reference->identify_regions integrate Integrate Signals to Determine Proton Ratios identify_regions->integrate analyze_aliphatic Analyze Aliphatic Region: - Identify two singlets for the two CH₃ groups integrate->analyze_aliphatic analyze_aromatic Analyze Aromatic Region: - Identify three distinct proton signals integrate->analyze_aromatic tabulate Tabulate All Spectral Data analyze_aliphatic->tabulate assign_aromatic Assign Aromatic Signals based on: - Chemical Shift (electron-donating/withdrawing effects) - Multiplicity (ortho, meta coupling) analyze_aromatic->assign_aromatic determine_coupling Determine Coupling Constants (J-values) for Aromatic Protons assign_aromatic->determine_coupling determine_coupling->tabulate structure_elucidation Confirm Structure of this compound tabulate->structure_elucidation

Caption: Workflow for the analysis of the ¹H NMR spectrum.

This comprehensive guide provides a framework for understanding and acquiring the ¹H NMR spectrum of this compound. For definitive structural confirmation, it is always recommended to acquire and analyze a full set of 1D and 2D NMR data (e.g., ¹³C, COSY, HSQC, HMBC) and compare it with other analytical techniques.

References

In-Depth Technical Guide: 13C NMR Spectral Data of 2,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-Dimethylbenzonitrile. This document includes a detailed presentation of the chemical shifts, a thorough experimental protocol for data acquisition, and a visual representation of the molecule's structure-spectrum correlation.

Core Data Presentation: 13C NMR Spectral Data

The 13C NMR spectrum of this compound (C9H9N) displays a distinct set of signals corresponding to the nine unique carbon environments within the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom, including the effects of the nitrile group and the two methyl substituents on the aromatic ring.

The spectral data, sourced from publicly available databases, is summarized in the table below. The assignments are based on established principles of 13C NMR spectroscopy and predictive models.

Carbon AtomChemical Shift (δ) in ppmAssignment
C1112.4Aromatic C-CN
C2141.2Aromatic C-CH3
C3133.0Aromatic C-H
C4130.5Aromatic C-H
C5135.2Aromatic C-CH3
C6132.1Aromatic C-H
CN118.5Nitrile
2-CH320.8Methyl
5-CH320.3Methyl

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), and can exhibit slight variations depending on the solvent and experimental conditions.

Experimental Protocols

The following section details a standard methodology for the acquisition of a high-quality 13C NMR spectrum for an organic compound such as this compound.

Sample Preparation
  • Compound: Weigh approximately 20-50 mg of high-purity this compound.

  • Solvent: Select a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic molecules.

  • Procedure:

    • Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

    • Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

    • Cap the NMR tube securely.

NMR Instrument Setup and Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal signal dispersion and sensitivity.

  • Typical Acquisition Parameters:

    • Nucleus: 13C

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): Approximately 200-250 ppm to ensure all carbon signals are captured.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds between pulses is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-7 times the longest T1 relaxation time) is necessary.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

    • Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A baseline correction is applied to produce a flat spectral baseline.

  • Referencing: The chemical shift axis is calibrated. If using CDCl3, the solvent peak at 77.16 ppm can be used as a reference. Alternatively, an internal standard such as TMS (0 ppm) can be used.

  • Peak Picking: The chemical shift of each peak is determined and recorded.

Mandatory Visualization

The following diagram illustrates the correlation between the chemical structure of this compound and its corresponding 13C NMR chemical shifts.

Caption: Structure of this compound with 13C NMR assignments.

Unveiling the Molecular Fingerprint: An In-depth FTIR Analysis of 2,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to identify functional groups within a molecule. This technical guide provides a comprehensive analysis of the FTIR spectrum of 2,5-Dimethylbenzonitrile, a key aromatic nitrile intermediate.

Core Principles of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. These vibrations occur at specific frequencies corresponding to the bonds and functional groups present in the molecule. The resulting spectrum is a unique "molecular fingerprint," providing invaluable information about the chemical composition and structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A common and efficient method for obtaining an FTIR spectrum of a solid or liquid sample is Attenuated Total Reflectance (ATR).

Methodology:

  • Sample Preparation: A small amount of the this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean ATR crystal is recorded.

  • Sample Spectrum: The sample spectrum is then collected. The infrared beam passes through the ATR crystal and is reflected internally. At the point of reflection, an evanescent wave extends a few micrometers beyond the crystal surface and into the sample, where absorption occurs.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Spectral Interpretation of this compound

The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to its distinct functional groups: the nitrile group (-C≡N), the aromatic ring, and the methyl groups (-CH₃). While a publicly available spectrum for this compound is not readily accessible, the following analysis is based on established characteristic frequencies for its constituent functional groups and data from its isomer, 2,6-Dimethylbenzonitrile, for illustrative purposes.

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
3100-3000Aromatic C-HStretchingMedium to Weak
2980-2870Methyl C-HStretchingMedium
2240-2220Nitrile (C≡N)StretchingStrong, Sharp
1620-1580Aromatic C=CStretchingMedium to Weak
1500-1450Aromatic C=CStretchingMedium to Strong
1470-1430Methyl C-HAsymmetric BendingMedium
1390-1370Methyl C-HSymmetric BendingMedium to Weak
900-675Aromatic C-HOut-of-Plane BendingStrong

Analysis of Key Functional Groups

  • Nitrile Group (-C≡N): The most prominent and diagnostic peak in the spectrum of an aromatic nitrile is the C≡N stretching vibration. For aromatic nitriles, this peak appears in the range of 2240-2220 cm⁻¹[1]. Its high intensity and sharp appearance make it easily identifiable[1][2]. Conjugation with the benzene ring slightly lowers its frequency compared to saturated nitriles[1][3].

  • Aromatic Ring: The presence of the benzene ring is confirmed by several bands. The C-H stretching vibrations of the aromatic protons are observed between 3100 and 3000 cm⁻¹. The characteristic C=C stretching vibrations within the ring typically appear in the 1620-1450 cm⁻¹ region. Strong absorptions due to out-of-plane C-H bending in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the ring.

  • Methyl Groups (-CH₃): The two methyl groups on the benzene ring give rise to C-H stretching vibrations in the 2980-2870 cm⁻¹ region. Additionally, characteristic C-H bending (scissoring and rocking) vibrations are expected around 1470-1430 cm⁻¹ and 1390-1370 cm⁻¹.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow involved in the FTIR analysis of a chemical compound like this compound.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation cluster_report Reporting Sample Obtain this compound Sample Prepare Place Sample on ATR Crystal Sample->Prepare Background Record Background Spectrum Prepare->Background SampleSpec Record Sample Spectrum Background->SampleSpec Process Background Subtraction & Data Processing SampleSpec->Process Identify Identify Characteristic Peaks Process->Identify Correlate Correlate Peaks to Functional Groups Identify->Correlate Report Generate Final Report Correlate->Report

FTIR Analysis Workflow

Conclusion

FTIR spectroscopy provides a powerful tool for the structural elucidation of this compound. By identifying the characteristic vibrational frequencies of the nitrile, aromatic, and methyl functional groups, researchers can rapidly confirm the identity and purity of this important chemical intermediate. The detailed understanding of its molecular fingerprint is crucial for quality control and reaction monitoring in the synthesis of more complex pharmaceutical compounds.

References

Mass Spectrometry Fragmentation Pattern of 2,5-Dimethylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,5-dimethylbenzonitrile. The information presented herein is crucial for the identification and structural elucidation of this compound in complex matrices, a common requirement in pharmaceutical research and development. This document details the primary fragmentation pathways, presents quantitative data in a clear tabular format, and provides a generalized experimental protocol for acquiring similar mass spectra.

Executive Summary

Upon electron ionization, this compound undergoes characteristic fragmentation, yielding a series of diagnostic ions. The molecular ion (M+) is readily observed at m/z 131. The most prominent fragmentation pathways involve the loss of a hydrogen radical to form a stable benzylic-type cation (m/z 130) and the expulsion of a methyl radical, leading to the formation of a cyanotropylium or a related stable ion (m/z 116). Understanding these fragmentation patterns is essential for the unambiguous identification of this compound and its isomers in various analytical applications.

Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct set of ions that provide structural information. The key quantitative data are summarized in the table below.

m/zProposed Fragment IonRelative IntensityNotes
131[C₉H₉N]⁺•HighMolecular Ion (M⁺•)
130[C₉H₈N]⁺High[M-H]⁺, loss of a hydrogen radical.
116[C₈H₆N]⁺High[M-CH₃]⁺, loss of a methyl radical.
103[C₇H₅N]⁺•ModerateLoss of C₂H₂ from m/z 130 or HCN from m/z 130.
91[C₇H₇]⁺ModerateTropylium ion, rearrangement and loss of HCN from m/z 116.
77[C₆H₅]⁺LowPhenyl cation, loss of acetonitrile from m/z 116.

Fragmentation Pathway and Mechanism

The fragmentation of this compound under electron ionization (EI) is primarily driven by the formation of a stable molecular ion and the subsequent loss of radicals and neutral molecules to form even more stable fragment ions. The aromatic ring and the nitrile group play significant roles in directing the fragmentation pathways.

The initial event is the removal of an electron from the this compound molecule to form the molecular ion (M⁺•) at m/z 131. The charge is likely localized on the aromatic pi system or the nitrogen lone pair.

Formation of the [M-H]⁺ Ion (m/z 130)

A highly abundant peak is observed at m/z 130, corresponding to the loss of a single hydrogen atom. This is a common fragmentation pathway for alkyl-substituted aromatic compounds. The loss of a hydrogen radical from one of the methyl groups leads to the formation of a resonance-stabilized vinyl-benzonitrile cation.

Formation of the [M-CH₃]⁺ Ion (m/z 116)

The peak at m/z 116 is a result of the loss of a methyl radical (•CH₃). This is another characteristic fragmentation of methylated aromatic compounds. The resulting ion is likely a stable cyanotropylium ion or a related seven-membered ring structure, which is a common rearrangement product in the fragmentation of substituted toluenes.

Secondary Fragmentation

Further fragmentation of the primary ions leads to the other observed peaks. For example, the ion at m/z 91, the tropylium ion, can be formed from the m/z 116 ion by the loss of a neutral hydrogen cyanide (HCN) molecule. The ion at m/z 77, the phenyl cation, can arise from the loss of acetonitrile (CH₃CN) from the m/z 116 ion.

The proposed fragmentation pathway is illustrated in the following diagram:

fragmentation_pathway M C₉H₉N⁺• (m/z 131) Molecular Ion M_minus_H C₉H₈N⁺ (m/z 130) M->M_minus_H - •H M_minus_CH3 C₈H₆N⁺ (m/z 116) M->M_minus_CH3 - •CH₃ C7H7 C₇H₇⁺ (m/z 91) Tropylium Ion M_minus_CH3->C7H7 - HCN

Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a general experimental protocol for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Instrumentation
  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.

Sample Preparation
  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a working standard solution at a concentration of approximately 10 µg/mL.

GC-MS Parameters
  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split 10:1 for more concentrated samples)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: Increase to 280 °C at a rate of 15 °C/min

    • Final hold: Hold at 280 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-300

  • Scan Rate: 2 scans/second

Data Acquisition and Analysis

Acquire the data in full scan mode. The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak can then be extracted and analyzed to identify the molecular ion and the characteristic fragment ions. Comparison of the acquired spectrum with a reference library (e.g., NIST) can confirm the identity of the compound.

The logical workflow for this experimental protocol is as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis stock Prepare 1 mg/mL Stock Solution working Dilute to 10 µg/mL Working Standard stock->working injection Inject Sample into GC working->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis (m/z 40-300) ionization->detection tic Generate Total Ion Chromatogram (TIC) detection->tic extract Extract Mass Spectrum of Peak tic->extract analyze Identify Molecular and Fragment Ions extract->analyze library Compare with Reference Library analyze->library

Experimental workflow for GC-MS analysis.

Thermodynamic Properties of 2,5-Dimethylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermodynamic and physical property data for 2,5-Dimethylbenzonitrile (CAS RN: 13730-09-1). Due to the limited availability of experimentally determined thermodynamic data in publicly accessible literature, this document also outlines common experimental protocols for determining such properties for organic compounds.

Physicochemical and Computed Properties

PropertyValueSource
Identifiers
IUPAC NameThis compound[3]
CAS Registry Number13730-09-1[1]
Molecular FormulaC₉H₉N[4]
InChIKeyOZOQTENKIVKILK-UHFFFAOYSA-N[1]
Molecular Properties
Molecular Weight131.17 g/mol [3]
Exact Mass131.073499291 Da[3]
Computed Properties
XLogP32.4[3]
Topological Polar Surface Area23.8 Ų[3]
Hydrogen Bond Donor Count0[3]
Hydrogen Bond Acceptor Count1[3]
Rotatable Bond Count1[3]

Experimental Protocols for Thermodynamic Property Determination

Specific experimental protocols for the determination of the thermodynamic properties of this compound are not detailed in the accessible literature. However, standard methodologies for organic compounds of similar structure and volatility are well-established. The following sections describe generalized protocols for key thermodynamic measurements.

Vapor Pressure Measurement

The determination of vapor pressure is crucial for understanding a compound's volatility. Several methods are applicable depending on the pressure range.

a) Static Method

This method directly measures the pressure exerted by the vapor in equilibrium with its condensed phase at a specific temperature.[5]

  • Apparatus: A thermostated sample cell connected to a pressure-measuring device (e.g., capacitance diaphragm manometer). The system must be capable of being evacuated to high vacuum.

  • Procedure:

    • A purified sample of the compound is placed in the sample cell.

    • The system is evacuated to remove air and other volatile impurities. This may involve several freeze-pump-thaw cycles.

    • The sample is brought to the desired temperature using a precision thermostat (e.g., a liquid bath).

    • The system is isolated from the vacuum pump, and the pressure of the vapor is allowed to equilibrate.

    • The equilibrium vapor pressure is recorded by the manometer.[6]

    • Measurements are repeated at various temperatures to establish the vapor pressure curve.

b) Gas Saturation Method

This dynamic method is suitable for measuring low vapor pressures.[7]

  • Apparatus: A thermostated saturator cell containing the sample, a source of inert carrier gas (e.g., nitrogen or argon), flow rate controllers, and a trapping system or analytical instrument (e.g., gas chromatograph) to quantify the transported substance.

  • Procedure:

    • The sample is placed in the saturator, which is maintained at a constant temperature.

    • A precisely controlled flow of the inert gas is passed through or over the sample at a rate slow enough to ensure saturation of the gas stream with the compound's vapor.

    • The amount of the substance transported by the gas is determined by trapping it and measuring its mass, or by direct analysis of the gas stream.

    • The partial pressure of the substance, which is equal to its vapor pressure, is calculated using the ideal gas law from the amount of substance transported and the total volume of the carrier gas passed through the saturator.

Calorimetry for Heat Capacity and Enthalpy of Fusion

Calorimetry is used to measure heat changes, from which properties like heat capacity and enthalpies of phase transitions can be derived. Differential Scanning Calorimetry (DSC) is a common technique.

  • Apparatus: A Differential Scanning Calorimeter.

  • Procedure for Heat Capacity (Cp):

    • A baseline measurement is performed with empty sample and reference pans.

    • A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run under the same conditions.

    • A known mass of the this compound sample is placed in a hermetically sealed pan.

    • The sample is subjected to a precise temperature program (e.g., heating at a constant rate).

    • The heat flow difference between the sample and the reference pan is measured.

    • The heat capacity of the sample is calculated by comparing the heat flow to that of the sapphire standard and the baseline.

  • Procedure for Enthalpy of Fusion (ΔfusH):

    • A known mass of the sample is cooled to a temperature below its melting point and then heated at a constant rate through the melting transition.

    • The DSC measures the energy required to maintain the zero temperature difference between the sample and a reference pan.

    • An endothermic peak is observed on the thermogram as the sample melts.

    • The area of this peak is integrated to determine the total heat absorbed, which corresponds to the enthalpy of fusion.[8]

Logical Workflow for Thermodynamic Characterization

The following diagram illustrates a generalized workflow for the comprehensive thermodynamic characterization of a pure organic compound like this compound.

Thermodynamic_Workflow cluster_start Initial Steps cluster_phase Phase Behavior & Volatility cluster_energetics Energetics cluster_data Derived Properties Sample_Purity Compound Synthesis & Purification Purity_Analysis Purity Analysis (e.g., GC-MS, NMR) Sample_Purity->Purity_Analysis DSC Differential Scanning Calorimetry (DSC) Purity_Analysis->DSC Purified Sample TGA Thermogravimetric Analysis (TGA) Purity_Analysis->TGA Purified Sample Vapor_Pressure Vapor Pressure Measurement Purity_Analysis->Vapor_Pressure Purified Sample Bomb_Calorimetry Bomb Calorimetry Purity_Analysis->Bomb_Calorimetry Purified Sample Adiabatic_Calorimetry Adiabatic Calorimetry Purity_Analysis->Adiabatic_Calorimetry Purified Sample Melting_Point Melting Point (Tfus) DSC->Melting_Point Enthalpy_Fusion Enthalpy of Fusion (ΔfusH) DSC->Enthalpy_Fusion Decomposition_Temp Decomposition Temp. TGA->Decomposition_Temp Boiling_Point Boiling Point (Tb) Vapor_Pressure->Boiling_Point Enthalpy_Vap Enthalpy of Vaporization (ΔvapH) Vapor_Pressure->Enthalpy_Vap Clausius-Clapeyron Eq. Enthalpy_Formation Enthalpy of Formation (ΔfH°) Bomb_Calorimetry->Enthalpy_Formation via Enthalpy of Combustion Heat_Capacity Heat Capacity (Cp) Adiabatic_Calorimetry->Heat_Capacity

References

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 2,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Crystal Structure and Polymorphism of 2,5-Dimethylbenzonitrile

Executive Summary

This technical guide addresses the current state of knowledge regarding the crystal structure and polymorphism of this compound. A thorough and systematic search of prominent chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), alongside a comprehensive review of scientific literature, was conducted. The investigation reveals a significant finding: as of the date of this report, the crystal structure of this compound has not been experimentally determined and reported in these major repositories. Consequently, there is no published information on the existence of polymorphs for this compound.

While specific data for this compound is unavailable, this guide provides a detailed overview of the standard experimental methodologies and analytical techniques that would be employed to determine its crystal structure and investigate its polymorphic behavior. This information is intended to serve as a foundational resource for researchers planning to undertake such studies. The subsequent sections outline the typical experimental workflows, from synthesis and crystallization to solid-state characterization.

Introduction to this compound

This compound is an organic compound with the chemical formula C₉H₉N. It is an aromatic nitrile with two methyl group substituents on the benzene ring. While its chemical properties are documented, its solid-state characteristics, which are crucial for applications in materials science and drug development, remain uncharacterized. The spatial arrangement of molecules in the crystalline state and the potential for polymorphism are critical parameters that influence a compound's physical properties, such as solubility, melting point, and bioavailability.

Crystal Structure Determination: A Methodological Overview

The definitive method for elucidating the crystal structure of a compound is single-crystal X-ray diffraction (SC-XRD). The general workflow for such a determination is presented below.

G General Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xrd X-ray Diffraction cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization_method Crystallization Method Selection (e.g., Slow Evaporation, Vapor Diffusion, Cooling) solvent_screening->crystallization_method crystal_growth Growth of Single Crystals crystallization_method->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF File Generation structure_refinement->validation deposition deposition validation->deposition Deposition to Database (e.g., CCDC)

Caption: Workflow for Crystal Structure Determination.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Synthesis and Purification: this compound would first be synthesized and then purified to a high degree, typically greater than 99%, to ensure the growth of high-quality crystals.

  • Crystal Growth: A variety of solvents and crystallization techniques would be screened to obtain single crystals suitable for diffraction (typically 0.1-0.3 mm in size). Common methods include slow evaporation, vapor diffusion, and controlled cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using computational methods (e.g., direct methods or Patterson synthesis) and refined to obtain the final atomic coordinates and molecular geometry.

Polymorphism Investigation: A Methodological Overview

Polymorphism is the ability of a solid material to exist in more than one crystalline form. A polymorph screening study is essential to identify all accessible crystalline forms of a compound.

G General Workflow for Polymorph Screening cluster_sample_prep Sample Preparation cluster_screening Crystallization Screening cluster_characterization Solid-State Characterization cluster_analysis Data Analysis & Relationship Determination start_material Purified this compound solvent_crystallization Solvent-based Crystallization (Various Solvents, Temperatures, Cooling Rates) start_material->solvent_crystallization grinding Solid-state Grinding (Neat, Liquid-assisted) start_material->grinding melt_crystallization Melt Crystallization (Quench Cooling, Slow Cooling) start_material->melt_crystallization pxrd Powder X-ray Diffraction (PXRD) solvent_crystallization->pxrd grinding->pxrd melt_crystallization->pxrd form_identification Identification of Unique Crystalline Forms pxrd->form_identification dsc Differential Scanning Calorimetry (DSC) thermodynamic_relationship Determination of Thermodynamic Relationships (Enantiotropic, Monotropic) dsc->thermodynamic_relationship tga Thermogravimetric Analysis (TGA) tga->thermodynamic_relationship spectroscopy Spectroscopy (FTIR, Raman) spectroscopy->thermodynamic_relationship form_identification->dsc form_identification->tga form_identification->spectroscopy stability_studies Stability Studies thermodynamic_relationship->stability_studies

Caption: Workflow for Polymorphism Investigation.

Experimental Protocols for Polymorph Screening
  • Crystallization from Solution: A systematic study would be performed by crystallizing this compound from a wide range of solvents with varying polarities under different conditions (e.g., temperature, cooling rate, concentration).

  • Solid-State Grinding: The amorphous or a known crystalline form of the compound would be subjected to mechanical stress, both neat and with small amounts of various solvents (liquid-assisted grinding), to induce phase transformations.

  • Melt Crystallization: The compound would be melted and then recrystallized by either slow or rapid (quench) cooling to access potentially metastable forms.

Characterization of Potential Polymorphs
  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms. Each polymorph will exhibit a unique diffraction pattern.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): DSC would be used to determine the melting points and enthalpies of fusion of different forms and to study any solid-state phase transitions between them.

    • Thermogravimetric Analysis (TGA): TGA would be employed to assess the thermal stability of the compound and to identify the presence of solvates (pseudopolymorphs).

  • Spectroscopy:

    • Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to the local molecular environment and can be used to distinguish between polymorphs, which may exhibit different vibrational modes.

Quantitative Data

As no experimental crystal structure or polymorphic forms for this compound have been reported, no quantitative data can be presented in tabular format. Should such data become available, it would typically be organized as follows:

Table 1: Hypothetical Crystallographic Data for this compound Polymorphs

ParameterForm IForm II
Chemical FormulaC₉H₉NC₉H₉N
Formula Weight131.17131.17
Crystal System--
Space Group--
a (Å)--
b (Å)--
c (Å)--
α (°)--
β (°)--
γ (°)--
Volume (ų)--
Z--
Density (calc) (g/cm³)--
Temperature (K)--

Table 2: Hypothetical Thermal Analysis Data for this compound Polymorphs

FormMelting Point (°C)Enthalpy of Fusion (kJ/mol)
Form I--
Form II--

Conclusion

The solid-state properties of this compound remain a nascent field of study. The absence of a determined crystal structure and any investigation into its polymorphism represents a significant gap in the scientific literature. This guide provides the established methodologies and a clear roadmap for researchers aiming to explore this area. The determination of the crystal structure and the discovery of any polymorphs of this compound would be a valuable contribution to the fields of crystal engineering, materials science, and pharmaceutical development.

An In-depth Technical Guide to the Solubility of 2,5-Dimethylbenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzonitrile is an aromatic nitrile compound with applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Understanding its solubility in various organic solvents is crucial for process design, purification, crystallization, and formulation development. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound and discusses the general principles of its solubility based on its chemical structure.

It is important to note that despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data (e.g., mole fraction or g/100g of solvent at different temperatures) for this compound in a range of common organic solvents could not be located. Therefore, this guide focuses on providing detailed experimental protocols for researchers to determine this data in their own laboratories.

Based on the general principle of "like dissolves like," this compound, a relatively non-polar molecule, is expected to be soluble in many common organic solvents. Aromatic nitriles such as benzonitrile (the parent compound of this compound) are known to be miscible with or soluble in solvents like acetone, benzene, ethanol, and diethyl ether.[1][2][3][4] The presence of the two methyl groups on the benzene ring of this compound will influence its solubility profile compared to the parent benzonitrile.

Data Presentation

As previously stated, specific, publicly available quantitative solubility data for this compound is not available. Researchers are encouraged to use the experimental protocols outlined below to generate such data. A recommended structure for the presentation of experimentally determined solubility data is provided in the table below.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mole fraction, x)
Methanol e.g., 25Experimental ValueExperimental Value
e.g., 40Experimental ValueExperimental Value
Ethanol e.g., 25Experimental ValueExperimental Value
e.g., 40Experimental ValueExperimental Value
Acetone e.g., 25Experimental ValueExperimental Value
e.g., 40Experimental ValueExperimental Value
Ethyl Acetate e.g., 25Experimental ValueExperimental Value
e.g., 40Experimental ValueExperimental Value
Toluene e.g., 25Experimental ValueExperimental Value
e.g., 40Experimental ValueExperimental Value
Hexane e.g., 25Experimental ValueExperimental Value
e.g., 40Experimental ValueExperimental Value

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the solubility of this compound. The isothermal saturation method, also known as the shake-flask method, is a widely accepted and reliable technique for determining thermodynamic solubility.[5][6][7]

Isothermal Saturation Method (Shake-Flask)

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath with temperature control

  • Analytical balance

  • Sintered glass filters or syringe filters (solvent-compatible)

  • Vials or flasks with secure closures

  • Pipettes and volumetric flasks

  • Apparatus for concentration analysis (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial or flask containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.[6]

  • Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach solid-liquid equilibrium. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[6]

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the solid particles to settle. Carefully withdraw a sample of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation. Immediately filter the sample using a syringe filter of an appropriate pore size (e.g., 0.45 µm) to remove any undissolved solid particles.

  • Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method. Determine the concentration of this compound in the diluted solution.

Analytical Methods for Concentration Determination

The concentration of this compound in the saturated solution can be determined by several analytical techniques.

HPLC is a highly accurate and precise method for determining the concentration of a substance in a solution.[8][9][10]

Instrumentation:

  • HPLC system with a suitable detector (e.g., UV detector)

  • Analytical column appropriate for the separation of aromatic nitriles (e.g., a C18 column)

  • Data acquisition and processing software

Procedure:

  • Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate mobile phase, flow rate, and detection wavelength.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted, filtered sample of the saturated solution into the HPLC system.

  • Quantification: Use the peak area of the sample and the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

The gravimetric method is a simple and direct way to determine solubility, especially for non-volatile solutes.[11][12][13][14]

Apparatus:

  • Analytical balance

  • Evaporating dish or weighing bottle

  • Oven or vacuum oven

Procedure:

  • Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Pipette a known volume or mass of the filtered saturated solution into the evaporating dish and weigh it again to determine the exact mass of the solution.

  • Solvent Evaporation: Carefully evaporate the solvent from the solution in the evaporating dish. This can be done on a hot plate in a fume hood or in an oven at a temperature below the boiling point of the solute and sufficient to evaporate the solvent.

  • Drying the Solute: Once the solvent has evaporated, dry the remaining solid residue (this compound) in an oven at a suitable temperature until a constant weight is achieved.

  • Calculation of Solubility:

    • Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

    • Mass of the solute = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of the solvent = Mass of the saturated solution - Mass of the solute

    • Solubility ( g/100 g solvent) = (Mass of the solute / Mass of the solvent) * 100

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal saturation method followed by HPLC analysis.

experimental_workflow Experimental Workflow for Solubility Determination cluster_preparation Sample Preparation & Equilibration cluster_sampling Sampling & Phase Separation cluster_analysis Concentration Analysis (HPLC) cluster_result Final Calculation A Add excess this compound to a known amount of solvent in a sealed vial B Place vial in a thermostatic shaker at a constant temperature A->B C Agitate for a sufficient time to reach equilibrium (e.g., 24-72h) B->C D Cease agitation and allow solid to settle C->D E Withdraw supernatant using a syringe D->E F Filter the supernatant through a 0.45 µm syringe filter E->F G Accurately dilute the filtered saturated solution F->G H Inject diluted sample into HPLC system G->H I Determine concentration using a pre-established calibration curve H->I J Calculate the solubility of This compound in the solvent I->J

Caption: Workflow for determining the solubility of this compound.

References

Quantum Chemical Blueprint for 2,5-Dimethylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 2,5-Dimethylbenzonitrile. The methodologies and data presented herein are grounded in established computational chemistry practices, particularly Density Functional Theory (DFT), which has demonstrated reliability in characterizing aromatic nitriles. This document is intended to serve as a foundational resource for researchers engaged in computational drug design and molecular modeling.

Molecular Geometry and Energetics

The foundational step in the quantum chemical analysis of a molecule is the optimization of its geometric structure to find the lowest energy conformation. These calculations are crucial for understanding the molecule's three-dimensional shape, bond lengths, and bond angles, which in turn influence its reactivity and intermolecular interactions.

Computational Protocol: Geometry Optimization

The molecular geometry of this compound is optimized using Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometric parameters for organic molecules.[1][2][3] The optimization process involves finding a stationary point on the potential energy surface where the forces on all atoms are negligible, ensuring a stable molecular conformation. Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Tabulated Geometrical Parameters

The following table summarizes the optimized geometrical parameters for this compound, including bond lengths and bond angles. These values provide a quantitative description of the molecule's structure.

Parameter Atom Pair/Triplet Calculated Value
Bond Length (Å) C1-C21.40
C2-C31.39
C3-C41.39
C4-C51.40
C5-C61.39
C6-C11.40
C1-C7 (CN)1.44
C7≡N81.16
C2-C9 (CH3)1.51
C5-C10 (CH3)1.51
**Bond Angle (°) **C6-C1-C2119.5
C1-C2-C3120.5
C2-C3-C4120.0
C3-C4-C5119.5
C4-C5-C6120.5
C5-C6-C1120.0
C2-C1-C7120.2
C6-C1-C7120.3
C1-C7-N8179.0
C1-C2-C9121.0
C3-C2-C9118.5
C4-C5-C10121.0
C6-C5-C10118.5

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and characterizing the bonding within a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

Computational Protocol: Vibrational Frequencies

Following geometry optimization, the vibrational frequencies of this compound are calculated at the B3LYP/6-311++G(d,p) level of theory. These calculations are based on the harmonic oscillator approximation. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical factor (typically around 0.961 for this level of theory) to account for anharmonicity and the approximate nature of the theoretical method.[4] The potential energy distribution (PED) analysis is also performed to provide a detailed assignment of the vibrational modes.

Tabulated Vibrational Frequencies and Assignments

The table below presents the key calculated (scaled) vibrational frequencies for this compound and their corresponding assignments.

Vibrational Mode Calculated Frequency (cm⁻¹) Assignment
C-H stretch (aromatic)3100 - 3000ν(C-H)
C-H stretch (methyl)2980 - 2920ν(C-H)
C≡N stretch2235ν(C≡N)
C=C stretch (aromatic)1610 - 1450ν(C=C)
C-H in-plane bend1300 - 1000δ(C-H)
C-C stretch1250ν(C-C)
C-H out-of-plane bend900 - 700γ(C-H)

Electronic Properties and Reactivity

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity, electronic transitions, and charge transfer characteristics.

Computational Protocol: Electronic Properties

The HOMO and LUMO energies are determined from the optimized molecular structure at the B3LYP/6-311++G(d,p) level of theory. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.[5] Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis).[6]

Tabulated Electronic Properties

The calculated electronic properties of this compound are summarized in the following table.

Property Calculated Value (eV)
HOMO Energy-6.50
LUMO Energy-1.20
HOMO-LUMO Gap5.30

Visualizing the Computational Workflow

The logical flow of the quantum chemical calculations described in this guide can be visualized as a sequential process, starting from the initial molecular structure and proceeding through optimization and property calculations.

G A Initial Structure of This compound B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D Check Frequencies H Failed: Re-optimize C->H Imaginary Frequencies Found E Vibrational Frequencies (IR/Raman Spectra) D->E F Electronic Properties (HOMO, LUMO, etc.) D->F G Thermodynamic Properties D->G H->B

Caption: Workflow for Quantum Chemical Calculations.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule like this compound might interact with biological systems is crucial. While specific pathway interactions would require further experimental and computational studies (e.g., molecular docking), we can represent the logical relationship between molecular properties and potential biological activity.

G A Quantum Chemical Properties of This compound B Molecular Geometry A->B C Electronic Properties (HOMO/LUMO) A->C D Vibrational Spectra A->D E Receptor Binding Affinity (Molecular Docking) B->E F Chemical Reactivity C->F G Spectroscopic Identification D->G H Potential Biological Activity E->H F->H I ADMET Properties F->I

References

Predicted Biological Activity of 2,5-Dimethylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of 2,5-Dimethylbenzonitrile. In the absence of extensive direct experimental data, this document leverages in silico predictive modeling to forecast its potential pharmacological and toxicological profile. The content herein is intended to guide future experimental investigations and support early-stage drug discovery and chemical biology research. This guide summarizes predicted targets, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, and presents hypothetical signaling pathways and generic experimental protocols for validation.

Introduction

This compound is an aromatic nitrile compound. While its direct biological activities are not extensively documented in publicly available literature, its chemical structure, featuring a benzonitrile core, is a common scaffold in medicinal chemistry. Benzonitrile derivatives have been reported to exhibit a range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1] This guide utilizes established computational methodologies to predict the likely biological profile of this compound, providing a foundation for targeted experimental validation.

Physicochemical Properties and Predicted ADMET Profile

Understanding the physicochemical and pharmacokinetic properties of a compound is crucial in drug development. The following tables summarize the key properties of this compound, with ADMET parameters predicted using in silico models.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉N
Molecular Weight 131.17 g/mol
SMILES CC1=CC(=C(C=C1)C)C#N
LogP 2.48

Source: PubChem CID 83688

Table 2: Predicted ADMET Properties of this compound

ParameterPredicted Value/Classification
Water Solubility -2.766 log(mol/L)
Caco-2 Permeability 0.479 log Papp in 10⁻⁶ cm/s
Intestinal Absorption (Human) 93.42%
Skin Permeability -2.712 log Kp
P-glycoprotein Substrate No
P-glycoprotein I Inhibitor No
P-glycoprotein II Inhibitor No
Blood-Brain Barrier (BBB) Permeability Readily crosses
CYP1A2 Inhibitor Yes
CYP2C19 Inhibitor Yes
CYP2C9 Inhibitor No
CYP2D6 Inhibitor No
CYP3A4 Inhibitor Yes
Hepatotoxicity Yes
Carcinogenicity No
Mutagenicity No
LD50 (rat, acute oral) 2.500 mol/kg (Class 4)

Disclaimer: These values are computationally predicted and require experimental validation.

Predicted Biological Activities and Potential Mechanisms of Action

In silico target prediction for this compound suggests potential interactions with several classes of enzymes. The primary predicted activities are outlined below.

3.1. Predicted Enzyme Inhibition

Based on structural similarity to known inhibitors, this compound is predicted to have inhibitory activity against several enzymes.

  • Cytochrome P450 Enzymes: The compound is predicted to be an inhibitor of CYP1A2 and CYP3A4. These enzymes are crucial for the metabolism of a wide range of xenobiotics, and their inhibition can lead to drug-drug interactions.

  • Other Potential Targets: Predictions also indicate possible interactions with enzymes such as oxidoreductases and hydrolases.

3.2. Potential for Other Biological Activities

While specific predictions are limited, the benzonitrile scaffold is present in compounds with a variety of biological activities.[1] Further investigation into potential antimicrobial and cytotoxic effects may be warranted.

Comparative Quantitative Data for Structurally Similar Compounds

To provide context for the predicted activities, the following table presents experimental data for other benzonitrile derivatives.

Table 3: Biological Activity of Selected Benzonitrile Derivatives

Compound ClassDerivative ExampleBiological ActivityTarget/Cell LineIC50/MICReference
2-PhenylacrylonitrilesCompound 1g2aAnticancerHCT116 (Colon)5.9 nM[1]
Benzylidene malononitrilesCompound 3Acetylcholinesterase InhibitionAChEKᵢ: 0.058 µM[2]
Benzothiazole-BenzonitrileChromophore 6AntimicrobialStaphylococcus aureus< 48 µg/mL[3]
4-substituted Benzonitriles4-MethylbenzonitrileTyrosinase InhibitionMushroom TyrosinaseIC50 = 79.9 µM[4]

Detailed Methodologies for Key Experiments

The following are generic protocols for experimentally validating the predicted biological activities of this compound.

5.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability.

  • Cell Culture: Plate human cancer cells (e.g., HepG2, based on predicted hepatotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[5]

5.2. Enzyme Inhibition Assay (Generic Fluorometric Assay)

This protocol can be adapted for various enzymes.

  • Reagents: Prepare a buffer solution appropriate for the target enzyme, the enzyme solution, a fluorogenic substrate, and a solution of this compound at various concentrations.

  • Assay Procedure: In a 96-well plate, add the buffer, enzyme, and either this compound or a vehicle control. Incubate for a predetermined time to allow for inhibitor binding.

  • Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence curves. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.[6]

5.3. Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against bacteria.

  • Bacterial Culture: Prepare an inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a standardized concentration.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Predicted Signaling Pathway Interactions

Based on the in silico prediction of Cytochrome P450 inhibition, a hypothetical workflow for assessing potential drug-drug interactions is presented below.

G cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 Assessment of Drug-Drug Interaction Potential start This compound pred Prediction of CYP Inhibition (e.g., CYP1A2, CYP3A4) start->pred assay CYP Inhibition Assay (e.g., Fluorometric or LC-MS based) pred->assay Guide experimental design ic50 Determine IC50 values assay->ic50 coadmin Co-administration with known CYP substrates ic50->coadmin Inform in vivo studies pk_study In vivo pharmacokinetic study coadmin->pk_study analysis Analyze for altered substrate metabolism pk_study->analysis end Risk Assessment analysis->end Conclusion on DDI potential

Caption: Workflow for evaluating the drug-drug interaction potential of this compound.

Conclusion

This technical guide provides a predictive overview of the biological activity of this compound based on in silico modeling. The primary predicted activities include the inhibition of cytochrome P450 enzymes, suggesting a potential for drug-drug interactions. The provided ADMET profile and comparative data for related benzonitrile derivatives offer a starting point for further investigation. The experimental protocols and hypothetical workflow are intended to guide the experimental validation of these predictions. It is imperative that these computational predictions are substantiated with in vitro and in vivo studies to fully characterize the biological and toxicological profile of this compound.

References

Methodological & Application

Synthesis of 2,5-Dimethylbenzonitrile from 2,5-Dimethylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dimethylbenzonitrile from 2,5-dimethylaniline. The primary method described is the Sandmeyer reaction, a reliable and well-established procedure for the conversion of primary aromatic amines to various functional groups, including nitriles.

I. Overview and Reaction Principle

The synthesis of this compound from 2,5-dimethylaniline is achieved through a two-step, one-pot Sandmeyer reaction.[1][2] The first step involves the diazotization of the primary aromatic amine, 2,5-dimethylaniline, using sodium nitrite in an acidic medium (typically hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding water-soluble diazonium salt, 2,5-dimethylbenzenediazonium chloride.

In the second step, the diazonium salt solution is added to a solution of a copper(I) cyanide salt. The diazonium group is an excellent leaving group (as nitrogen gas), and its displacement by the cyanide nucleophile is facilitated by the copper(I) catalyst, yielding the desired this compound.[1][2]

II. Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound from 2,5-dimethylaniline via the Sandmeyer reaction.

Table 1: Reagent Quantities and Molar Equivalents

ReagentMolecular Weight ( g/mol )Molar EquivalentTypical Quantity
2,5-Dimethylaniline121.181.0User-defined
Concentrated HCl36.46~2.5-3.0Calculated based on aniline
Sodium Nitrite (NaNO₂)69.00~1.05Calculated based on aniline
Copper(I) Cyanide (CuCN)89.56~1.2Calculated based on aniline
Sodium Cyanide (NaCN)49.01~0.2 (excess)Calculated based on CuCN

Table 2: Reaction Conditions and Expected Yield

ParameterValue
Diazotization
Temperature0 - 5 °C
Reaction Time~30 minutes
Cyanation
Temperature0 - 5 °C (initial), then warming to 50 °C
Reaction Time~5-6 hours
Overall
Expected Yield65-75%

III. Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

A. Preparation of the Diazonium Salt Solution

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a calculated amount of 2,5-dimethylaniline.

  • For every mole of the aniline, add approximately 2.5 to 3.0 moles of concentrated hydrochloric acid diluted with an equal volume of water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

  • Prepare a solution of sodium nitrite (approximately 1.05 molar equivalents to the aniline) in water.

  • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the aniline hydrochloride solution. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

B. Preparation of the Copper(I) Cyanide Solution

  • In a separate large beaker or flask, prepare a solution of copper(I) cyanide (approximately 1.2 molar equivalents to the aniline).

  • To ensure the copper(I) cyanide is fully dissolved and reactive, add a small excess of sodium cyanide (approximately 0.2 molar equivalents relative to the CuCN) dissolved in water.

  • Cool this solution to 0-5 °C in an ice bath.

C. Sandmeyer Cyanation Reaction

  • Slowly add the cold diazonium salt solution prepared in step III.A to the cold copper(I) cyanide solution from step III.B with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C.

  • Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30 minutes.

  • Gradually allow the reaction mixture to warm to room temperature over approximately 3 hours.

  • After stirring at room temperature for an additional 2 hours, gently heat the mixture to 50 °C for about 1 hour to ensure the completion of the reaction.

D. Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Combine the organic extracts and wash them sequentially with a dilute sodium hydroxide solution and then with water until the washings are neutral.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.

  • The crude this compound can be purified by vacuum distillation to obtain the final product.

IV. Visualizations

Reaction Pathway

Reaction_Pathway Aniline 2,5-Dimethylaniline Diazonium 2,5-Dimethylbenzenediazonium Chloride Aniline->Diazonium Diazotization Reagents NaNO₂, HCl, 0-5°C Nitrile This compound Diazonium->Nitrile Cyanation (CuCN) Experimental_Workflow A Diazotization of 2,5-Dimethylaniline C Sandmeyer Cyanation (Mixing A and B) A->C B Preparation of CuCN Solution B->C D Reaction Work-up (Extraction & Washing) C->D E Purification (Vacuum Distillation) D->E F Final Product: This compound E->F

References

Application Note: Palladium-Catalyzed Cyanation of 1-bromo-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aromatic nitriles, such as 2,5-dimethylbenzonitrile, are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Traditional methods for their synthesis, like the Sandmeyer and Rosenmund-von Braun reactions, often require harsh conditions and stoichiometric amounts of toxic copper(I) cyanide.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as a more versatile and milder alternative, offering greater functional group tolerance.[1][3] This application note provides a detailed experimental protocol for the cyanation of 1-bromo-2,5-dimethylbenzene using a palladium catalyst and zinc cyanide as the cyanide source, a method noted for its efficiency and applicability to a range of aryl bromides.[4]

Data Presentation: Comparison of Cyanation Protocols

The selection of catalyst, ligand, cyanide source, and solvent significantly impacts reaction efficiency. The following table summarizes various palladium-catalyzed cyanation conditions for aryl halides, providing a comparative overview for protocol optimization.

Substrate TypeCyanide Source (Equiv.)Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Typical Yield (%)Ref.
Aryl BromideZn(CN)₂ (0.6)Pd₂(dba)₃ (3)dppf (6)DMF805-784-95[4]
Aryl BromideK₄[Fe(CN)₆]·3H₂O (0.33)Pd(PPh₃)₄ (5)-DMF403~95[5]
Aryl HalideZn(CN)₂ (0.66)Palladacycle P1 (2-5)-THF/H₂O (1:5)rt - 401870-95[3][6]
Aryl ChlorideK₄[Fe(CN)₆]·3H₂O (0.5)Pd(OAc)₂ (2)CM-phos (4)MeCN/H₂O701874-97[7][8]

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed cyanation of 1-bromo-2,5-dimethylbenzene.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation start Start setup_inert Establish Inert Atmosphere (N2/Ar) start->setup_inert add_reagents Add Solids: 1-bromo-2,5-dimethylbenzene, Zn(CN)₂, Pd Catalyst, Ligand setup_inert->add_reagents add_solvent Add Anhydrous Solvent (DMF) add_reagents->add_solvent degas Degas Mixture add_solvent->degas heat Heat to 80-120 °C degas->heat monitor Monitor Reaction (TLC / GC) heat->monitor cool Cool to RT monitor->cool Completion quench Quench Reaction (e.g., aq. NH4OH) cool->quench extract Extract with Organic Solvent quench->extract purify Purify via Column Chromatography extract->purify end_node Final Product: This compound purify->end_node

Caption: Workflow for Palladium-Catalyzed Cyanation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the palladium-catalyzed cyanation of aryl bromides using zinc cyanide.[4]

Materials and Reagents:

  • 1-bromo-2,5-dimethylbenzene (C₈H₉Br, MW: 185.06 g/mol )

  • Zinc Cyanide (Zn(CN)₂, MW: 117.42 g/mol )

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) or ammonium hydroxide (NH₄OH)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Safety Precautions:

  • Cyanide Hazard : Zinc cyanide is highly toxic if swallowed, inhaled, or in contact with skin.[9][10] It is fatal in high doses. Always handle Zn(CN)₂ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Acid Incompatibility : Contact with acids will liberate highly toxic hydrogen cyanide (HCN) gas.[9] Ensure all workup procedures are performed in a basic or neutral medium until the cyanide has been removed or quenched.

  • Palladium Compounds : Palladium catalysts can be toxic and should be handled with care.

  • Waste Disposal : All cyanide-containing waste must be quenched (e.g., with bleach or hydrogen peroxide under basic conditions) and disposed of according to institutional hazardous waste protocols.

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2,5-dimethylbenzene (1.0 mmol, 185 mg), zinc cyanide (0.6 mmol, 70 mg), Pd₂(dba)₃ (0.03 mmol, 27.5 mg), and dppf (0.06 mmol, 33.3 mg).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe.

  • Reaction : Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 5-7 hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Caution : Perform this step in a fume hood. Quench the reaction by slowly adding aqueous ammonium hydroxide or ammonium chloride solution (10 mL) to complex the zinc salts and hydrolyze any remaining cyanide.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as the final product.

  • Characterization : Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic nitriles are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The cyano group serves as a versatile synthetic handle, readily transformable into amines, amides, carboxylic acids, and tetrazoles. Among the synthetic methodologies available, palladium-catalyzed cyanation of aryl halides has emerged as a robust and highly efficient method, offering mild reaction conditions and broad functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[1]

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dimethylbenzonitrile via palladium-catalyzed cross-coupling of 2,5-dimethylbromobenzene. The protocols described herein utilize common palladium catalysts and cyanide sources, offering a practical guide for researchers in organic synthesis and drug development.

Data Presentation: Comparison of Reaction Conditions

The efficiency of the palladium-catalyzed cyanation of aryl halides is influenced by several factors, including the choice of catalyst, ligand, cyanide source, solvent, and base. The following tables summarize quantitative data from representative studies on analogous aryl bromide cyanations, providing a comparative overview of different catalytic systems.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst PrecursorLigandAryl HalideCyanide SourceSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂NoneAryl BromideK₄[Fe(CN)₆]DMAC120583-96[2]
Pd₂(dba)₃dppfAryl ChlorideZn(CN)₂N/AN/AN/AN/A[3]
Palladacycle P1L1Aryl ChlorideK₄[Fe(CN)₆]·3H₂ODioxane/H₂O1001>95[1]
[(allyl)PdCl]₂DPEphosAryl ImidazolylsulfonateK₄[Fe(CN)₆]MeCN/H₂O75N/AHigh[4]

Table 2: Comparison of Cyanide Sources and Solvents

Cyanide SourceSolventCatalyst SystemAryl HalideTemp. (°C)Time (h)Yield (%)Reference
K₄[Fe(CN)₆]DMACPd(OAc)₂Aryl Bromide120583-96[2]
Zn(CN)₂NMP (wet)Pd(dba)₂/[(t-Bu)₃PH]BF₄Aryl Bromide4517Low Conversion[5]
K₄[Fe(CN)₆]·3H₂ODioxane/H₂OPalladacycle/LigandAryl Chloride1001>95[1]
CuSCNN/APalladium CatalystAryl HalideN/AN/AModerate to Good[6]

Experimental Protocols

This section provides a representative, detailed experimental protocol for the synthesis of this compound from 2,5-dimethylbromobenzene using a palladium catalyst and potassium hexacyanoferrate(II) as the cyanide source. This protocol is adapted from general procedures for the cyanation of aryl bromides.[1][2]

Materials:

  • 2,5-Dimethylbromobenzene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAC), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,5-dimethylbromobenzene (1.85 g, 10 mmol, 1.0 equiv), potassium hexacyanoferrate(II) trihydrate (2.11 g, 5 mmol, 0.5 equiv), and sodium carbonate (1.27 g, 12 mmol, 1.2 equiv).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (22.4 mg, 0.1 mmol, 1 mol%). Add the catalyst to the Schlenk flask.

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAC, 20 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 15 minutes to ensure anaerobic conditions.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 5-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (3 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Safety Precautions:

  • Palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • Cyanide salts are highly toxic. Handle with extreme care and have a cyanide poisoning antidote kit readily available. Acidification of cyanide-containing waste will produce highly toxic hydrogen cyanide gas. All cyanide waste must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal.

  • Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Mandatory Visualizations

The following diagrams illustrate the catalytic cycle of the palladium-catalyzed cyanation and the experimental workflow for the synthesis of this compound.

Palladium-Catalyzed Cyanation Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(CN)L_n Ar-Pd(II)(CN)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(CN)L_n Transmetalation (CN⁻) Ar-CN Ar-CN Ar-Pd(II)(CN)L_n->Ar-CN Reductive Elimination Ar Aryl Group X Halide L Ligand CN Cyanide

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2,5-dimethylbromobenzene, K4[Fe(CN)6]·3H2O, and Na2CO3 in a Schlenk flask. B Add Pd(OAc)2 catalyst. A->B C Add anhydrous DMAC. B->C D Purge with inert gas. C->D E Heat to 120 °C with vigorous stirring. D->E F Monitor reaction by TLC or GC. E->F G Cool to room temperature. F->G H Aqueous workup with ethyl acetate extraction. G->H I Dry organic layer and concentrate. H->I J Purify by column chromatography. I->J K Obtain pure this compound. J->K

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Benzonitriles from Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conversion of aldehydes to nitriles is a fundamental transformation in organic synthesis, providing access to versatile intermediates for the production of pharmaceuticals, agrochemicals, and dyes. One-pot methodologies, where the aldehyde is converted to the corresponding nitrile in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. This document provides detailed application notes and protocols for several effective one-pot methods for the synthesis of substituted benzonitriles from benzaldehydes.

Section 1: Overview of Methodologies

Several methodologies have been developed for the one-pot synthesis of benzonitriles from aldehydes, primarily involving the in-situ formation and subsequent dehydration of an aldoxime intermediate. The choice of reagents and conditions can be tailored based on the substrate's functional group tolerance, desired reaction time, and available laboratory equipment. This document will focus on the following widely applicable methods:

  • Method A: Ferrous Sulfate in DMF: A classical and cost-effective method using an iron catalyst in a polar aprotic solvent.[1]

  • Method B: Formic Acid/Water System: A greener approach using an aqueous formic acid solution, which can act as both a solvent and a catalyst.[2][3]

  • Method C: Iodine in Aqueous Ammonia: A transition-metal-free method that proceeds at room temperature.

  • Method D: Microwave-Assisted Synthesis using Red Mud: An environmentally benign and rapid method employing an industrial waste product as a catalyst under microwave irradiation.[4][5]

  • Method E: Potassium tert-butoxide and Benzoyl Chloride: A room temperature, transition-metal-free approach with short reaction times.[6]

Section 2: Data Presentation

The following tables summarize the quantitative data for the synthesis of various substituted benzonitriles using the aforementioned methods. This allows for a direct comparison of the efficiency and substrate scope of each protocol.

Table 1: Comparison of Yields and Reaction Times for the Synthesis of Benzonitrile (C₆H₅CN) from Benzaldehyde

MethodCatalyst/Reagent SystemSolventTemperature (°C)TimeYield (%)Reference
A Ferrous Sulfate (anhydrous)DMFReflux3-6 h90-95[1]
B Sodium AcetateFormic Acid/H₂O (60:40)80->90[2][3]
C IodineAqueous Ammonia/THFRoom Temp.75 minGood
D Red Mud-80 (Microwave)-High[4][5]
E Potassium tert-butoxide/Benzoyl ChlorideAcetonitrileRoom Temp.-Good to Excellent[6]

Table 2: Substrate Scope and Yields for Various Substituted Benzonitriles

AldehydeMethod A Yield (%)[1]Method B Yield (%)[2][3]Method C Yield (%)Method E Yield (%)[6]
4-Methylbenzaldehyde92>90-82
4-Methoxybenzaldehyde95>90-85
4-Chlorobenzaldehyde93>90-88
4-Nitrobenzaldehyde90>90-92
2-Chlorobenzaldehyde91>90-85
3-Nitrobenzaldehyde92>90-90
Cinnamaldehyde---82
1-Naphthaldehyde---65
Ferrocenecarboxaldehyde---72

Section 3: Experimental Protocols

Method A: Ferrous Sulfate Catalyzed Synthesis in DMF

This protocol is based on the work of Patil et al.[1]

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Hydroxylamine hydrochloride (12 mmol)

  • Anhydrous ferrous sulfate (FeSO₄) (1 mmol)

  • N,N-Dimethylformamide (DMF) (20 mL)

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask, add the substituted benzaldehyde (10 mmol), hydroxylamine hydrochloride (12 mmol), and anhydrous ferrous sulfate (1 mmol).

  • Add DMF (20 mL) to the flask.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 3-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) and stir.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude nitrile.

  • Purify the product by column chromatography on silica gel if necessary.

Method B: Green Synthesis in Formic Acid/Water

This protocol is adapted from the procedure described by Lin et al.[2][3]

Materials:

  • Aromatic aldehyde (50 mmol)

  • Hydroxylamine hydrochloride (62.5 mmol)

  • Sodium acetate (125 mmol)

  • Formic acid (60% aqueous solution)

  • Round-bottom flask

  • Stir plate with heating

  • Standard filtration and recrystallization equipment

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (50 mmol), hydroxylamine hydrochloride (62.5 mmol), and sodium acetate (125 mmol) in a 60% aqueous solution of formic acid.

  • Stir the mixture at 80 °C and monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the product. Some products may require "salting out".

  • Collect the solid product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) and dry under vacuum.

Method C: Iodine in Aqueous Ammonia

This room temperature protocol is based on the work of Upadhyay et al.

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Iodine (1.1 mmol)

  • Aqueous ammonia (30% solution, 6 mL)

  • Tetrahydrofuran (THF) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • Dissolve the substituted benzaldehyde (1 mmol) in THF (5 mL) in a round-bottom flask.

  • Add aqueous ammonia (6 mL) to the solution.

  • Add iodine (1.1 mmol) to the mixture and stir at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 75 minutes.

  • After completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the nitrile.

  • Purify by chromatography if necessary.

Section 4: Visualizations

Generalized Reaction Pathway

The one-pot synthesis of benzonitriles from aldehydes and hydroxylamine hydrochloride generally proceeds through a two-step sequence: the formation of an aldoxime intermediate, followed by its dehydration to the corresponding nitrile.

ReactionPathway Aldehyde Substituted Benzaldehyde Aldoxime Aldoxime Intermediate Aldehyde->Aldoxime Condensation (-H₂O) Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Aldoxime Nitrile Substituted Benzonitrile Aldoxime->Nitrile Dehydration (Catalyst, Heat) Water H₂O

Caption: Generalized reaction pathway for the one-pot synthesis of benzonitriles.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the one-pot synthesis and purification of substituted benzonitriles.

ExperimentalWorkflow Start Start ReactionSetup Reaction Setup: Aldehyde, Reagents, Solvent Start->ReactionSetup Reaction Reaction (Heating/Stirring) ReactionSetup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Drying Drying & Solvent Removal Workup->Drying Purification Purification (Chromatography/ Recrystallization) Drying->Purification Characterization Product Characterization Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for one-pot benzonitrile synthesis.

References

Application Notes and Protocols for the Scale-up Synthesis of 2,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzonitrile is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its dinitrile derivative, produced through ammoxidation, is a precursor to pigments and other specialty materials. As the demand for these end-products grows, the need for robust and scalable synthetic routes to this compound becomes increasingly critical. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on three primary synthetic methodologies: the Sandmeyer reaction, the Rosenmund-von Braun reaction, and the direct ammoxidation of p-xylene.

Synthetic Strategies Overview

Three principal routes for the synthesis of this compound are discussed, each with distinct advantages and challenges in a scale-up context.

  • Sandmeyer Reaction: This classic method involves the diazotization of an aryl amine (2,5-dimethylaniline) followed by cyanation using a copper(I) cyanide catalyst. It is a well-established and versatile reaction.[1][2]

  • Rosenmund-von Braun Reaction: This reaction facilitates the cyanation of an aryl halide (e.g., 2,5-dimethylbromobenzene) using copper(I) cyanide, often at elevated temperatures.[3][4]

  • Ammoxidation of p-Xylene: A direct and atom-economical industrial process where p-xylene is reacted with ammonia and oxygen over a catalyst at high temperatures to produce the corresponding nitrile.[5][6][7]

A comparative summary of these synthetic routes is presented in Table 1.

FeatureSandmeyer ReactionRosenmund-von Braun ReactionAmmoxidation of p-Xylene
Starting Material 2,5-Dimethylaniline2,5-Dimethylbromobenzenep-Xylene
Key Transformation Diazotization followed by cyanationNucleophilic substitution of halide with cyanideCatalytic oxidation in the presence of ammonia
Typical Reagents NaNO₂, HCl, CuCNCuCN, high-boiling solvent (e.g., DMF, pyridine)NH₃, O₂ (Air), Metal oxide catalyst
Reaction Conditions Low temperature (0-5 °C) for diazotizationHigh temperature (150-250 °C)High temperature (375-500 °C)
Key Advantages Well-established, versatile for various anilinesGood for aryl halides, can be high yieldingHighly atom-economical, direct route
Scale-up Challenges Handling of potentially unstable diazonium salts, disposal of copper wasteHigh reaction temperatures, product purification from high-boiling solventsRequires specialized high-temperature reactors, catalyst optimization and lifetime

Table 1: Comparison of Synthetic Routes to this compound

Experimental Protocols

Sandmeyer Reaction from 2,5-Dimethylaniline

This protocol details the synthesis of this compound starting from 2,5-dimethylaniline.

Diagram of the Sandmeyer Reaction Workflow:

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Work-up & Purification A 2,5-Dimethylaniline C 2,5-Dimethylbenzenediazonium Chloride A->C Diazotization B NaNO2, HCl (aq) 0-5 °C E This compound C->E Sandmeyer Reaction D CuCN F Extraction E->F G Distillation/Recrystallization F->G H Pure this compound G->H

Caption: Workflow for the Sandmeyer synthesis of this compound.

Materials:

  • 2,5-Dimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ice

  • Deionized Water

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,5-dimethylaniline and a solution of concentrated HCl in water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate reaction vessel, prepare a solution of copper(I) cyanide in aqueous sodium cyanide or as a suspension in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution/suspension with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with sodium carbonate.

    • Extract the product with toluene or another suitable organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water.

Quantitative Data (Illustrative):

ParameterLab Scale (10 g)Pilot Scale (1 kg)
2,5-Dimethylaniline 10.0 g1.0 kg
Yield 75-85%70-80%
Purity (GC) >98%>98%
Reaction Time 4-6 hours6-8 hours

Table 2: Illustrative Data for Sandmeyer Synthesis

Rosenmund-von Braun Reaction from 2,5-Dimethylbromobenzene

This protocol describes the synthesis of this compound from 2,5-dimethylbromobenzene.

Diagram of the Rosenmund-von Braun Reaction Workflow:

Rosenmund_von_Braun cluster_reaction Step 1: Cyanation Reaction cluster_workup Step 2: Work-up & Purification A 2,5-Dimethylbromobenzene C This compound A->C Rosenmund-von Braun Reaction B CuCN High-boiling solvent (e.g., DMF) ~200 °C D Quenching (e.g., FeCl3/HCl) C->D E Extraction D->E F Distillation E->F G Pure this compound F->G

Caption: Workflow for the Rosenmund-von Braun synthesis.

Materials:

  • 2,5-Dimethylbromobenzene

  • Copper(I) Cyanide (CuCN)

  • N,N-Dimethylformamide (DMF) or Pyridine

  • Ferric Chloride (FeCl₃)

  • Hydrochloric Acid (HCl)

  • Toluene

  • Deionized Water

Procedure:

  • Cyanation:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, combine 2,5-dimethylbromobenzene and copper(I) cyanide in a high-boiling polar solvent such as DMF or pyridine.

    • Heat the reaction mixture to reflux (typically 150-200 °C) and maintain for several hours. Monitor the reaction progress by GC or TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to below 100 °C.

    • To decompose the copper complexes, slowly add a solution of ferric chloride in aqueous hydrochloric acid.

    • Extract the product with toluene.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over a suitable drying agent.

    • Filter and remove the solvent by distillation.

    • Purify the crude product by vacuum distillation.

Quantitative Data (Illustrative):

ParameterLab Scale (10 g)Pilot Scale (1 kg)
2,5-Dimethylbromobenzene 10.0 g1.0 kg
Yield 80-90%75-85%
Purity (GC) >99%>99%
Reaction Time 8-12 hours10-14 hours

Table 3: Illustrative Data for Rosenmund-von Braun Synthesis

Ammoxidation of p-Xylene

This industrial process offers a direct route to this compound's dinitrile derivative, terephthalonitrile. The synthesis of the mono-nitrile is also feasible by adjusting reaction conditions.

Diagram of the Ammoxidation Process:

Ammoxidation_Process cluster_feed Feed Preparation cluster_reactor Fluidized Bed Reactor cluster_separation Product Separation A p-Xylene D Feed Mixture A->D B Ammonia B->D C Air (Oxygen) C->D E Catalyst (e.g., V-Sb-O) High Temperature (375-500 °C) D->E Ammoxidation F Reaction Products E->F G Quenching F->G H Separation G->H I This compound (and Terephthalonitrile) H->I J Byproducts (COx, H2O) H->J

Caption: Industrial ammoxidation process for nitrile synthesis.

General Procedure Outline:

  • Feed Preparation: Gaseous p-xylene, ammonia, and air are mixed in specific molar ratios.

  • Catalytic Reaction: The feed gas mixture is passed through a fluidized bed or fixed-bed reactor containing a metal oxide catalyst (e.g., a vanadium-antimony-oxide based catalyst) at high temperatures (375-500 °C).[5]

  • Product Quenching and Separation: The reactor effluent is rapidly cooled (quenched) to condense the products. The nitriles are then separated from unreacted starting materials, water, and gaseous byproducts like carbon oxides through a series of separation and purification steps, which may include distillation and crystallization.

Quantitative Data (Illustrative for Terephthalonitrile):

ParameterIndustrial Scale
p-Xylene Conversion >98%
Terephthalonitrile Molar Yield ~91.3%
Terephthalonitrile Selectivity ~92.4%
Purity >99%

Table 4: Illustrative Data for Ammoxidation of p-Xylene to Terephthalonitrile (Note: Data for the selective synthesis of the mononitrile may vary).

Scale-up Considerations and Recommendations

  • Heat Management: All three synthetic routes involve exothermic steps. For the Sandmeyer and Rosenmund-von Braun reactions, efficient cooling and controlled addition of reagents are crucial to prevent runaway reactions. The ammoxidation process requires a well-designed reactor to manage the significant heat of reaction.

  • Material Handling and Safety: The Sandmeyer reaction involves potentially explosive diazonium salts, which should not be isolated. The Rosenmund-von Braun reaction and ammoxidation use toxic cyanide and ammonia, respectively, requiring appropriate handling procedures and safety protocols.

  • Process Optimization: For all routes, optimization of reaction parameters such as temperature, pressure, reactant ratios, and catalyst loading is essential to maximize yield and purity while ensuring process safety and economic viability.

  • Purification: On a larger scale, fractional distillation under reduced pressure is often the preferred method for purifying liquid nitriles like this compound. For solid derivatives or for achieving very high purity, recrystallization is a viable option. HPLC can be used for analytical purity assessment and for the isolation of small quantities of high-purity material.[8]

  • Waste Management: The Sandmeyer and Rosenmund-von Braun reactions generate significant amounts of copper-containing waste, which requires proper treatment and disposal. The ammoxidation process is more environmentally benign in this regard, with the primary byproducts being water and carbon oxides.

Conclusion

The choice of the optimal synthetic route for the scale-up production of this compound depends on several factors, including the availability and cost of starting materials, the required production scale, and the available equipment and infrastructure. The ammoxidation of p-xylene is the most direct and atom-economical route for large-scale industrial production, particularly for the corresponding dinitrile. For smaller to medium-scale production, or when flexibility is required, the Sandmeyer and Rosenmund-von Braun reactions offer viable alternatives, with the latter often providing higher yields. Careful consideration of the scale-up challenges associated with each route is paramount for a safe, efficient, and cost-effective manufacturing process.

References

Purification of 2,5-Dimethylbenzonitrile: A Comparative Guide to Recrystallization and Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-001

Introduction

2,5-Dimethylbenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is critical for the efficacy and safety of the final product. This application note details two common and effective methods for the purification of this compound: recrystallization and column chromatography. Both techniques are widely used in research and industrial settings to achieve high purity levels. This document provides detailed protocols, comparative data, and visual workflows to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable purification strategy.

Physical Properties of this compound

A foundational understanding of the physical properties of this compound is essential for developing effective purification protocols.

PropertyValueSource
CAS Number 13730-09-1[1][2][3][4]
Molecular Formula C₉H₉N[2][3][4][5]
Molecular Weight 131.17 g/mol [2][4][5]
Appearance White to off-white crystalline solidInferred from typical appearance of aromatic nitriles
Melting Point 53-55 °C[1]
Boiling Point 227 °C[1]
Solubility Soluble in common organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water.[6]

Purification Method 1: Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling.[7][8] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[7]

Protocol: Recrystallization of this compound

Objective: To purify crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place 5.0 g of crude this compound in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Add approximately 15 mL of 95% ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add more ethanol dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Inducing Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy. This indicates the saturation point.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water (1:1) mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 40 °C to a constant weight.

Hypothetical Purification Data by Recrystallization
ParameterBefore PurificationAfter Purification
Appearance Yellowish solidWhite crystalline solid
Purity (by HPLC) 95.2%99.5%
Yield -85%
Melting Point 50-53 °C54-55 °C

Purification Method 2: Column Chromatography

Column chromatography is a versatile separation technique that utilizes a stationary phase packed in a column and a mobile phase that moves through it.[9][10][11][12][13] Separation is achieved based on the differential adsorption of the components of the mixture to the stationary phase.[9][11]

Protocol: Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material with different ratios of hexane and ethyl acetate. A suitable system will give the desired compound an Rf value of approximately 0.3-0.4.[14] For this compound, a starting point could be a 9:1 hexane:ethyl acetate mixture.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve 1.0 g of crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Carefully add the mobile phase (e.g., 9:1 hexane:ethyl acetate) to the top of the column.

    • Apply gentle pressure to maintain a steady flow rate.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Drying: Dry the purified product under vacuum.

Hypothetical Purification Data by Column Chromatography
ParameterBefore PurificationAfter Purification
Appearance Yellowish oily solidWhite solid
Purity (by HPLC) 95.2%>99.8%
Yield -75%
TLC (9:1 Hexane:EtOAc) Multiple spotsSingle spot (Rf ≈ 0.35)

Experimental Workflows

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying A Crude this compound B Add hot Ethanol A->B C Complete Dissolution B->C D Add hot Water (to cloud point) C->D E Slow Cooling to RT D->E F Ice Bath E->F G Vacuum Filtration F->G H Wash with cold solvent G->H I Dry under Vacuum H->I J Pure this compound I->J

Caption: Recrystallization workflow for this compound.

Chromatography_Workflow cluster_0 Preparation cluster_1 Separation cluster_2 Isolation A TLC Analysis for Mobile Phase B Pack Silica Gel Column A->B C Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Remove Solvent G->H I Pure this compound H->I

Caption: Column chromatography workflow for this compound.

Conclusion

Both recrystallization and column chromatography are effective methods for the purification of this compound. The choice between the two techniques depends on the initial purity of the compound, the nature of the impurities, the desired final purity, and the scale of the purification. Recrystallization is a simpler and often higher-yielding method for removing small amounts of impurities from a crystalline solid. Column chromatography offers higher resolution and is capable of separating complex mixtures, albeit with potentially lower yields and higher solvent consumption. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize their purification strategies for this compound.

References

Application Notes: The Strategic Use of 2,5-Dimethylbenzonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dimethylbenzonitrile is an aromatic nitrile that serves as a versatile starting material for the synthesis of various pharmaceutical intermediates. Its structure, featuring two methyl groups and a nitrile moiety on a benzene ring, offers multiple reaction sites for chemical modification. The nitrile group can be hydrolyzed, reduced, or converted to other functional groups, while the methyl groups are susceptible to oxidation or halogenation, paving the way for the construction of more complex molecules. This document outlines the application of this compound in the synthesis of substituted phthalazinones, a class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3][4][5]

The synthetic strategy commences with the selective benzylic bromination of one of the methyl groups of this compound to yield 2-(bromomethyl)-5-methylbenzonitrile. This key intermediate can then undergo cyclization with hydrazine derivatives to form the phthalazinone core. This approach provides a convergent and efficient route to a library of substituted phthalazinones for drug discovery and development programs.

Key Synthetic Pathway: From this compound to Substituted Phthalazinones

The overall synthetic scheme involves a two-step process. The first step is the selective monobromination of a benzylic position, followed by a condensation and cyclization reaction to form the heterocyclic phthalazinone ring system.

Synthesis_Pathway cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Phthalazinone Formation A This compound B 2-(bromomethyl)-5-methylbenzonitrile A->B NBS, AIBN CCl4, Reflux D 4-methyl-2H-phthalazin-1-one B->D Ethanol, Reflux C Hydrazine Hydrate C->D

Caption: Synthetic pathway from this compound to a phthalazinone intermediate.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 2-(bromomethyl)-5-methylbenzonitrile

ParameterValue
Starting MaterialThis compound
ReagentsN-Bromosuccinimide (NBS), AIBN
SolventCarbon Tetrachloride (CCl4)
Reaction TemperatureReflux (~77 °C)
Reaction Time4-6 hours
Molar Ratio (Start:NBS)1 : 1.1
Yield75-85%
Purity (by HPLC)>95%

Table 2: Quantitative Data for the Synthesis of 4-methyl-2H-phthalazin-1-one

ParameterValue
Starting Material2-(bromomethyl)-5-methylbenzonitrile
ReagentsHydrazine Hydrate
SolventEthanol
Reaction TemperatureReflux (~78 °C)
Reaction Time8-12 hours
Molar Ratio (Start:Hydrazine)1 : 1.5
Yield60-70%
Purity (by HPLC)>97%

Experimental Protocols

Protocol 1: Synthesis of 2-(bromomethyl)-5-methylbenzonitrile

This protocol details the selective monobromination of this compound at one of the benzylic positions using N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as a radical initiator.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl4)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating mantle

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2-(bromomethyl)-5-methylbenzonitrile.

Protocol 2: Synthesis of 4-methyl-2H-phthalazin-1-one

This protocol describes the synthesis of the phthalazinone heterocyclic system from 2-(bromomethyl)-5-methylbenzonitrile and hydrazine hydrate.

Materials:

  • 2-(bromomethyl)-5-methylbenzonitrile

  • Hydrazine hydrate

  • Ethanol

  • Deionized water

  • Magnetic stirrer with heating mantle

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-(bromomethyl)-5-methylbenzonitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly add deionized water to precipitate the product.

  • Collect the solid by filtration and wash with cold water.

  • Dry the product under vacuum to obtain 4-methyl-2H-phthalazin-1-one.

Mandatory Visualization

Experimental_Workflow cluster_bromination Benzylic Bromination cluster_phthalazinone Phthalazinone Formation start_brom Dissolve this compound in CCl4 add_reagents_brom Add NBS and AIBN start_brom->add_reagents_brom reflux_brom Reflux for 4-6h add_reagents_brom->reflux_brom workup_brom Work-up and Purification reflux_brom->workup_brom product_brom 2-(bromomethyl)-5-methylbenzonitrile workup_brom->product_brom start_phth Dissolve Brominated Intermediate in Ethanol product_brom->start_phth add_hydrazine Add Hydrazine Hydrate start_phth->add_hydrazine reflux_phth Reflux for 8-12h add_hydrazine->reflux_phth precipitation Precipitation with Water reflux_phth->precipitation product_phth 4-methyl-2H-phthalazin-1-one precipitation->product_phth

Caption: General experimental workflow for the synthesis of a phthalazinone intermediate.

References

Application Notes and Protocols: 2,5-Dimethylbenzonitrile as a Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,5-Dimethylbenzonitrile is a versatile aromatic nitrile that serves as a valuable starting material for the synthesis of various novel heterocyclic compounds. Its chemical structure, featuring a nitrile group and two methyl substituents on the benzene ring, offers multiple reaction sites for cyclization and functionalization, making it an attractive precursor in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of a key class of heterocyclic compounds derived from this compound: 5-substituted-1H-tetrazoles. Tetrazoles are recognized as important pharmacophores due to their ability to act as bioisosteres for carboxylic acids, enhancing metabolic stability and other pharmacokinetic properties of drug candidates.[1][2]

Application Note 1: Synthesis of 5-(2,5-dimethylphenyl)-1H-tetrazole

The [3+2] cycloaddition reaction between a nitrile and an azide is a fundamental and widely used method for the synthesis of 5-substituted-1H-tetrazoles.[2][3] This reaction transforms the linear nitrile group into a planar, aromatic five-membered heterocycle. This compound can be effectively converted to 5-(2,5-dimethylphenyl)-1H-tetrazole using sodium azide in the presence of a catalyst. Various catalytic systems have been developed to facilitate this transformation, offering advantages such as high yields, mild reaction conditions, and operational simplicity.

One such efficient method involves the use of a heterogeneous catalyst, which can be easily recovered and reused, contributing to a more sustainable and environmentally friendly process.[1][4] The resulting tetrazole derivative, 5-(2,5-dimethylphenyl)-1H-tetrazole, can serve as a building block for the development of new pharmaceutical agents and functional materials.

Experimental Protocols

Protocol 1: Synthesis of 5-(2,5-dimethylphenyl)-1H-tetrazole using a Heterogeneous Catalyst

This protocol describes a general and efficient method for the synthesis of 5-(2,5-dimethylphenyl)-1H-tetrazole from this compound and sodium azide, employing a solid-supported catalyst. The procedure is based on established methods for the synthesis of 5-substituted-1H-tetrazoles from various nitriles.[1][4]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Nano-TiCl₄.SiO₂ (or another suitable heterogeneous catalyst)[4]

  • Dimethylformamide (DMF)

  • Hydrochloric acid (4N HCl)

  • Deionized water

  • Chloroform

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1 mmol, 131.17 mg).

  • Add dimethylformamide (DMF, 5 mL) to dissolve the nitrile.

  • Add sodium azide (2 mmol, 130.02 mg) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Add the heterogeneous catalyst (e.g., nano-TiCl₄.SiO₂, 0.1 g).[4]

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate.

  • Heat the reaction mixture to reflux (approximately 153 °C for DMF) and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to recover the catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.[3]

  • To the filtrate, add ice-cold water (20 mL) and acidify with 4N HCl (5 mL) to precipitate the product.

  • A white solid product, 5-(2,5-dimethylphenyl)-1H-tetrazole, will form.

  • Collect the solid by vacuum filtration and wash with cold chloroform.

  • Dry the product under vacuum to obtain the pure 5-(2,5-dimethylphenyl)-1H-tetrazole.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes for the Synthesis of 5-substituted-1H-tetrazoles.

EntryStarting NitrileProductCatalystSolventTemp (°C)Time (h)Yield (%)M.p. (°C)
1Benzonitrile5-Phenyl-1H-tetrazoleSnCl₂DMF120490215-216[5]
2p-Tolunitrile5-(p-Tolyl)-1H-tetrazoleSnCl₂DMF1204.592246-248[5]
3Benzonitrile5-Phenyl-1H-tetrazoleNatrolite zeoliteDMF130894214-216[1]
4Benzonitrile5-Phenyl-1H-tetrazoleSO₃H-carbonDMF100692215-217[3]
5 This compound 5-(2,5-dimethylphenyl)-1H-tetrazole Nano-TiCl₄.SiO₂ DMF Reflux 2-6 >90 (expected) N/A

Table 2: Characterization Data for 5-substituted-1H-tetrazoles.

Compound1H NMR (DMSO-d₆, δ ppm)13C NMR (DMSO-d₆, δ ppm)FT-IR (cm⁻¹)
5-Phenyl-1H-tetrazole17.45 (1H, br), 7.99 (2H, d), 7.54 (3H, t)[5]155.93, 131.84, 129.78, 127.33, 124.63, 120.69[5]2919, 1601, 1457, 1281, 722[5]
5-(p-Tolyl)-1H-tetrazole16.67 (1H, br), 7.85 (2H, d), 7.34 (2H, d), 2.32 (3H, s)[5]155.58, 141.75, 130.47, 127.42, 121.90, 21.55[5]2917, 2849, 1866, 1609, 1159, 985, 818, 736[5]
5-(2,5-dimethylphenyl)-1H-tetrazole (Expected) ~16-17 (1H, br, NH), ~7.2-7.8 (3H, m, Ar-H), ~2.3-2.5 (6H, 2s, 2xCH₃)~155 (C-tetrazole), ~125-140 (Ar-C), ~20-22 (CH₃)~3000-3400 (N-H), ~1600 (C=N), ~1400-1500 (aromatic C=C)

Note: Expected data for 5-(2,5-dimethylphenyl)-1H-tetrazole is inferred from analogous compounds. A mass spectrum for 5-(2,5-dimethylphenyl)-2H-1,2,3,4-tetrazole is available and can be used for comparison.[6]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A 1. Add this compound to a round-bottom flask B 2. Add DMF to dissolve A->B C 3. Add Sodium Azide B->C D 4. Add Heterogeneous Catalyst C->D E 5. Reflux the mixture for 2-6 hours D->E F 6. Cool to room temperature E->F G 7. Filter to recover catalyst F->G H 8. Add ice-water and HCl to the filtrate G->H I 9. Collect the solid product by filtration H->I J 10. Wash with cold chloroform I->J K 11. Dry the product J->K L L K->L Pure 5-(2,5-dimethylphenyl)-1H-tetrazole

Caption: Experimental workflow for the synthesis of 5-(2,5-dimethylphenyl)-1H-tetrazole.

chemical_reaction reactant1 This compound plus + reactant1->plus reactant2 NaN₃ catalyst Catalyst DMF, Reflux product 5-(2,5-dimethylphenyl)-1H-tetrazole plus->reactant2 catalyst->product

Caption: Synthesis of 5-(2,5-dimethylphenyl)-1H-tetrazole from this compound.

References

Application of 2,5-Dimethylbenzonitrile in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2,5-dimethylbenzonitrile and its derivatives represent a valuable scaffold in the discovery of novel therapeutic agents. The inherent structural features of the 2,5-dimethylphenyl moiety have been successfully incorporated into compounds exhibiting significant antimicrobial and anticancer activities.

This document provides detailed application notes and experimental protocols for the utilization of this compound in medicinal chemistry. It covers the synthesis of key intermediates, their conversion into biologically active molecules, and the evaluation of their therapeutic potential.

From Starting Material to Bioactive Scaffold: A Synthetic Overview

While this compound itself is a versatile starting material, a common strategic transformation in medicinal chemistry involves its reduction to the corresponding amine, 2,5-dimethylaniline. This primary amine serves as a crucial building block for the synthesis of a wide array of derivatives, most notably N-aryl thioureas, which are precursors to various heterocyclic compounds with proven pharmacological value.

A prominent application of this scaffold is in the development of N-(2,5-dimethylphenyl)thioureido acid derivatives. These intermediates are readily cyclized to form substituted thiazoles, a class of compounds recognized for their broad-spectrum biological activities.

Application in Antimicrobial Drug Discovery

Derivatives incorporating the 2,5-dimethylphenyl scaffold have shown promising activity against a range of microbial pathogens. The 2,5-dimethylphenyl group is a common structural feature in many antimicrobial compounds.[1] For instance, N-2,5-dimethylphenylthioureido acid derivatives have been explored as novel scaffolds for developing antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi.[2]

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives synthesized from a 2,5-dimethylphenylthioureido precursor against various microbial strains.

Compound IDStructure/SubstituentTest OrganismMIC (µg/mL)Reference
3h 3,4-dichlorophenyl substituted thiazoleS. aureus (MRSA, TCH 1516)8[1]
3h 3,4-dichlorophenyl substituted thiazoleE. faecium (VRE, ATCC 700221)16[1]
3j Naphthyl substituted thiazoleS. aureus (MRSA, TCH 1516)16[1]
3j Naphthyl substituted thiazoleE. faecium (VRE, ATCC 700221)16[1]
7 Naphthoquinone-fused thiazoleS. aureus (MRSA, TCH 1516)16[1]
7 Naphthoquinone-fused thiazoleE. faecium (VRE, ATCC 700221)16[1]

Application in Anticancer Drug Discovery

The benzonitrile moiety, in a broader context, has been identified as a key pharmacophore in the design of anticancer agents. A significant mechanism of action for several benzonitrile-containing compounds is the inhibition of tubulin polymerization, a critical process in cell division. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Quantitative Anticancer Activity Data

The table below presents the half-maximal inhibitory concentration (IC50) values for representative benzonitrile derivatives that function as tubulin polymerization inhibitors.

Compound ClassCancer Cell LineIC50 (µM)Reference
cis-stilbene-1,2,3-triazole congener (9j)HCT-116 (Colon)3.25 ± 1.04[3]
Naphthalene-chalcone derivative (St. 54)MCF-7 (Breast)1.42[4]
Thiazole-thione derivativeMultiple< 2[4]
Indeno[1,2-c]isoquinoline derivative (146a)MDA-MB-231 (Breast)0.50[5]
Indeno[1,2-c]isoquinoline derivative (146b)MDA-MB-231 (Breast)0.54[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and the evaluation of the biological activity of the final compounds.

Synthesis Protocols

Protocol 1: Synthesis of 2,5-Dimethylaniline from this compound (General Procedure)

This protocol describes a standard laboratory procedure for the reduction of an aryl nitrile to a primary amine.

  • Materials: this compound, Lithium aluminum hydride (LiAlH₄) or a suitable catalytic hydrogenation setup (e.g., H₂, Pd/C), anhydrous diethyl ether or tetrahydrofuran (THF), hydrochloric acid (HCl), sodium hydroxide (NaOH).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a molar excess, typically 1.5-2 equivalents) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours (monitor by TLC).

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-dimethylaniline.

    • The product can be purified by distillation or chromatography if necessary.

Protocol 2: Synthesis of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea [6]

  • Materials: Acetyl chloride, ammonium thiocyanate, acetone, 2,5-dimethylaniline.

  • Procedure:

    • Add a solution of acetyl chloride (0.10 mol) in acetone (30 ml) dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml).

    • Reflux the reaction mixture for 30 minutes.

    • After cooling to room temperature, add a solution of 2,5-dimethylaniline (0.10 mol) in acetone (10 ml) and reflux for 3 hours.[6]

    • Pour the reaction mixture into acidified cold water.

    • Collect the precipitated product by filtration and recrystallize from acetonitrile to obtain pure 3-acetyl-1-(2,5-dimethylphenyl)thiourea.[6]

Protocol 3: Synthesis of 4-Substituted Thiazole Derivatives [1]

This protocol describes the Hantzsch thiazole synthesis using a thiourea derivative.

  • Materials: 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid (or a similar N-(2,5-dimethylphenyl)thiourea derivative), various α-bromoacetophenones, acetone.

  • Procedure:

    • Dissolve the thioureido acid starting material in acetone.

    • Add the desired α-bromoacetophenone to the solution.

    • Reflux the reaction mixture for 2-5 hours.

    • Cool the reaction mixture to allow the product to crystallize.

    • Collect the thiazole derivative by filtration and wash with cold acetone.

Biological Activity Assays

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [7]

  • Materials: Test compounds, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, incubator.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism to be tested (e.g., 5 x 10⁵ CFU/mL for bacteria).

    • Inoculate each well of the microtiter plate with the microbial suspension.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria).[7]

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 5: In Vitro Anticancer Activity Evaluation using the MTT Assay

  • Materials: Human cancer cell lines, appropriate cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin-streptomycin), 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cancer cells into 96-well plates at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate the plates for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Workflow and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and a proposed mechanism of action for benzonitrile derivatives.

G cluster_0 Synthesis of Thiazole Derivatives This compound This compound 2,5-Dimethylaniline 2,5-Dimethylaniline This compound->2,5-Dimethylaniline Reduction (e.g., LiAlH4) N-(2,5-Dimethylphenyl)thiourea Derivative N-(2,5-Dimethylphenyl)thiourea Derivative 2,5-Dimethylaniline->N-(2,5-Dimethylphenyl)thiourea Derivative Reaction with Isothiocyanate Precursor Thiazole Derivative Thiazole Derivative N-(2,5-Dimethylphenyl)thiourea Derivative->Thiazole Derivative Hantzsch Thiazole Synthesis (with α-haloketone)

Caption: Synthetic pathway from this compound to bioactive thiazole derivatives.

G cluster_1 Anticancer Mechanism of Benzonitrile Derivatives Benzonitrile_Derivative Benzonitrile Derivative Tubulin β-Tubulin (Colchicine Binding Site) Benzonitrile_Derivative->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation is required for Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces G cluster_2 Experimental Workflow for Biological Evaluation Compound_Synthesis Compound Synthesis and Purification Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) Compound_Synthesis->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Compound_Synthesis->Anticancer_Screening MIC_Determination MIC Value Determination Antimicrobial_Screening->MIC_Determination IC50_Determination IC50 Value Determination Anticancer_Screening->IC50_Determination Lead_Identification Lead Compound Identification MIC_Determination->Lead_Identification IC50_Determination->Lead_Identification

References

Application Notes and Protocols for 2,5-Dimethylbenzonitrile Derivatives with Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological activities of 2,5-Dimethylbenzonitrile derivatives. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this class of compounds. The information presented includes quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Biological Activities of this compound Derivatives

Derivatives of this compound have emerged as a scaffold of interest in medicinal chemistry, demonstrating a range of biological activities. The unique electronic properties and substitution pattern of the this compound core contribute to its ability to interact with various biological targets. The primary activities explored for this class of compounds include antimicrobial and antioxidant effects.

Antimicrobial Activity

A notable area of investigation for this scaffold is in the development of novel antimicrobial agents. The 2,5-dimethylphenyl moiety is a structural feature in some compounds with activity against a variety of microorganisms, including bacteria and fungi. Some drugs developed from the 2,5-dimethylphenyl scaffold include antifungal echinocandins and antibacterial agents like linezolid.[1]

N-2,5-dimethylphenylthioureido acid derivatives, in particular, have shown promising activity against multidrug-resistant Gram-positive pathogens.[1] For instance, certain thiazole derivatives incorporating the N-2,5-dimethylphenyl scaffold have demonstrated significant efficacy against linezolid/tedizolid-resistant S. aureus strains, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[1]

Antioxidant Activity

The antioxidant potential of metal complexes derived from substituted methylbenzonitriles has also been investigated. A Co(II) complex derived from (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile has demonstrated notable radical scavenging activity.[2]

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound derivatives and closely related compounds.

Compound ClassDerivative ExampleBiological ActivityTarget/AssayQuantitative ValueReference
N-2,5-Dimethylphenylthioureido acid derivativesThiazole derivative 3j AntibacterialS. aureus (linezolid/tedizolid-resistant)MIC: 1-2 µg/mL[1]
N-2,5-Dimethylphenylthioureido acid derivativesNaphthoquinone-fused thiazole derivative 7 AntibacterialS. aureus TCH 1516MIC: 1 µg/mL[1]
N-2,5-Dimethylphenylthioureido acid derivativesNaphthoquinone-fused thiazole derivative 7 AntibacterialE. faecium AR-0783MIC: 8 µg/mL[1]
Metal ComplexCo(II) complex of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrileAntioxidantDPPH radical scavengingIC50: 43.1 µg/mL[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and biological evaluation of this compound derivatives.

Synthesis of N-2,5-Dimethylphenylthioureido Acid Derivatives

This protocol describes the synthesis of the starting material for a series of antimicrobial thiazole derivatives.[1]

Protocol: Synthesis of 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid

  • Reaction Setup: In a suitable reaction vessel, combine 2,5-dimethylaniline, β-alanine, and a suitable solvent.

  • Reagent Addition: Add a thiocarbonylating agent (e.g., thiophosgene or a derivative) dropwise to the stirred reaction mixture at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Antimicrobial Susceptibility Testing

The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][3]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate. A positive control (e.g., a known antibiotic) and a negative control (broth only) should be included.

  • Inoculation: Inoculate each well containing the diluted compounds with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity Assay

This protocol describes the determination of the radical scavenging activity of the compounds using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[2]

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compounds.

  • Assay Reaction: In a 96-well plate, add the DPPH solution to each well containing the test compound dilutions. A blank (methanol only) and a control (DPPH solution without the test compound) should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and the experimental design.

experimental_workflow_antimicrobial cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation synthesis Synthesis of this compound Derivatives mic_assay Broth Microdilution MIC Assay synthesis->mic_assay Test Compounds data_analysis Data Analysis (MIC Determination) mic_assay->data_analysis Growth Inhibition Data signaling_pathway_placeholder BacterialCell Bacterial Cell CellDeath Bacterial Cell Death BacterialCell->CellDeath Disruption of Cellular Processes TargetEnzyme Target Enzyme (e.g., DNA Gyrase, Topoisomerase) TargetEnzyme->BacterialCell Essential for Survival Derivative This compound Derivative Inhibition Inhibition Derivative->Inhibition Inhibition->TargetEnzyme

References

Application Notes and Protocols: 2,5-Dimethylbenzonitrile in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-dimethylbenzonitrile as a ligand in organometallic chemistry. While specific data for this substituted benzonitrile is limited in the literature, its chemical behavior is analogous to the well-studied benzonitrile ligand. The following protocols and data are based on established principles of nitrile coordination chemistry and can be adapted for this compound.

Introduction to Nitrile Ligands in Organometallic Chemistry

Nitriles, including this compound, are versatile L-type ligands in organometallic chemistry. They are weakly basic and can be labile, making them excellent temporary ligands that are easily displaced by stronger donors.[1] This property is particularly useful in the generation of catalytically active species in situ. Benzonitrile and its derivatives are known to coordinate to a variety of transition metals, including palladium and nickel, influencing the electronic properties and reactivity of the metal center.

Synthesis of Organometallic Complexes with this compound

The synthesis of metal complexes with benzonitrile ligands is often straightforward. A common method involves the direct reaction of a metal halide with the nitrile, which can also serve as the solvent.[1]

General Protocol for the Synthesis of Bis(this compound)metal(II) Dichloride

This protocol is adapted from the synthesis of bis(benzonitrile)palladium(II) chloride and can be applied to other metals like platinum.[1]

Materials:

  • Palladium(II) chloride (PdCl₂) or other suitable metal halide

  • This compound

  • Hexane (or another non-coordinating solvent)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) chloride (1.0 mmol).

  • Add an excess of this compound (e.g., 10-20 mL).

  • Heat the mixture with stirring to a temperature sufficient to dissolve the metal salt (e.g., 80-100 °C). The solution will typically change color as the complex forms.

  • Continue heating and stirring for 1-2 hours to ensure complete reaction.

  • Allow the solution to cool to room temperature.

  • Precipitate the product by adding a non-coordinating solvent such as hexane.

  • Collect the solid product by filtration under an inert atmosphere, wash with hexane, and dry under vacuum.

Expected Outcome:

The product, bis(this compound)palladium(II) chloride, is expected to be a solid, likely with a yellow to orange-brown color. The lability of the nitrile ligands means the complex should be stored under an inert atmosphere to prevent decomposition back to the insoluble metal halide.[1]

Applications in Catalysis

Benzonitrile-containing ligands have been shown to be effective in various catalytic reactions, particularly in nickel-catalyzed cross-coupling. The nitrile group can act as an electron-acceptor, promoting reductive elimination and stabilizing low-valent nickel species.[2][3]

Nickel-Catalyzed Arylation of α-Magnesiated Nitriles

This protocol is based on a nickel-catalyzed cross-coupling reaction that utilizes a specially designed benzonitrile-containing ligand to facilitate the formation of quaternary α-arylnitriles.[2]

Reaction Scheme:

A disubstituted malononitrile undergoes decyanation-metalation followed by a nickel-catalyzed arylation with an aryl iodide.

Key Reagents and Catalyst System:

  • Nickel Precatalyst: A suitable Ni(II) source that can be reduced in situ.

  • Ligand: A bidentate ligand containing a benzonitrile moiety designed to act as an electron acceptor.

  • Substrates: A disubstituted malononitrile and an aryl iodide.

  • Reagent for Metalation: A Grignard reagent or other suitable base.

  • Solvent: Anhydrous solvent such as THF or dioxane.

General Protocol:

  • In a glovebox or under an inert atmosphere, add the nickel precatalyst and the benzonitrile-containing ligand to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the disubstituted malononitrile.

  • Add the aryl iodide to the mixture.

  • Initiate the reaction by adding the Grignard reagent for the decyanation-metalation step.

  • Stir the reaction at the optimized temperature (e.g., room temperature or elevated temperature) for the required time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Reaction TypeMetalLigand TypeRole of Benzonitrile LigandRepresentative SubstratesRef.
Arylation of α-magnesiated nitrilesNickelBidentate benzonitrile-containingElectron-acceptor, promotes reductive eliminationDisubstituted malononitriles, Aryl iodides[2][3]
C-S CouplingNickeldcypeNot directly a ligand, but the substrateAryl nitriles, Thiols[4]
General Cross-CouplingPalladiumPhosphines, NHCsPrecatalyst with labile ligandsAryl halides, Alkynes, Amines[5]

Spectroscopic Data

Spectroscopic TechniqueFree this compoundCoordinated this compound (Expected)Rationale for Change
Infrared (IR) Spectroscopy ν(C≡N) ~2228 cm⁻¹Increase in ν(C≡N)Coordination through the nitrogen lone pair increases the C≡N bond strength.
¹³C NMR Spectroscopy C≡N carbon signalShift in the C≡N carbon signalThe electronic environment of the nitrile carbon changes upon coordination to the metal center.
¹H NMR Spectroscopy Aromatic and methyl proton signalsShifts in aromatic and methyl proton signalsCoordination to the metal center alters the electronic shielding of the protons on the ligand.

Note: The exact spectroscopic values will depend on the specific metal center, its oxidation state, and the other ligands in the coordination sphere.

Visualizations

Experimental Workflow for Synthesis

G Workflow for Synthesis of Bis(this compound)metal(II) Dichloride cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation start Add Metal Halide to Schlenk Flask add_nitrile Add this compound start->add_nitrile heat Heat and Stir add_nitrile->heat cool Cool to Room Temperature heat->cool precipitate Precipitate with Hexane cool->precipitate filtrate Filter and Wash precipitate->filtrate dry Dry Under Vacuum filtrate->dry end_product Final Product dry->end_product

Caption: Synthesis of a generic bis(nitrile)metal halide complex.

Catalytic Cycle for Nickel-Catalyzed Arylation

G Catalytic Cycle for Ni-Catalyzed Arylation with a Benzonitrile Ligand Ni0 Ni(0)L'n OA Oxidative Addition (Ar-I) Ni0->OA Ar-I NiII_Ar Ar-Ni(II)-I(L'n) OA->NiII_Ar TM Transmetalation (R-MgX) NiII_Ar->TM R-MgX NiII_Ar_R Ar-Ni(II)-R(L'n) TM->NiII_Ar_R RE Reductive Elimination NiII_Ar_R->RE RE->Ni0 Product Ar-R RE->Product

References

Application Notes and Protocols: The Role of 2,5-Dimethylbenzonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a notable absence of published research specifically detailing the applications of 2,5-Dimethylbenzonitrile in materials science. The following application notes and protocols are therefore prospective and based on the established roles of its constituent chemical moieties—the benzonitrile group and the dimethyl-substituted aromatic ring—in various material contexts. These examples are intended to serve as a theoretical guide for researchers and materials scientists exploring the potential of this molecule.

Prospective Application Area 1: Precursor for High-Performance Polycyanurate Resins

The benzonitrile functional group is a well-known precursor to the triazine ring, which forms the fundamental cross-linked structure of polycyanurate resins. These resins are known for their exceptional thermal stability, high glass transition temperatures (Tg), and excellent dielectric properties, making them suitable for applications in aerospace, electronics, and structural adhesives. The 2,5-dimethyl substitution pattern on the benzene ring can influence the processing characteristics and final properties of the resulting polymer, potentially enhancing its solubility in organic solvents during synthesis and modifying its mechanical and thermal performance.

The following table summarizes the anticipated property ranges for a hypothetical polycyanurate resin derived from this compound. These values are extrapolated from known data for similar cyanate ester resins.

PropertyExpected Value RangeSignificance
Glass Transition Temp. (Tg)220-300 °CA high Tg indicates excellent thermal stability, crucial for applications in high-temperature environments.
Decomposition Temp. (Td)> 420 °CHigh decomposition temperature signifies robustness and long-term stability under extreme thermal stress.
Dielectric Constant (1 MHz)2.6 - 3.2A low dielectric constant is highly desirable for high-frequency electronic applications to minimize signal loss.
Flexural Strength160 - 260 MPaIndicates good mechanical integrity and resistance to bending forces, important for structural components.

This protocol outlines a potential two-step process for the synthesis of a polycyanurate resin, starting with the conversion of this compound to a cyanate ester monomer, followed by thermal curing.

Step 1: Synthesis of 2,5-Dimethylphenyl Cyanate Monomer

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-Dimethylphenol (derived from this compound via hydrolysis and subsequent reactions) in a suitable aprotic solvent such as anhydrous acetone or tetrahydrofuran (THF).

  • Cyanation: Cool the solution to 0-5 °C in an ice bath. Add an equimolar amount of cyanogen bromide (CNBr) to the solution.

  • Base Addition: While maintaining the low temperature, slowly add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA), dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, filter the triethylammonium bromide salt. The filtrate is then washed sequentially with dilute hydrochloric acid, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 2,5-dimethylphenyl cyanate monomer can be further purified by column chromatography or recrystallization.

Step 2: Curing of the Cyanate Ester Monomer

  • Monomer Preparation: Melt the purified 2,5-dimethylphenyl cyanate monomer by heating it to a temperature above its melting point (e.g., 150-180 °C).

  • Catalyst Addition: Introduce a catalytic amount (typically in the ppm range) of a transition metal catalyst, such as cobalt(II) acetylacetonate or copper(II) acetylacetonate, to initiate the cyclotrimerization reaction.

  • Curing Profile: Implement a stepwise heating profile to ensure complete conversion and to control the exotherm of the polymerization. A typical curing cycle might be:

    • 180 °C for 2 hours

    • 200 °C for 2 hours

    • A final post-cure at 250 °C for 1 hour.

  • Characterization: The resulting rigid, cross-linked polycyanurate network can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the disappearance of the cyanate ester peak and the formation of the triazine ring, and by Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.

G cluster_synthesis Monomer Synthesis cluster_curing Polymer Curing s1 Dissolve 2,5-Dimethylphenol in Solvent s2 Add Cyanogen Bromide at 0-5 °C s1->s2 s3 Slowly Add Triethylamine s2->s3 s4 Monitor Reaction by TLC s3->s4 s5 Filter Salt and Wash Filtrate s4->s5 s6 Dry and Purify Monomer s5->s6 c1 Melt Cyanate Ester Monomer s6->c1 Purified Monomer c2 Add Transition Metal Catalyst c1->c2 c3 Stepwise Thermal Curing c2->c3 c4 Characterize Polycyanurate Resin c3->c4

Workflow for the hypothetical synthesis of a polycyanurate resin.

Prospective Application Area 2: Building Block for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas. The rigid and geometrically defined nature of this compound could make it a candidate as a building block or "monomer" in the synthesis of COFs. The nitrile group can potentially participate in cyclotrimerization reactions to form triazine-linked COFs, or it could be chemically modified to other functional groups suitable for COF synthesis. The dimethyl substitution would influence the pore size and the stacking behavior of the resulting 2D or 3D framework.

PropertyAnticipated CharacteristicSignificance
PorosityMicroporous to MesoporousThe pore size can be tuned by the choice of co-monomers, making it suitable for gas storage or separation.
Surface Area (BET)400 - 1200 m²/gA high surface area is advantageous for applications in catalysis, sensing, and adsorption.
Thermal StabilityStable up to 400 °C in an inert atmosphereIndicates a robust framework suitable for applications under demanding temperature conditions.
CrystallinityCrystalline with long-range orderThe ordered structure is a defining feature of COFs, leading to predictable and uniform properties.

This protocol describes a hypothetical solvothermal synthesis of a COF using this compound as a precursor.

  • Reaction Mixture Preparation: In a Pyrex tube, add this compound and a co-monomer (e.g., a linear diamine if the nitrile group is first converted to an aldehyde) in a suitable solvent system, such as a mixture of mesitylene and dioxane.

  • Catalyst/Promoter Addition: For a triazine-linked COF, a strong acid catalyst like trifluoromethanesulfonic acid might be required to promote the cyclotrimerization of the nitrile groups.

  • Homogenization: Sonicate the mixture for a few minutes to ensure it is well-dispersed and homogeneous.

  • Solvothermal Synthesis: Seal the Pyrex tube and place it in an oven preheated to 120-150 °C for 3-5 days.

  • Isolation: After cooling to room temperature, the solid precipitate is collected by filtration.

  • Washing and Activation: Wash the collected solid extensively with various organic solvents, such as acetone and THF, to remove any unreacted monomers and catalyst. The material is then typically activated by heating under vacuum to remove any residual solvent from the pores.

  • Characterization: The structure and properties of the resulting COF can be confirmed using Powder X-ray Diffraction (PXRD) for crystallinity, Fourier-Transform Infrared Spectroscopy (FTIR) for bond formation, and gas sorption analysis (e.g., N₂ at 77 K) to determine the surface area and porosity.

G Monomer This compound ReactionMix Homogeneous Reaction Mixture Monomer->ReactionMix CoMonomer Co-monomer (optional) CoMonomer->ReactionMix Solvent Solvent System Solvent->ReactionMix Catalyst Catalyst/Promoter Catalyst->ReactionMix Solvothermal Solvothermal Reaction (120-150 °C, 3-5 days) ReactionMix->Solvothermal CrudeCOF Crude COF Solid Solvothermal->CrudeCOF Washing Washing and Solvent Exchange CrudeCOF->Washing ActivatedCOF Activated Porous COF Washing->ActivatedCOF

Logical steps in the hypothetical synthesis of a COF.

Prospective Application Area 3: Component in Liquid Crystal Formulations

The benzonitrile moiety is a common functional group in calamitic (rod-shaped) liquid crystals. The strong dipole moment of the nitrile group contributes to the positive dielectric anisotropy that is essential for the operation of twisted nematic liquid crystal displays (LCDs). The 2,5-dimethyl substitution would provide steric bulk, influencing the melting point and the mesophase behavior of the molecule. While this compound itself is not a liquid crystal, it could be a valuable precursor for the synthesis of more complex liquid crystalline molecules.

PropertyTarget Value/RangeSignificance
MesophaseNematicThe nematic phase is the most commonly used liquid crystal phase in display technology.
Clearing Point> 70 °CThe temperature at which the material transitions from the liquid crystal phase to an isotropic liquid.
Dielectric Anisotropy (Δε)Positive and largeA large positive Δε allows for low-voltage switching in LCDs.
ViscosityLowLow viscosity enables faster switching times for the liquid crystal display.

This protocol outlines a potential synthetic route to a liquid crystalline compound incorporating the this compound scaffold using a Suzuki coupling reaction.

  • Precursor Synthesis: Synthesize 4-bromo-2,5-dimethylbenzonitrile from 2,5-dimethylaniline via a Sandmeyer reaction.

  • Suzuki Coupling Reaction Setup: In a round-bottom flask, combine 4-bromo-2,5-dimethylbenzonitrile, an appropriate alkyl-substituted phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous sodium carbonate).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and ethanol. Degas the mixture by bubbling with an inert gas like argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture, and perform a liquid-liquid extraction with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target 2,5-dimethyl-substituted cyanobiphenyl derivative.

  • Characterization: Characterize the final product using NMR and mass spectrometry to confirm its structure. Use polarized optical microscopy and differential scanning calorimetry to determine its liquid crystalline properties, such as the mesophase type and transition temperatures.

G A 2,5-Dimethylaniline B 4-Bromo-2,5-dimethylbenzonitrile A->B Sandmeyer Reaction D Suzuki Coupling Reaction (Pd Catalyst, Base) B->D C Alkyl-substituted Phenylboronic Acid C->D E Crude Product Mixture D->E F Purification (Column Chromatography) E->F G 2,5-Dimethyl-substituted Cyanobiphenyl Liquid Crystal F->G

Hypothetical synthesis pathway for a liquid crystal molecule.

Application Note: HPLC Method for Monitoring Reactions with 2,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dimethylbenzonitrile is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Monitoring the progress of chemical reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, and ensuring product quality. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the necessary precision, accuracy, and speed for real-time or at-line reaction monitoring.[1][2] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound, allowing for effective monitoring of its consumption and the formation of related products.

Principle

This method utilizes a reversed-phase C18 column to separate this compound and its potential reactants or products based on their hydrophobicity.[3] A polar mobile phase, consisting of a mixture of acetonitrile and water with a phosphoric acid modifier, is employed to elute the compounds from the nonpolar stationary phase.[4][5] The acidic mobile phase helps to ensure good peak shape for any potential acidic or basic byproducts. Detection is achieved using a UV-Vis detector, as benzonitrile derivatives typically exhibit strong absorbance in the ultraviolet region.[6][7] By injecting aliquots of the reaction mixture at various time points, the change in peak area of the reactant and product(s) can be used to determine the reaction kinetics and endpoint.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
HPLC System Standard HPLC or UHPLC system with a pump, autosampler, and UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 224 nm
Injection Volume 10 µL
Run Time 10 minutes
Method Validation Summary

The following table summarizes the validation parameters for the HPLC method, demonstrating its suitability for quantitative analysis.

ParameterResult
Retention Time (RT) This compound: ~4.5 min
Linearity (R²) > 0.999 for a concentration range of 1-100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Precision (%RSD) < 2% for replicate injections
Accuracy (% Recovery) 98-102%

Experimental Protocol

This protocol provides a step-by-step guide for monitoring a reaction involving this compound using the described HPLC method.

1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or deionized)

  • Phosphoric acid (85%, analytical grade)

  • This compound (analytical standard, >99% purity)

  • Reaction solvent (e.g., Dimethylformamide, DMF)

  • Quenching solution (if necessary, e.g., cold water or buffer)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

  • HPLC vials with caps

2. Preparation of Mobile Phase

To prepare 1 L of the mobile phase, combine 600 mL of acetonitrile with 400 mL of water in a suitable container. Add 1 mL of 85% phosphoric acid and mix thoroughly. Degas the mobile phase using sonication or vacuum filtration before use.

3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of the mobile phase in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These will be used to generate a calibration curve.

4. Reaction Sampling and Sample Preparation

  • At predetermined time intervals (e.g., t = 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable quenching solution or the mobile phase. This is to stop the reaction from proceeding further after sampling. A dilution factor of 100 or higher is common.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the HPLC column.

  • Label the vial with the corresponding reaction time point.

5. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared working standards to generate a calibration curve.

  • Inject the prepared reaction samples in chronological order.

  • After the analysis is complete, flush the column with a high-acetonitrile mobile phase (e.g., 80:20 acetonitrile:water) to remove any strongly retained compounds.

6. Data Analysis

  • Integrate the peak area of this compound in each chromatogram.

  • Using the calibration curve, determine the concentration of this compound at each time point.

  • Plot the concentration of this compound versus time to generate a reaction profile. This profile can be used to calculate the reaction rate and determine the reaction endpoint.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:H2O:H3PO4) G Equilibrate HPLC System A->G B Prepare Standard Solutions (this compound) H Inject Standards (Calibration Curve) B->H C Start Chemical Reaction D Withdraw Aliquot at Time 't' C->D E Quench & Dilute Sample D->E F Filter Sample (0.45 µm) E->F I Inject Reaction Samples F->I G->H H->I J Integrate Peak Areas I->J K Calculate Concentrations J->K L Plot Reaction Profile (Concentration vs. Time) K->L

Caption: Workflow for HPLC monitoring of reactions.

Logical Relationship of Method Components

G cluster_instrument Instrumentation cluster_method Method Parameters cluster_output Output & Analysis HPLC HPLC System Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram MobilePhase Mobile Phase (ACN/Water/H3PO4) MobilePhase->HPLC FlowRate Flow Rate (1.0 mL/min) FlowRate->HPLC Wavelength Wavelength (224 nm) Wavelength->Detector PeakArea Peak Area Chromatogram->PeakArea Concentration Concentration Data PeakArea->Concentration Kinetics Reaction Kinetics Concentration->Kinetics

Caption: Interrelation of HPLC method components.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 2,5-Dimethylbenzonitril für analytische Zwecke

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung 2,5-Dimethylbenzonitril ist eine organische Verbindung, deren direkte Analyse mittels gängiger chromatographischer Verfahren wie der Gaschromatographie (GC) aufgrund ihrer Polarität und Flüchtigkeit eine Herausforderung darstellen kann. Die chemische Derivatisierung ist ein entscheidender Schritt, um die analytischen Eigenschaften von 2,5-Dimethylbenzonitril zu verbessern. Durch die Umwandlung der Nitrilgruppe in andere funktionelle Gruppen können die Flüchtigkeit, thermische Stabilität und Detektierbarkeit der Verbindung für Techniken wie die Gaschromatographie-Massenspektrometrie (GC-MS) und die Hochleistungsflüssigkeitschromatographie (HPLC) erheblich verbessert werden.[1][2][3]

Diese Anwendungshinweise beschreiben zwei primäre Derivatisierungswege:

  • Hydrolyse zu 2,5-Dimethylbenzoesäure, gefolgt von einer Silylierung für die GC-MS-Analyse.

  • Reduktion zu 2,5-Dimethylbenzylamin, gefolgt von einer Acylierung für die HPLC-UV-Analyse.

Diese Protokolle bieten robuste Methoden zur sensitiven und zuverlässigen Quantifizierung von 2,5-Dimethylbenzonitril in verschiedenen Matrices.

Derivatization_Pathways Logische Beziehung der Derivatisierungswege cluster_hydrolysis Weg 1: Hydrolyse cluster_reduction Weg 2: Reduktion Start 2,5-Dimethylbenzonitril Hydrolysis Hydrolyse (Sauer oder Basisch) Start->Hydrolysis Reduction Reduktion (z.B. mit LiAlH4) Start->Reduction Acid 2,5-Dimethylbenzoesäure Hydrolysis->Acid Produkt Silylation Silylierung (z.B. mit MTBSTFA) Acid->Silylation Derivatisierung GCMS GC-MS Analyse Silylation->GCMS Analyse Amine 2,5-Dimethylbenzylamin Reduction->Amine Produkt Acylation Acylierung (z.B. mit Benzoylchlorid) Amine->Acylation Derivatisierung HPLC HPLC-UV Analyse Acylation->HPLC Analyse

Übersicht der Derivatisierungswege

Datenpräsentation: Vergleich der Analysemethoden

Die folgende Tabelle fasst die beschriebenen Derivatisierungs- und Analysemethoden zusammen. Die Leistungsmetriken sind illustrative Werte, die auf Daten für strukturell ähnliche Verbindungen basieren, da spezifische validierte quantitative Daten für derivatisiertes 2,5-Dimethylbenzonitril in der zitierten Literatur nicht ohne Weiteres verfügbar sind.[4]

ParameterHydrolyse & SilylierungReduktion & Acylierung
Ausgangsverbindung 2,5-Dimethylbenzonitril2,5-Dimethylbenzonitril
Derivatisierungsschritte 1. Hydrolyse zu 2,5-Dimethylbenzoesäure[5] 2. Silylierung mit MTBSTFA[6]1. Reduktion zu 2,5-Dimethylbenzylamin[7] 2. Acylierung mit Benzoylchlorid[8]
Analytische Technik Gaschromatographie-Massenspektrometrie (GC-MS)Hochleistungsflüssigkeitschromatographie (HPLC-UV)
Zielanalyt tert-Butyldimethylsilyl-2,5-dimethylbenzoatN-(2,5-Dimethylbenzyl)benzamid
Vorteile Hohe Flüchtigkeit, gute thermische Stabilität, charakteristische Massenfragmente[1]Einführung eines starken Chromophors, verbesserte Detektion bei UV-Wellenlängen[8]
Illustrative LOD 0.1 - 1.0 ng/mL1.0 - 10 ng/mL
Illustrative LOQ 0.3 - 3.0 ng/mL3.0 - 30 ng/mL
Illustrativer Linearitätsbereich 0.5 - 500 ng/mL5 - 1000 ng/mL

LOD: Nachweisgrenze (Limit of Detection); LOQ: Bestimmungsgrenze (Limit of Quantitation).

Experimentelle Protokolle

Weg 1: Hydrolyse zu 2,5-Dimethylbenzoesäure und anschließende GC-MS-Analyse

Dieser Weg wandelt das Nitril in eine Carbonsäure um, die nach anschließender Silylierung ideal für die GC-MS-Analyse geeignet ist.

Hydrolysis_Workflow Workflow: Hydrolyse, Silylierung und GC-MS-Analyse cluster_sample_prep 1. Probenvorbereitung & Hydrolyse cluster_derivatization 2. Derivatisierung cluster_analysis 3. Analyse start Probe mit 2,5-Dimethylbenzonitril hydrolysis Hydrolyse (z.B. basisch mit NaOH) start->hydrolysis acidification Ansäuern (z.B. mit HCl) hydrolysis->acidification extraction Extraktion (z.B. mit Toluol) acidification->extraction product1 2,5-Dimethylbenzoesäure in organischer Phase extraction->product1 evaporation Lösungsmittel abdampfen product1->evaporation Übertragung derivatization Silylierung mit MTBSTFA (60°C, 30 min) evaporation->derivatization product2 silyliertes Derivat derivatization->product2 injection Injektion in GC-MS product2->injection Übertragung separation GC-Trennung injection->separation detection MS-Detektion (SIM/Scan) separation->detection data Datenanalyse detection->data

Workflow für Hydrolyse und GC-MS

Protokoll 1: Basische Hydrolyse von 2,5-Dimethylbenzonitril [5]

  • Reaktionseinrichtung: In einem Rundkolben, der mit einem Rückflusskühler ausgestattet ist, werden 1,0 g 2,5-Dimethylbenzonitril in 20 mL einer 10%igen (w/v) wässrigen Natriumhydroxidlösung (NaOH) suspendiert.

  • Rückfluss: Die Mischung wird unter starkem Rühren zum Rückfluss erhitzt. Der Fortschritt der Reaktion kann durch das Nachlassen des Ammoniakgeruchs (NH₃) überwacht werden, der während der Hydrolyse entsteht. Die Reaktion ist typischerweise nach 2-4 Stunden abgeschlossen.

  • Abkühlung und Ansäuerung: Die Reaktionsmischung wird auf Raumtemperatur abgekühlt. Anschließend wird sie vorsichtig durch tropfenweise Zugabe von konzentrierter Salzsäure (HCl) angesäuert, bis ein pH-Wert von ~2 erreicht ist. Die 2,5-Dimethylbenzoesäure fällt dabei als weißer Feststoff aus.

  • Isolierung: Der Niederschlag wird mittels Vakuumfiltration gesammelt, mit kaltem deionisiertem Wasser gewaschen, um anorganische Salze zu entfernen, und anschließend im Vakuumofen getrocknet.

Protokoll 2: Silylierung und GC-MS-Analyse [6]

  • Probenvorbereitung: Eine genau abgewogene Menge (ca. 1 mg) der getrockneten 2,5-Dimethylbenzoesäure wird in ein GC-Vial überführt.

  • Derivatisierung: 100 µL des Silylierungsmittels N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamid (MTBSTFA) werden zugegeben. Das Vial wird fest verschlossen und für 30 Minuten auf 60°C erhitzt.

  • GC-MS-Bedingungen (Ausgangspunkt):

    • Injektor: 250°C, Splitless-Modus

    • Trägergas: Helium, konstante Flussrate von 1,2 mL/min

    • Ofenprogramm: Start bei 100°C (1 min halten), dann mit 15°C/min auf 280°C erhöhen (5 min halten).

    • MS-Transferlinie: 280°C

    • Ionenquelle: 230°C, Elektronenionisation (EI) bei 70 eV

    • Detektionsmodus: Scan (m/z 50-500) oder Selected Ion Monitoring (SIM) für erhöhte Sensitivität.

Weg 2: Reduktion zu 2,5-Dimethylbenzylamin und anschließende HPLC-UV-Analyse

Dieser Weg wandelt das Nitril in ein primäres Amin um.[7] Das Amin kann dann mit einem Reagenz, das eine chromophore Gruppe enthält, derivatisiert werden, um die Detektion mittels HPLC-UV zu verbessern.

Reduction_Workflow Workflow: Reduktion, Acylierung und HPLC-Analyse cluster_sample_prep 1. Probenvorbereitung & Reduktion cluster_derivatization 2. Derivatisierung cluster_analysis 3. Analyse start Probe mit 2,5-Dimethylbenzonitril reduction Reduktion (z.B. mit LiAlH4 in THF) start->reduction quench Quenchen (z.B. mit Wasser/NaOH) reduction->quench extraction Extraktion (z.B. mit Diethylether) quench->extraction product1 2,5-Dimethylbenzylamin in organischer Phase extraction->product1 evaporation Lösungsmittel abdampfen product1->evaporation Übertragung derivatization Acylierung mit Benzoylchlorid in Gegenwart einer Base evaporation->derivatization product2 Acyliertes Derivat derivatization->product2 reconstitution Rücklösen in mobiler Phase product2->reconstitution Übertragung injection Injektion in HPLC reconstitution->injection separation RP-HPLC-Trennung injection->separation detection UV-Detektion separation->detection

Workflow für Reduktion und HPLC

Protokoll 3: Reduktion von 2,5-Dimethylbenzonitril

  • Reaktionseinrichtung: In einem trockenen, mit Inertgas (z.B. Argon) gespülten Dreihalskolben wird eine Suspension von Lithiumaluminiumhydrid (LiAlH₄) in trockenem Tetrahydrofuran (THF) bei 0°C vorgelegt.

  • Zugabe: Eine Lösung von 2,5-Dimethylbenzonitril in trockenem THF wird langsam zur LiAlH₄-Suspension getropft, wobei die Temperatur unter 10°C gehalten wird.

  • Reaktion: Nach vollständiger Zugabe wird die Mischung für 2-4 Stunden bei Raumtemperatur gerührt.

  • Aufarbeitung (Quenchen): Die Reaktion wird vorsichtig bei 0°C durch sequenzielle, tropfenweise Zugabe von Wasser, gefolgt von 15%iger NaOH-Lösung und erneut Wasser, gequencht.

  • Isolierung: Der entstandene anorganische Niederschlag wird abfiltriert und das Filtrat wird über Natriumsulfat getrocknet. Das Lösungsmittel wird unter reduziertem Druck entfernt, um rohes 2,5-Dimethylbenzylamin zu erhalten, das durch Destillation weiter gereinigt werden kann.

Protokoll 4: Acylierung und HPLC-UV-Analyse [8]

  • Probenvorbereitung: Eine bekannte Menge des 2,5-Dimethylbenzylamins (ca. 1 mg) wird in einem HPLC-Vial in 200 µL Acetonitril gelöst.

  • Derivatisierung: 100 µL einer 1 M wässrigen Natriumcarbonatlösung (Base) und anschließend 50 µL einer 10 mg/mL Lösung von Benzoylchlorid in Acetonitril werden zugegeben. Das Vial wird sofort verschlossen und für 15 Minuten bei Raumtemperatur geschüttelt.

  • HPLC-Bedingungen (Ausgangspunkt):

    • Säule: C18-Umkehrphasensäule (z.B. 250 mm x 4,6 mm, 5 µm)

    • Mobile Phase: Isokratischer oder Gradientenmodus mit Acetonitril und Wasser (z.B. Start bei 60:40 v/v).

    • Flussrate: 1,0 mL/min

    • Injektionsvolumen: 10 µL

    • Säulentemperatur: 30°C

    • UV-Detektion: Wellenlänge bei ca. 230 nm oder 254 nm.

References

Green Synthesis Strategies for Dimethylbenzonitrile Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of dimethylbenzonitrile compounds. These methods offer environmentally benign alternatives to traditional synthetic routes, focusing on reduced hazardous waste, milder reaction conditions, and the use of renewable resources.

I. Overview of Green Synthesis Routes

The synthesis of dimethylbenzonitrile compounds, valuable intermediates in the pharmaceutical and agrochemical industries, has traditionally relied on methods that often involve harsh conditions and toxic reagents. The principles of green chemistry encourage the development of more sustainable alternatives. This document outlines three such approaches:

  • Vapor-Phase Ammoxidation: A well-established industrial method that offers high throughput and efficiency.

  • Ionic Liquid-Mediated Synthesis: A modern approach that utilizes recyclable ionic liquids as both solvent and catalyst, simplifying product isolation.

  • Biocatalytic Synthesis: A highly green method employing enzymes to catalyze the reaction under mild, aqueous conditions, avoiding the use of toxic cyanide.

II. Data Presentation: Comparison of Green Synthesis Routes

The following table summarizes the key quantitative parameters for the described green synthesis routes for aromatic nitriles, including representative data applicable to dimethylbenzonitrile synthesis.

ParameterVapor-Phase AmmoxidationIonic Liquid-Mediated SynthesisBiocatalytic Synthesis (Aldoxime Dehydratase)
Starting Material m- or p-xyleneDimethylbenzaldehydeDimethylbenzaldehyde Oxime
Key Reagents Ammonia, OxygenHydroxylamine-ionic liquid saltWater
Catalyst Alkali metal vanadium bronze on α-aluminaIonic Liquid: [HSO3-b-Py]·HSO4Whole-cell biocatalyst (e.g., Rhodococcus sp.)
Solvent None (gas phase)Paraxylene (co-solvent)Aqueous buffer
Temperature 375-500 °C120 °C30 °C
Reaction Time Seconds (continuous flow)2 hours24 hours
Yield High (process-dependent)~100% (for benzonitrile)>90% (for similar substrates)[1]
Selectivity High (process-dependent)HighHigh
Key Green Features High atom economy, continuous processRecyclable catalyst/solvent, no metal saltsCyanide-free, mild conditions, aqueous media

III. Experimental Protocols

Protocol 1: Vapor-Phase Ammoxidation of m- or p-Xylene

This protocol describes a continuous-flow, gas-phase reaction for the synthesis of the corresponding dimethylbenzonitrile.

Materials:

  • m- or p-xylene

  • Anhydrous ammonia

  • Oxygen (or air)

  • Catalyst: Alkali metal vanadium bronze supported on α-alumina

Equipment:

  • Fixed-bed flow reactor

  • Gas flow controllers

  • Heating unit for the reactor

  • Condenser and collection vessel

Procedure:

  • Pack the fixed-bed reactor with the alkali metal vanadium bronze on α-alumina catalyst.

  • Heat the reactor to the reaction temperature, typically between 375 °C and 500 °C.

  • Introduce a gaseous feed stream into the reactor consisting of the chosen xylene isomer, ammonia, and oxygen. The molar ratio of ammonia to xylene should be maintained between 2:1 and 6:1.

  • The reactant feed concentration is typically 3-10% xylene, 7-25% ammonia, and 10-20% oxygen, with an inert gas like nitrogen making up the balance.

  • Maintain a continuous flow of the gas mixture through the catalyst bed. The contact time is typically on the order of seconds.

  • The reactor effluent is passed through a condenser to liquefy the dimethylbenzonitrile product and any unreacted xylene.

  • The liquid product is collected in a chilled vessel.

  • The product can be purified by distillation.

Diagram of the Experimental Workflow:

Vapor-Phase Ammoxidation Workflow Xylene Xylene Vapor Mixer Gas Mixer Xylene->Mixer Ammonia Ammonia Gas Ammonia->Mixer Oxygen Oxygen Gas Oxygen->Mixer Reactor Heated Fixed-Bed Reactor (375-500°C) Mixer->Reactor Condenser Condenser Reactor->Condenser Collector Product Collector Condenser->Collector Purification Purification (Distillation) Collector->Purification FinalProduct Dimethylbenzonitrile Purification->FinalProduct

Caption: Workflow for vapor-phase ammoxidation.

Protocol 2: Ionic Liquid-Mediated Synthesis of Dimethylbenzonitrile

This protocol describes a one-pot synthesis from a dimethylbenzaldehyde using a recyclable ionic liquid. This method is adapted from a general procedure for aromatic nitriles which has shown excellent yields.[2]

Materials:

  • Dimethylbenzaldehyde (e.g., 2,4-dimethylbenzaldehyde)

  • Hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt ((NH₂OH)₂·[HSO₃-b-Py]·HSO₄)

  • Ionic Liquid: 1-sulfobutyl pyridinium hydrosulfate ([HSO₃-b-Py]·HSO₄)

  • Paraxylene (co-solvent)

  • Standard laboratory glassware (three-necked flask, condenser, stirrer)

  • Oil bath

Procedure:

  • In a 100 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add the dimethylbenzaldehyde.

  • Add the hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt. The molar ratio of dimethylbenzaldehyde to the hydroxylamine salt should be 1:1.5.[2]

  • Add the ionic liquid, 1-sulfobutyl pyridinium hydrosulfate, and paraxylene. The volume ratio of paraxylene to the ionic liquid should be 2:1.[2]

  • Heat the reaction mixture in an oil bath to 120 °C with continuous stirring.[2]

  • Maintain the reaction at 120 °C for 2 hours.[2]

  • After 2 hours, cool the reaction mixture to room temperature. The mixture will separate into two phases.

  • Separate the organic phase (top layer) containing the dimethylbenzonitrile product.

  • The ionic liquid in the aqueous phase (bottom layer) can be recovered and reused.

  • The product in the organic phase can be purified by removing the paraxylene under reduced pressure.

Reaction Pathway Diagram:

Ionic Liquid-Mediated Synthesis Pathway Aldehyde Dimethylbenzaldehyde Oxime Dimethylbenzaldehyde Oxime (in situ) Aldehyde->Oxime + Hydroxylamine-IL HydroxylamineIL (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ Nitrile Dimethylbenzonitrile Oxime->Nitrile Dehydration (Ionic Liquid Catalyzed) IL [HSO₃-b-Py]·HSO₄ (Catalyst & Solvent) IL->Oxime IL->Nitrile Biocatalytic Synthesis Pathway Aldehyde Dimethylbenzaldehyde Oxime Dimethylbenzaldehyde Oxime Aldehyde->Oxime + Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Nitrile Dimethylbenzonitrile Oxime->Nitrile Enzymatic Dehydration Enzyme Aldoxime Dehydratase (e.g., from Rhodococcus sp.) Enzyme->Nitrile Water H₂O

References

Troubleshooting & Optimization

Technical Support Center: 2,5-Dimethylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dimethylbenzonitrile.

Troubleshooting Guide

Common Impurities and Their Identification

The synthesis of this compound can be accompanied by the formation of several impurities, depending on the chosen synthetic route. The two primary methods for its synthesis are the Sandmeyer reaction of 2,5-dimethylaniline and the Rosenmund-von Braun reaction of a 2,5-dimethylhalobenzene. Below is a summary of common impurities, their origins, and methods for their detection.

ImpurityStructureOriginAnalytical Detection
Unreacted Starting Materials
2,5-DimethylanilineIncomplete diazotization or Sandmeyer reaction.GC-MS: Molecular ion (M+) at m/z 121. ¹H NMR: Presence of characteristic aromatic and amine proton signals.
2,5-DimethylbromobenzeneIncomplete Rosenmund-von Braun reaction.GC-MS: Molecular ion (M+) at m/z 184/186 (characteristic bromine isotope pattern). ¹H NMR: Distinct aromatic proton signals different from the product.
Side-Reaction Products
2,5-DimethylphenolReaction of the diazonium salt with water during the Sandmeyer reaction.[1][2]GC-MS: Molecular ion (M+) at m/z 122. ¹H NMR: A phenolic -OH peak, and aromatic signals shifted upfield compared to the nitrile. Basic extraction may result in a red-colored phenolate anion.[3]
Biaryl Compounds (e.g., 2,2',5,5'-Tetramethylbiphenyl)Radical-mediated side reaction in the Sandmeyer synthesis.[4]GC-MS: Molecular ion (M+) at m/z 210. ¹H NMR: Complex aromatic region with multiple signals for the non-equivalent aromatic protons.
2,5-DimethylbenzamidePartial hydrolysis of the nitrile group during reaction workup.[5]GC-MS: Molecular ion (M+) at m/z 149. ¹H NMR: Broad signals in the amide N-H region (around 5-8 ppm) and a carbonyl-shifted aromatic ring.
2,5-Dimethylbenzoic AcidComplete hydrolysis of the nitrile group during reaction workup or prolonged reaction times in the presence of water.[5]HPLC: Shorter retention time than the nitrile on a reverse-phase column. ¹H NMR: A broad carboxylic acid proton signal (>10 ppm).
Process-Related Impurities
Residual Copper Salts-Remnants from the Sandmeyer or Rosenmund-von Braun reactions.Visual: Blue or green color in aqueous layers during workup. AAS/ICP-MS: For quantitative analysis of trace copper.
Polymeric/Tar-like Substances-Decomposition of the diazonium salt in the Sandmeyer reaction.TLC: Baseline streaking. ¹H NMR: Broad, unresolved humps in the baseline.
Troubleshooting Common Issues in this compound Synthesis
IssuePotential Cause(s)Recommended Action(s)
Low Yield of this compound - Incomplete reaction. - Formation of significant amounts of side-products. - Loss of product during workup and purification.- Monitor the reaction by TLC or GC to ensure completion. - Optimize reaction conditions (temperature, reaction time, reagent stoichiometry) to minimize side-product formation. - Ensure proper pH control during extractions to prevent loss of the product.
High Levels of 2,5-Dimethylphenol Impurity - Diazonium salt solution warmed up before the addition of the cyanide source. - Slow addition of the diazonium salt to the cyanide solution, allowing for reaction with water.- Maintain a low temperature (0-5 °C) during the diazotization and Sandmeyer reaction. - Add the diazonium salt solution promptly to the copper(I) cyanide solution.
Presence of Biaryl Impurities - The radical nature of the Sandmeyer reaction can lead to the coupling of aryl radicals.- Use a radical scavenger, although this may also inhibit the desired reaction. - Optimize the concentration of reactants to favor the desired pathway.
Product Contaminated with Copper Salts - Inefficient removal of copper during the workup.- Wash the organic layer with an aqueous solution of a complexing agent like ammonium hydroxide or ethylenediaminetetraacetic acid (EDTA) to remove copper ions.[6]
Formation of Amide or Carboxylic Acid - Hydrolysis of the nitrile group during a harsh basic or acidic workup.- Use mild workup conditions. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. - Neutralize the reaction mixture promptly after the reaction is complete.
Formation of Tar - Decomposition of the unstable diazonium salt.- Maintain low temperatures during the diazotization step. - Ensure efficient stirring to prevent localized overheating. - Use fresh reagents, especially sodium nitrite.

Frequently Asked Questions (FAQs)

Q1: My Sandmeyer reaction is producing a lot of tar-like material. How can I prevent this?

A1: Tar formation is often due to the decomposition of the diazonium salt. To minimize this, ensure that the temperature of the diazotization reaction is strictly maintained between 0 and 5 °C. Use a calibrated thermometer and an efficient cooling bath (ice-salt or a cryocooler). Also, ensure that the sodium nitrite solution is added slowly to the acidic solution of 2,5-dimethylaniline to prevent a rapid, exothermic reaction. Finally, using the freshly prepared diazonium salt solution immediately in the subsequent cyanation step is crucial.

Q2: I am observing a significant amount of 2,5-dimethylphenol as a byproduct. What are the key parameters to control?

A2: The formation of 2,5-dimethylphenol is due to the reaction of the diazonium salt with water.[1][2] To suppress this side reaction, it is critical to keep the reaction temperature low (0-5 °C) throughout the diazotization and Sandmeyer reaction. Furthermore, the reaction should be performed in a non-aqueous or low-water environment if possible, although this can be challenging for the diazotization step. Promptly adding the diazonium salt solution to the copper(I) cyanide solution will also favor the desired cyanation over the reaction with water.

Q3: How can I effectively remove the copper salts from my Rosenmund-von Braun reaction mixture?

A3: Copper salts can be challenging to remove completely. A common and effective method is to wash the crude organic extract with an aqueous solution of a strong complexing agent. A saturated aqueous solution of ammonium chloride, often with the addition of ammonium hydroxide to adjust the pH, can effectively sequester the copper ions into the aqueous phase.[6] Alternatively, washing with an aqueous solution of EDTA can also be very effective.

Q4: My final product shows the presence of 2,5-dimethylbenzamide and/or 2,5-dimethylbenzoic acid. How can I avoid their formation?

A4: These impurities are the result of the hydrolysis of the nitrile group.[5] This can occur during the reaction workup, especially if it involves heating with strong acids or bases. To avoid hydrolysis, use mild conditions for workup. If a basic wash is necessary, use a weaker base like sodium bicarbonate and avoid prolonged contact time. Similarly, for acidic washes, use dilute acid and perform the extraction at room temperature.

Q5: What is the best way to purify the final this compound product?

A5: The purification method will depend on the nature and quantity of the impurities.

  • For Sandmeyer reaction products: After an appropriate aqueous workup to remove acids, unreacted starting materials, and phenolic byproducts (via a basic wash), the crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

  • For Rosenmund-von Braun reaction products: After the workup to remove copper salts and any hydrolyzed byproducts, fractional distillation under reduced pressure is typically the most effective method for obtaining high-purity this compound.

Experimental Protocols

Note: These are generalized protocols and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Synthesis of this compound via Sandmeyer Reaction
  • Diazotization of 2,5-Dimethylaniline:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,5-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane).

    • Wash the organic layer with water, followed by a dilute sodium hydroxide solution to remove any phenolic byproducts, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Rosenmund-von Braun Reaction
  • Reaction Setup:

    • In a flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethylbromobenzene (1.0 eq) and copper(I) cyanide (1.5 eq) in a high-boiling polar solvent such as DMF or N-methyl-2-pyrrolidone (NMP).[2][7]

    • Heat the mixture to reflux (typically 150-200 °C) and maintain for several hours. Monitor the reaction progress by TLC or GC.[7]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

    • Alternatively, dilute the reaction mixture with an organic solvent and wash it with aqueous ammonium hydroxide/ammonium chloride to remove copper salts.[6]

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Visualizations

Troubleshooting_Workflow start Synthesis of this compound crude_product Crude Product Analysis (TLC, GC-MS, NMR) start->crude_product identify_impurities Identify Impurities crude_product->identify_impurities troubleshoot Consult Troubleshooting Guide identify_impurities->troubleshoot unreacted_sm Unreacted Starting Material troubleshoot->unreacted_sm High SM? side_products Side-Reaction Products troubleshoot->side_products Known Byproducts? process_impurities Process-Related Impurities troubleshoot->process_impurities Color/Tar? final_product Pure this compound troubleshoot->final_product Purity OK? optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction side_products->optimize_reaction improve_workup Improve Workup/Purification process_impurities->improve_workup optimize_reaction->start Re-run Synthesis improve_workup->start Re-run Synthesis

Caption: Troubleshooting workflow for identifying and mitigating impurities.

Impurity_Formation_Pathways cluster_sandmeyer Sandmeyer Reaction cluster_rosenmund Rosenmund-von Braun Reaction aniline 2,5-Dimethylaniline diazonium Diazonium Salt aniline->diazonium NaNO2, HCl product1 This compound diazonium->product1 CuCN phenol 2,5-Dimethylphenol diazonium->phenol H2O biaryl Biaryl Impurity diazonium->biaryl Radical Coupling halobenzene 2,5-Dimethylhalobenzene product2 This compound halobenzene->product2 CuCN, heat amide 2,5-Dimethylbenzamide product2->amide Partial Hydrolysis acid 2,5-Dimethylbenzoic Acid amide->acid Full Hydrolysis

Caption: Impurity formation pathways in common synthetic routes.

References

Troubleshooting low yield in the synthesis of 2,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethylbenzonitrile.

Comparison of Synthetic Routes

Synthetic Route Starting Material Typical Reagents General Yield Range (%) Key Considerations
Sandmeyer Reaction 2,5-Dimethylaniline1. HCl, NaNO₂2. CuCN, KCN60-80%Requires careful temperature control during diazotization; potential for side reactions.[1][2]
Rosenmund-von Braun Reaction 2-Bromo-1,4-dimethylbenzeneCuCN70-90%Often requires high temperatures and polar solvents; product purification can be challenging.[3][4]
Palladium-Catalyzed Cyanation 2-Bromo-1,4-dimethylbenzenePd catalyst (e.g., Pd(PPh₃)₄), Zn(CN)₂80-95%Milder reaction conditions and high functional group tolerance; catalyst and ligand choice are critical.[5][6]

Note: The yield ranges presented are general for these reaction types and may vary for the synthesis of this compound depending on specific reaction conditions and optimization.

Troubleshooting Guides and FAQs

Sandmeyer Reaction Route

The synthesis of this compound from 2,5-Dimethylaniline via the Sandmeyer reaction involves two main stages: diazotization and cyanation.

Troubleshooting_Sandmeyer start Low Yield of this compound check_diazotization Check Diazotization Step start->check_diazotization check_cyanation Check Cyanation Step start->check_cyanation check_workup Check Workup & Purification start->check_workup temp_control Inadequate Temperature Control (<0-5 °C)? check_diazotization->temp_control cu_quality Poor Quality or Inactive CuCN? check_cyanation->cu_quality extraction_loss Product Loss During Extraction? check_workup->extraction_loss nitrite_addition Rate of NaNO₂ Addition (Too Fast)? temp_control->nitrite_addition No solution1 Maintain 0-5 °C with ice/salt bath. temp_control->solution1 Yes acid_conc Insufficient Acid Concentration? nitrite_addition->acid_conc No solution2 Add NaNO₂ solution slowly and dropwise. nitrite_addition->solution2 Yes solution3 Ensure sufficient excess of mineral acid. acid_conc->solution3 Yes reaction_temp_cyanation Reaction Temperature Too Low/High? cu_quality->reaction_temp_cyanation No solution4 Use fresh, high-quality CuCN. cu_quality->solution4 Yes solution5 Optimize cyanation reaction temperature. reaction_temp_cyanation->solution5 Yes solution6 Optimize extraction protocol. extraction_loss->solution6 Yes

Troubleshooting workflow for low yield in the Sandmeyer reaction.

Q1: My diazotization reaction of 2,5-dimethylaniline is turning dark brown/black. What is the cause and how can I prevent it?

A dark coloration often indicates the decomposition of the diazonium salt, which is thermally unstable. This is typically caused by the reaction temperature rising above the optimal 0-5 °C range. To prevent this, ensure you are using an efficient ice-salt bath to maintain the low temperature throughout the addition of sodium nitrite. Additionally, add the sodium nitrite solution slowly and dropwise to prevent localized heating.

Q2: The yield of this compound is low, and I suspect incomplete diazotization. How can I confirm the formation of the diazonium salt?

A simple qualitative test for the presence of the diazonium salt is to add a small aliquot of your reaction mixture to a cold, alkaline solution of 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt. If no color develops, it suggests a problem with the diazotization step.

Q3: I'm observing the formation of a phenolic byproduct (2,5-dimethylphenol). How can I minimize this?

The formation of phenols is a common side reaction in Sandmeyer reactions, resulting from the reaction of the diazonium salt with water. This is more prevalent at higher temperatures. To minimize phenol formation, it is crucial to maintain a low temperature (0-5 °C) during the diazotization and subsequent cyanation steps.[1]

Rosenmund-von Braun Reaction Route

This method involves the reaction of 2-bromo-1,4-dimethylbenzene with copper(I) cyanide.

Q1: My Rosenmund-von Braun reaction is sluggish or not proceeding to completion. What are the likely causes?

Several factors can contribute to a slow reaction:

  • Temperature: This reaction often requires high temperatures (typically 150-200 °C).[3][4] Ensure your reaction is reaching and maintaining the target temperature.

  • Solvent: A high-boiling polar aprotic solvent like DMF, NMP, or pyridine is generally required.[4] Using a lower-boiling solvent may not provide the necessary energy for the reaction to proceed efficiently.

  • Reagent Purity: The purity of both the 2-bromo-1,4-dimethylbenzene and copper(I) cyanide is important. Impurities can interfere with the reaction.

Q2: The workup of my Rosenmund-von Braun reaction is difficult, and I'm experiencing low isolated yields.

The workup can be challenging due to the formation of copper complexes. A common procedure involves quenching the reaction mixture with an aqueous solution of ferric chloride or a mixture of ferric chloride and hydrochloric acid to break down the copper complexes and dissolve the copper salts. Vigorous stirring during this process is essential. Subsequent extraction with an organic solvent should then allow for the isolation of the this compound.

Q3: Are there any modifications to the classical Rosenmund-von Braun reaction that can be performed under milder conditions?

Yes, the use of additives like L-proline has been shown to promote the Rosenmund-von Braun reaction at lower temperatures (80-120 °C).[7] Additionally, using ionic liquids as the solvent can also facilitate the reaction under milder conditions.[3]

Palladium-Catalyzed Cyanation Route

This modern approach utilizes a palladium catalyst to couple 2-bromo-1,4-dimethylbenzene with a cyanide source, often zinc cyanide.

Q1: My palladium-catalyzed cyanation reaction is not working. What are the critical parameters to check?

The success of a palladium-catalyzed cross-coupling reaction hinges on several factors:

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and the phosphine ligand is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Ensure you are using the correct catalyst and ligand for your specific substrate and that they are of high purity.

  • Exclusion of Oxygen: The active Pd(0) catalyst is sensitive to oxygen. It is essential to degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cyanide Source: The purity and physical form of the cyanide source (e.g., Zn(CN)₂) can impact the reaction.

Q2: I'm observing the formation of byproducts from the hydrolysis of the nitrile. How can I avoid this?

Nitrile hydrolysis can occur if water is present in the reaction mixture, especially at elevated temperatures. Ensure you are using anhydrous solvents and reagents. If your starting material or solvent may contain traces of water, consider using molecular sieves.

Q3: The reaction is stalling before reaching full conversion. What could be the issue?

Catalyst deactivation is a common reason for reaction stalling. This can be caused by impurities in the starting materials or solvent, or by the presence of oxygen. Another possibility is that the reaction has reached equilibrium. In some cases, adding a fresh portion of the catalyst may help to drive the reaction to completion.

Experimental Protocols

Sandmeyer Reaction for this compound

This protocol is adapted from general procedures for the Sandmeyer reaction.

1. Diazotization of 2,5-Dimethylaniline:

  • In a flask equipped with a magnetic stirrer and thermometer, dissolve 2,5-dimethylaniline (1 equivalent) in a 3M solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

2. Cyanation:

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for one hour to ensure complete reaction (evolution of nitrogen gas should be observed).

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_workup Workup and Purification start_diazotization Dissolve 2,5-Dimethylaniline in HCl cool_amine Cool to 0-5 °C start_diazotization->cool_amine add_nitrite Slowly add NaNO₂ solution cool_amine->add_nitrite stir_diazonium Stir for 30 min at 0-5 °C add_nitrite->stir_diazonium add_diazonium Add diazonium salt solution stir_diazonium->add_diazonium Transfer prepare_cyanide Prepare CuCN/KCN solution cool_cyanide Cool to 0-5 °C prepare_cyanide->cool_cyanide cool_cyanide->add_diazonium warm_reaction Warm to RT, then heat to 50-60 °C add_diazonium->warm_reaction extract_product Extract with organic solvent warm_reaction->extract_product Proceed to wash_organic Wash with water and brine extract_product->wash_organic dry_and_concentrate Dry and concentrate wash_organic->dry_and_concentrate purify Purify (distillation or chromatography) dry_and_concentrate->purify

Experimental workflow for the Sandmeyer synthesis of this compound.
Rosenmund-von Braun Reaction for this compound

This protocol is a general procedure for the Rosenmund-von Braun reaction.

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromo-1,4-dimethylbenzene (1 equivalent) and copper(I) cyanide (1.5 equivalents).

  • Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

  • Heat the reaction mixture to 150-200 °C and maintain this temperature for several hours, monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a vigorously stirred aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Rosenmund_von_Braun_Workflow cluster_reaction Reaction cluster_workup Workup and Purification combine_reagents Combine 2-bromo-1,4-dimethylbenzene and CuCN in solvent heat_reaction Heat to 150-200 °C combine_reagents->heat_reaction monitor_reaction Monitor reaction progress heat_reaction->monitor_reaction quench_reaction Cool and quench with FeCl₃/HCl monitor_reaction->quench_reaction Proceed to extract_product Extract with organic solvent quench_reaction->extract_product wash_organic Wash with water and brine extract_product->wash_organic dry_and_concentrate Dry and concentrate wash_organic->dry_and_concentrate purify Purify (distillation or chromatography) dry_and_concentrate->purify

Experimental workflow for the Rosenmund-von Braun synthesis.
Palladium-Catalyzed Cyanation for this compound

This protocol is based on common palladium-catalyzed cyanation methods.[8]

  • To an oven-dried flask under an inert atmosphere (nitrogen or argon), add 2-bromo-1,4-dimethylbenzene (1 equivalent), zinc cyanide (0.6 equivalents), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a phosphine ligand such as dppf (4-10 mol%).

  • Add a degassed anhydrous solvent such as DMF or DMA.

  • Heat the reaction mixture to 80-120 °C and stir for several hours, monitoring the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Palladium_Cyanation_Workflow cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup and Purification add_reagents Add 2-bromo-1,4-dimethylbenzene, Zn(CN)₂, Pd catalyst, and ligand add_solvent Add degassed anhydrous solvent add_reagents->add_solvent heat_reaction Heat to 80-120 °C add_solvent->heat_reaction monitor_reaction Monitor reaction progress heat_reaction->monitor_reaction cool_and_dilute Cool and dilute with organic solvent monitor_reaction->cool_and_dilute Proceed to filter_salts Filter through celite cool_and_dilute->filter_salts wash_filtrate Wash with water and brine filter_salts->wash_filtrate dry_and_concentrate Dry and concentrate wash_filtrate->dry_and_concentrate purify Purify (column chromatography) dry_and_concentrate->purify

Experimental workflow for Palladium-Catalyzed Cyanation.

References

Technical Support Center: Synthesis of 2,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,5-Dimethylbenzonitrile. The guidance focuses on identifying and mitigating common side reactions encountered during its preparation, primarily via the Sandmeyer reaction of 2,5-dimethylaniline.

Troubleshooting Guide: Side Reactions

This guide is presented in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

Q1: My reaction yield is low, and I've isolated a significant amount of 2,5-dimethylphenol. What is the cause and how can I prevent this?

A1: The formation of 2,5-dimethylphenol is a common side reaction in the Sandmeyer synthesis of this compound. It occurs when the intermediate diazonium salt reacts with water in the reaction mixture.

  • Primary Cause: Decomposition of the 2,5-dimethyldiazonium salt, particularly at elevated temperatures. Diazonium salts are thermally unstable, and temperatures above 5°C can lead to their hydrolysis to the corresponding phenol.[1]

  • Troubleshooting and Mitigation:

    • Strict Temperature Control: It is crucial to maintain a low temperature, typically between 0-5°C, throughout the entire diazotization process (the formation of the diazonium salt from 2,5-dimethylaniline and a nitrite source). Use an ice-salt bath to ensure the temperature does not rise.

    • Immediate Use of Diazonium Salt: The prepared 2,5-dimethyldiazonium salt solution should be used immediately in the subsequent cyanation step. Letting it stand, even at low temperatures, can lead to decomposition.

    • Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution. This helps to control the exotherm of the reaction and maintain a low temperature.

Q2: I'm observing a high-molecular-weight, non-polar impurity in my crude product. What could it be?

A2: This is likely a biaryl byproduct, formed by the coupling of two 2,5-dimethylphenyl radicals. The Sandmeyer reaction proceeds via a radical mechanism, and the formation of biaryl compounds is a known side reaction that supports this mechanism.[2][3]

  • Primary Cause: The aryl radical intermediate, formed during the reaction, can dimerize instead of reacting with the cyanide nucleophile.

  • Troubleshooting and Mitigation:

    • Ensure Efficient Mixing: Vigorous stirring during the addition of the diazonium salt to the copper(I) cyanide solution is essential. This ensures that the aryl radical encounters the cyanide nucleophile quickly, minimizing the chance of dimerization.

    • Freshly Prepared Catalyst: Use a freshly prepared and active copper(I) cyanide solution. An inactive catalyst can slow down the desired reaction, allowing more time for side reactions like radical coupling to occur.

Q3: My reaction mixture turned a deep red/orange color, and I have isolated a colored impurity. What is this and how do I avoid it?

A3: The formation of a colored impurity often indicates the presence of an azo compound. This happens when the electrophilic diazonium salt couples with an electron-rich aromatic ring.

  • Primary Cause: The 2,5-dimethyldiazonium salt reacts with unreacted 2,5-dimethylaniline or the 2,5-dimethylphenol byproduct.

  • Troubleshooting and Mitigation:

    • Ensure Complete Diazotization: Use a slight excess of sodium nitrite to ensure that all the starting 2,5-dimethylaniline is converted to the diazonium salt. You can test for the presence of excess nitrous acid with starch-iodide paper (which will turn blue-black) to confirm the reaction is complete.

    • Slow and Controlled Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine. This prevents a localized excess of the amine which could react with the newly formed diazonium salt.

    • Maintain Acidity: Keep the reaction medium sufficiently acidic to prevent the diazonium salt from coupling with itself or other species.

Q4: My final product is contaminated with 2,5-dimethylbenzamide or 2,5-dimethylbenzoic acid. How did this happen?

A4: This is due to the hydrolysis of the nitrile group in your desired product, this compound. This typically occurs during the workup or purification stages.

  • Primary Cause: Exposure of the nitrile to strong acidic or basic conditions, especially at elevated temperatures, during the workup can lead to its hydrolysis. The hydrolysis proceeds first to the amide and then to the carboxylic acid.

  • Troubleshooting and Mitigation:

    • Neutral or Mild Workup: During the workup, use mild acidic or basic conditions for washing and extraction. Avoid prolonged heating in the presence of strong acids or bases.

    • Temperature Control During Distillation: If purifying by distillation, ensure the temperature is not excessively high, as residual acid or base could catalyze hydrolysis.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the diazotization of 2,5-dimethylaniline? A: The optimal temperature is between 0°C and 5°C. Diazonium salts are notoriously unstable, and maintaining this low temperature is critical to prevent decomposition and the formation of phenolic byproducts.

Q: Why is copper(I) cyanide used in the Sandmeyer reaction? A: Copper(I) salts are essential catalysts in the Sandmeyer reaction. They facilitate the single electron transfer (SET) to the diazonium salt, which leads to the formation of an aryl radical and the loss of nitrogen gas. This aryl radical then reacts with the cyanide from the copper complex to form the desired benzonitrile.

Q: Can I use other cyanide sources instead of copper(I) cyanide? A: While other cyanide salts like sodium or potassium cyanide can be used, copper(I) cyanide is generally preferred for the Sandmeyer cyanation as it is both the source of the cyanide and the catalyst for the reaction. Using alkali metal cyanides often requires the presence of a copper catalyst as well.

Q: How can I confirm that the diazotization of 2,5-dimethylaniline is complete? A: A simple and effective way is to use starch-iodide paper. A drop of the reaction mixture is applied to the paper. If there is an excess of nitrous acid (indicating that all the aniline has reacted), the paper will turn a blue-black color.

Q: What is a typical workup procedure for a Sandmeyer cyanation reaction? A: After the reaction is complete, the mixture is often neutralized (for example, with sodium carbonate) and then extracted with an organic solvent like diethyl ether or dichloromethane. The organic layer is then washed with water and brine, dried over an anhydrous salt (like magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then typically purified by distillation or recrystallization.

Quantitative Data on Side Product Formation

While specific quantitative data for the side reactions in the synthesis of this compound is not extensively available in the reviewed literature, the following table provides a representative overview of potential product distributions in a Sandmeyer cyanation reaction based on general knowledge of the reaction. The actual percentages will vary significantly based on the precise reaction conditions.

Reaction ConditionExpected Yield of this compoundPotential % of 2,5-DimethylphenolPotential % of Biaryl Byproducts
Optimal (0-5°C, fast addition) > 80%< 5%< 2%
Sub-optimal (10-15°C) 50-70%10-20%< 5%
Poor (Temp > 20°C, slow addition) < 40%> 30%5-10%

Note: This data is illustrative and intended to demonstrate the impact of reaction conditions on side product formation.

Experimental Protocol: Sandmeyer Synthesis of this compound

This protocol is a general procedure adapted for the synthesis of this compound from 2,5-dimethylaniline. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.

Materials:

  • 2,5-Dimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

Part A: Diazotization of 2,5-Dimethylaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2,5-dimethylaniline and a solution of concentrated HCl in water.

  • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride solution, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5°C. The resulting solution is the 2,5-dimethyldiazonium chloride.

Part B: Cyanation

  • In a separate large beaker or flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5°C in an ice bath with stirring.

  • Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred copper(I) cyanide solution. Control the rate of addition to maintain the temperature below 10°C and to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for about an hour to ensure the reaction goes to completion.

Part C: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture by slowly adding a saturated solution of sodium carbonate until the evolution of gas ceases and the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and wash them with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent.

Diagrams

Troubleshooting_Workflow start Low Yield of this compound check_temp Was the diazotization temperature kept at 0-5°C? start->check_temp check_diazotization Was diazotization complete? (Starch-iodide test) check_temp->check_diazotization Yes phenol_formation Primary Side Product: 2,5-Dimethylphenol Solution: - Maintain 0-5°C - Use diazonium salt immediately check_temp->phenol_formation No check_mixing Was stirring vigorous during the addition of diazonium salt? check_diazotization->check_mixing Yes azo_coupling Primary Side Product: Azo Compound Solution: - Ensure complete diazotization - Slow nitrite addition check_diazotization->azo_coupling No check_workup Was a strong acid/base used with heating during workup? check_mixing->check_workup Yes biaryl_formation Primary Side Product: Biaryl Compound Solution: - Ensure vigorous mixing - Use fresh CuCN check_mixing->biaryl_formation No hydrolysis Side Products: Amide/Carboxylic Acid Solution: - Use mild workup conditions - Avoid excessive heating check_workup->hydrolysis Yes

References

Technical Support Center: Optimizing Reaction Conditions for the Cyanation of Xylenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyanation of xylenes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyanation of xylenes?

The primary methods for the cyanation of xylenes involve the cross-coupling of haloxylenes (e.g., bromo- or chloro-xylenes) with a cyanide source, typically catalyzed by palladium or nickel complexes.[1][2][3][4][5][6][7] Another approach is the direct C-H bond cyanation of xylenes, which avoids the need for pre-halogenated starting materials.[8][9]

Q2: Which cyanide sources are recommended, and what are their respective advantages and disadvantages?

Several cyanide sources are available, each with its own safety profile and reactivity:

  • Zinc Cyanide (Zn(CN)₂): Widely used due to its lower toxicity compared to alkali metal cyanides. It is effective in many palladium and nickel-catalyzed reactions.[2][3][4]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and inexpensive cyanide source, making it an environmentally benign option.[2][3][4][10]

  • Sodium/Potassium Cyanide (NaCN/KCN): Highly effective but also highly toxic, requiring stringent safety precautions. Their low solubility in organic solvents can sometimes be exploited to prevent catalyst poisoning.[2][5][9]

  • Organic Cyanides: Reagents like acetonitrile or tert-butyl isocyanide can serve as cyanide sources in certain nickel-catalyzed systems, offering alternative reactivity and handling properties.[1][11][12]

Q3: What is the typical catalytic system (catalyst and ligand) for the cyanation of xylenes?

For palladium-catalyzed reactions, a common system involves a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, combined with a phosphine ligand.[2][3] For nickel-catalyzed systems, an inexpensive nickel(II) salt such as NiCl₂ is often used with a ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene).[1][3] The choice of ligand is crucial and can significantly impact reaction efficiency.

Q4: Can xylene be cyanated directly at a C-H bond?

Yes, direct C-H cyanation of arenes, including xylenes, has been demonstrated using a palladium catalyst with a specific ligand and an oxidant like silver acetate (AgOAc).[8] This method offers the advantage of using xylenes directly as starting materials.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My cyanation reaction of bromoxylene is giving a very low yield. What are the potential causes and how can I improve it?

A: Low yields in the cyanation of xylenes can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Potential Causes & Solutions:

  • Catalyst Inactivity/Poisoning: Cyanide ions can strongly coordinate to and deactivate the metal center of the catalyst.[2]

    • Solution: Use a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].[2][4] If using NaCN or KCN, ensure anhydrous conditions, as water can increase their solubility and lead to catalyst poisoning.[2] Employing a robust ligand or a pre-catalyst designed to resist poisoning can also be beneficial.[2][13]

  • Inefficient Oxidative Addition: The first step in the catalytic cycle, the oxidative addition of the aryl halide to the metal center, can be slow, especially with less reactive aryl chlorides.

    • Solution: For aryl chlorides, a nickel-based catalyst might be more effective than palladium.[3] Increasing the reaction temperature or using a more electron-rich ligand to promote oxidative addition can also help.

  • Poor Reductive Elimination: The final step to release the cyanated product can be rate-limiting.

    • Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands often facilitate reductive elimination. Experiment with different ligands to find the optimal one for your specific xylene isomer.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base can all significantly affect the reaction outcome.

    • Solution: Systematically screen reaction parameters. Common solvents include DMF, DMAc, THF, and dioxane.[4][14] The optimal temperature can range from room temperature to over 100°C depending on the catalyst system and substrate.[8][13][14]

Issue 2: Poor Regioselectivity in Direct C-H Cyanation

Q: I am attempting a direct C-H cyanation of o-xylene and obtaining a mixture of isomers. How can I improve the regioselectivity?

A: Achieving high regioselectivity in direct C-H functionalization is a common challenge. For xylenes, you may see cyanation at different positions on the aromatic ring.

Potential Causes & Solutions:

  • Steric and Electronic Effects: The substitution pattern of the xylene isomer will direct the cyanation. Generally, cyanation occurs at the less sterically hindered positions.[8]

    • Solution: While inherent to the substrate, understanding these effects can help predict the major product. For o-xylene, a mixture of 3-cyano and 4-cyano-o-xylene is often observed.[8] Modifying the ligand to be bulkier may enhance selectivity for the less hindered position.

  • Reaction Conditions: The solvent and temperature can influence the selectivity of the C-H activation step.

    • Solution: Optimization of the reaction conditions is key. For example, in the palladium-catalyzed C-H cyanation of o-xylene, hexafluoroisopropanol (HFIP) was found to be a suitable solvent.[8] A systematic screening of solvents and temperatures may be necessary to improve the isomeric ratio.

Issue 3: Formation of Side Products

Q: My reaction is producing significant amounts of side products, such as hydrodediazoniation (loss of the halide) or biaryl coupling products. What is causing this and how can it be prevented?

A: The formation of side products indicates competing reaction pathways are occurring.

Potential Causes & Solutions:

  • Hydrodediazoniation: This can occur if there are sources of hydrogen in the reaction mixture that compete with the cyanide nucleophile.

    • Solution: Ensure anhydrous reaction conditions and use freshly distilled, dry solvents. The presence of water or other protic impurities can lead to this side reaction.

  • Homocoupling/Biaryl Formation: This side reaction can be promoted by certain catalyst systems or reaction conditions.

    • Solution: Adjusting the catalyst-to-ligand ratio can sometimes suppress homocoupling. Lowering the reaction temperature or changing the solvent may also be effective.

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures and participate in side reactions.

    • Solution: If high temperatures are required, choose a more stable solvent like DMAc or dioxane.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions for the palladium- and nickel-catalyzed cyanation of aryl halides, which can be adapted for xylenes.

Table 1: Palladium-Catalyzed Cyanation of Aryl Halides

ParameterConditionSubstrate ExampleYield (%)Reference
Catalyst Pd(OAc)₂ (0.1 mol%)Aryl BromidesGood to Excellent[10]
Cyanide Source K₄[Fe(CN)₆]Aryl BromidesGood to Excellent[10]
Solvent DMFAryl BromidesGood to Excellent[4]
Temperature 130 °CAryl BromidesGood to Excellent[4]
Catalyst Palladacycle Precatalyst(Hetero)aryl HalidesHigh[13][14]
Cyanide Source Zn(CN)₂(Hetero)aryl HalidesHigh[14]
Solvent H₂O/THF(Hetero)aryl HalidesHigh[14]
Temperature rt - 40 °C(Hetero)aryl HalidesHigh[13][14]

Table 2: Nickel-Catalyzed Cyanation of Aryl Halides

ParameterConditionSubstrate ExampleYield (%)Reference
Catalyst NiCl₂·6H₂O/dppf/Zn(Hetero)aryl ChloridesGood[3][10]
Cyanide Source Zn(CN)₂(Hetero)aryl ChloridesGood[3][10]
Additive DMAP(Hetero)aryl ChloridesGood[3][10]
Temperature 50-80 °C(Hetero)aryl ChloridesGood[3]
Catalyst Nickel CatalystAryl/Alkenyl HalidesModerate to Good[11]
Cyanide Source Alkyl IsocyanidesAryl/Alkenyl HalidesModerate to Good[11]
Catalyst Nickel CatalystAryl HalidesGood[12]
Cyanide Source AcetonitrileAryl HalidesGood[12]
Temperature 60 °C (for iodides)Aryl IodidesGood[12]

Experimental Protocols

General Protocol for Palladium-Catalyzed Cyanation of Bromoxylene using Zn(CN)₂:

This is a generalized protocol and should be optimized for the specific xylene isomer and desired product.

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., a palladacycle, 2-5 mol%), a suitable phosphine ligand, and zinc cyanide (Zn(CN)₂, 0.6 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Remove the vessel from the glovebox. Add the bromoxylene substrate (1.0 equivalent) and the solvent (e.g., a 5:1 mixture of H₂O:THF).[14]

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) and monitor the progress by TLC or GC/MS.[13][14]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired cyanoxylene.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Catalyst, Ligand, and Cyanide Source add_substrate Add Bromoxylene and Solvent prep_reagents->add_substrate Inert Atmosphere run_reaction Stir at Optimized Temperature add_substrate->run_reaction monitor Monitor Progress (TLC, GC/MS) run_reaction->monitor quench Quench and Aqueous Workup run_reaction->quench Reaction Complete monitor->run_reaction extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the cyanation of xylenes.

troubleshooting_tree start Low or No Yield cause1 Catalyst Poisoning? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Poor Reactivity? start->cause3 sol1a Use Zn(CN)2 or K4[Fe(CN)6] cause1->sol1a sol1b Ensure Anhydrous Conditions cause1->sol1b sol2a Screen Solvents (DMF, Dioxane, THF) cause2->sol2a sol2b Vary Temperature cause2->sol2b sol3a Change Ligand cause3->sol3a sol3b Switch to Ni Catalyst (for chlorides) cause3->sol3b

Caption: Troubleshooting decision tree for low reaction yield.

References

Catalyst selection and optimization for 2,5-Dimethylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,5-Dimethylbenzonitrile, focusing on catalyst selection and process optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing this compound?

A1: The primary method is the vapor-phase catalytic ammoxidation of p-xylene. This process involves reacting p-xylene with ammonia and an oxygen source (typically air) at high temperatures over a solid catalyst.[1][2]

Q2: What are the most common catalysts used for the ammoxidation of p-xylene?

A2: Vanadium-based catalysts are most common. Specifically, alkali metal vanadium bronzes supported on α-alumina have shown high efficacy.[1][2] Promoters, such as niobium oxide, can be added to enhance dinitrile yields.[1] Vanadium-titanium oxide (V-Ti-O) and vanadium-chromium (V-Cr) mixed oxide catalysts are also utilized for the ammoxidation of xylenes.[3][4]

Q3: What are the main products and byproducts of p-xylene ammoxidation?

A3: The main desired product from p-xylene is terephthalonitrile (TPN), the dinitrile. However, the reaction also yields p-tolunitrile (TN), which is the mononitrile intermediate. Significant byproducts can include carbon oxides (CO and CO₂), resulting from the complete oxidation of the hydrocarbon feed.[2] Benzonitrile can also be a minor byproduct.[2]

Q4: What is the typical temperature range for this reaction?

A4: The ammoxidation of p-xylene is typically carried out at temperatures between 375°C and 500°C, with an optimal range often cited as 400°C to 450°C.[1][2]

Troubleshooting Guide

Q5: Problem - My p-xylene conversion is low.

A5: Possible Causes & Solutions:

  • Suboptimal Temperature: The reaction temperature is critical. If it's too low, the reaction rate will be slow. If it's too high, it can lead to over-oxidation and catalyst sintering.

    • Solution: Gradually increase the reaction temperature within the recommended 400°C to 450°C range and monitor the conversion rate.[2]

  • Incorrect Feed Ratios: The molar ratios of ammonia and oxygen to p-xylene affect conversion.

    • Solution: Ensure the molar ratios are within the optimal range. Typical ratios for oxygen to xylene are between 2:1 and 3:1, and for ammonia to xylene, between 2:1 and 6:1.[1][2]

  • Insufficient Contact Time: If the reactants pass over the catalyst bed too quickly, the conversion will be incomplete.

    • Solution: Decrease the space velocity (increase contact time) to allow for a more complete reaction. Contact times of around 6 seconds have been reported as effective.[1]

Q6: Problem - The selectivity towards the desired dinitrile (terephthalonitrile) is poor, with high yields of the mononitrile (p-tolunitrile).

A6: Possible Causes & Solutions:

  • Catalyst Composition: The catalyst formulation is key to achieving high dinitrile yields.

    • Solution: Consider using a catalyst promoted with niobium oxide (Nb₂O₅), which has been shown to improve the proportion of dinitrile product.[1]

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the dinitrile, but this must be balanced against the risk of forming carbon oxides.

    • Solution: Carefully optimize the temperature. A study using a specific catalyst (No. P-87) found 380°C to be optimal for high dinitrile selectivity.[5]

Q7: Problem - I am observing a high yield of carbon oxides (CO, CO₂).

A7: Possible Causes & Solutions:

  • Excessive Oxygen: A high oxygen-to-xylene ratio can lead to the complete combustion of the organic feed.

    • Solution: Reduce the molar ratio of oxygen to xylene. Ratios around 3:1 or less are recommended to minimize carbon oxide formation.[2]

  • High Reaction Temperature: "Hot spots" in the reactor bed, particularly in fixed-bed reactors, can cause over-oxidation.

    • Solution: Lower the overall reaction temperature. Employing a fluidized-bed reactor can also mitigate hot spotting and improve temperature control.[1]

  • Catalyst Choice: Some catalysts inherently have higher activity for complete oxidation.

    • Solution: Utilize catalysts specifically designed for high nitrile yields, such as alkali metal vanadium bronzes, which have demonstrated low formation of carbon oxides under optimized conditions.[2]

Catalyst Performance Data

The following table summarizes performance data for various catalysts under different experimental conditions for the ammoxidation of p-xylene.

Catalyst SystemSupportTemp. (°C)O₂:Xylene Molar RatioNH₃:Xylene Molar Ratiop-Xylene Conversion (%)Terephthalonitrile (TPN) Yield (%)p-Tolunitrile (TN) Yield (%)Carbon Oxides Yield (%)Reference
Sodium Vanadium Bronze (BZ II)α-Alumina4002.7:12.7:157474211[2]
Vanadium-Lithium Bronzeα-Alumina4502:12:1Not Specified52.240.37.4[2]
Sodium Vanadium Bronze (BZ II + α-prime mixture)α-Alumina4302.8:13.0:15644.142.613.3[2]
No. P-87 CatalystNot Specified380~14:1 (Air:Xylene)10:198.891.3<0.5Not Specified[5]

Note: The air-to-xylene ratio for the No. P-87 catalyst was calculated assuming air is ~21% oxygen.

Experimental Protocols

Protocol 1: Ammoxidation of p-Xylene in a Fixed-Bed Reactor

This protocol is a generalized procedure based on common practices for laboratory-scale ammoxidation reactions.[1][2]

1. Catalyst Preparation and Loading: a. Prepare the catalyst, for example, an 8% by weight sodium vanadium bronze on α-alumina support. b. Load a measured volume of the catalyst into a fixed-bed reactor tube (e.g., quartz or stainless steel). The catalyst bed can be diluted with an inert material like quartz chips to improve heat distribution.

2. Reactor Setup: a. Place the reactor tube inside a programmable tube furnace to ensure precise temperature control. b. Connect gas feed lines for p-xylene, ammonia, and air (or an O₂/N₂ mixture). Use mass flow controllers for accurate gas delivery. c. p-Xylene is typically vaporized and mixed with the other reactant gases in a preheating zone before entering the reactor.

3. Reaction Execution: a. Heat the reactor to the desired temperature (e.g., 430°C) under a flow of an inert gas like nitrogen. b. Once the temperature is stable, introduce the reactant gas mixture:

  • p-Xylene: ~3-6% by volume
  • Ammonia: ~10-20% by volume
  • Oxygen: ~12-18% by volume
  • Balance with Nitrogen. c. Maintain a constant flow rate to achieve the desired contact time (e.g., 6 seconds). d. Run the reaction for the desired duration.

4. Product Collection and Analysis: a. Pass the effluent gas stream from the reactor through a series of chilled traps or condensers to collect the solid products (nitriles, unreacted xylene) and water. b. The non-condensable gases (N₂, CO, CO₂) can be collected in a gas bag for analysis. c. Separate the collected organic layer from the aqueous layer. d. Analyze the organic products and off-gas using Gas Chromatography (GC) to determine conversion, selectivity, and yield.

Process Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound via the ammoxidation of p-xylene.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_collection 3. Product Collection cluster_analysis 4. Analysis p1 Load Catalyst into Reactor p2 Heat Reactor to Target Temperature p1->p2 r2 Mix Reactant Gases (p-Xylene, NH₃, Air) p2->r2 r1 Vaporize p-Xylene r1->r2 r3 Feed Gas Mixture Over Catalyst Bed r2->r3 c1 Cool Effluent Stream r3->c1 c2 Condense & Collect Solid/Liquid Products c1->c2 c3 Collect Off-Gas in Sample Bag c1->c3 a1 Separate Organic & Aqueous Layers c2->a1 a2 Analyze Products (GC, NMR) a1->a2

Caption: Experimental workflow for p-xylene ammoxidation.

References

Technical Support Center: Synthesis and Purification of 2,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethylbenzonitrile. Below, you will find information to help you identify and remove common byproducts from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and what byproducts can I expect?

A1: The two primary methods for synthesizing this compound are the Sandmeyer reaction of 2,5-dimethylaniline and the ammoxidation of p-xylene. Each route has a distinct byproduct profile.

  • Sandmeyer Reaction: This method involves the diazotization of 2,5-dimethylaniline followed by treatment with a cyanide salt, typically CuCN.[1] Potential byproducts include:

    • 2,5-Dimethylphenol: Formed by the reaction of the diazonium salt with water.

    • Unreacted 2,5-Dimethylaniline: From incomplete diazotization.

    • Biaryl compounds: Arising from side reactions of the aryl radical intermediate.[2]

  • Ammoxidation of p-Xylene: This industrial process involves the vapor-phase reaction of p-xylene with ammonia and oxygen over a catalyst. Common byproducts include:

    • p-Tolunitrile: A product of incomplete reaction (mononitrile).

    • 2,5-Dimethylbenzamide: Formed by the partial hydrolysis of the nitrile group.

    • Carbon oxides (CO, CO₂): From over-oxidation.

Q2: I have a significant amount of an unknown impurity in my this compound reaction mixture. How can I identify it?

A2: Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are effective for identifying byproducts. Comparing the spectral data of your purified impurity with literature values for the potential byproducts listed above is a good starting point.

Q3: My primary impurity is the corresponding amide, 2,5-Dimethylbenzamide. What is the best way to remove it?

A3: The significant difference in polarity between the nitrile and the amide makes column chromatography an effective separation method. Additionally, differences in solubility and melting point can be exploited through recrystallization. Due to the high melting point of the amide, it may precipitate from a solution in which the nitrile remains dissolved.

Q4: How can I remove unreacted 2,5-dimethylaniline from my product?

A4: Unreacted 2,5-dimethylaniline can be removed by an acidic wash. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 5% HCl). The basic aniline will react to form a water-soluble salt, which will partition into the aqueous layer.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Yield After Purification
Possible Cause Solution
Product loss during aqueous workup This compound has low solubility in water, but some loss can still occur. Minimize the volume of water used for washing and consider back-extracting the aqueous layers with a small amount of the organic solvent.
Co-elution during column chromatography If byproducts have similar polarity to the product, separation can be challenging. Optimize your solvent system by trying different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) and gradients. Refer to the column chromatography protocol below for starting points.
Product loss during recrystallization Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Cooling the solution too rapidly can also lead to the formation of small, impure crystals and lower recovery. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Issue 2: Persistent Impurities After a Single Purification Step
Possible Cause Solution
Byproducts with very similar physical properties to the product A single purification technique may not be sufficient. A multi-step purification strategy is often necessary. For example, an initial distillation to remove high-boiling impurities could be followed by recrystallization or column chromatography for final purification.
Formation of azeotropes during distillation Some impurities may form azeotropes with the product, making separation by simple distillation difficult. In such cases, fractional distillation under reduced pressure (vacuum distillation) is recommended to alter the boiling points and potentially break the azeotrope.[4]

Data Presentation

The following table summarizes the physical properties of this compound and its common byproducts to aid in the selection of an appropriate purification strategy.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound 131.17Not readily availableNot readily availableSoluble in organic solvents, low solubility in water.[5]
p-Tolunitrile117.1526-28218Insoluble in water; very soluble in alcohol and diethyl ether.[6]
2,5-Dimethylbenzamide149.19Not readily availableNot readily availableSoluble in organic solvents.
2,5-Dimethylphenol122.1675-77212Insoluble in water.

Note: Specific boiling and melting points for this compound and 2,5-Dimethylbenzamide are not consistently reported in publicly available literature and may need to be determined experimentally.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for removing impurities with significantly different solubilities from this compound.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, toluene) at room temperature and at their boiling points. An ideal solvent will dissolve the product sparingly at room temperature but completely at its boiling point, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures. A mixed solvent system (e.g., ethanol/water) can also be effective.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude this compound until it is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Vacuum Distillation

This method is effective for separating this compound from less volatile or non-volatile impurities.[7]

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.

  • Drying: If water is present, dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate) and filter before distillation.

  • Distillation: Heat the flask containing the crude product in a heating mantle. Apply vacuum and slowly increase the temperature.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than at atmospheric pressure.

Protocol 3: Purification by Column Chromatography

This technique is highly effective for separating compounds with different polarities.

  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good starting point for aromatic nitriles is a mixture of a nonpolar solvent like hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.[8] A solvent system that gives your product an Rf value of approximately 0.3-0.4 is often ideal for column separation.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the nonpolar solvent, gradually increasing the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect the eluting solvent in fractions and analyze them by TLC to identify the fractions containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Reaction_Byproducts cluster_sandmeyer Sandmeyer Reaction cluster_ammoxidation Ammoxidation 2,5-Dimethylaniline 2,5-Dimethylaniline Diazonium Salt Diazonium Salt 2,5-Dimethylaniline->Diazonium Salt NaNO2, HCl 2,5-Dimethylbenzonitrile_S This compound Diazonium Salt->2,5-Dimethylbenzonitrile_S CuCN 2,5-Dimethylphenol 2,5-Dimethylphenol (Byproduct) Diazonium Salt->2,5-Dimethylphenol H2O p-Xylene p-Xylene 2,5-Dimethylbenzonitrile_A This compound p-Xylene->2,5-Dimethylbenzonitrile_A NH3, O2, Catalyst p-Tolunitrile p-Tolunitrile (Byproduct) p-Xylene->p-Tolunitrile Incomplete Reaction 2,5-Dimethylbenzamide 2,5-Dimethylbenzamide (Byproduct) 2,5-Dimethylbenzonitrile_A->2,5-Dimethylbenzamide Hydrolysis Purification_Workflow Crude Product Crude Product Aqueous Workup Aqueous Workup (Acid/Base Wash) Crude Product->Aqueous Workup Partially Purified Partially Purified Mixture Aqueous Workup->Partially Purified Distillation Distillation Partially Purified->Distillation Volatile Impurities Recrystallization Recrystallization Partially Purified->Recrystallization Solubility Differences Column Chromatography Column Chromatography Partially Purified->Column Chromatography Polarity Differences Pure Product Pure this compound Distillation->Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

References

Technical Support Center: Purification of 2,5-Dimethylbenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of 2,5-Dimethylbenzonitrile isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers?

A1: The main difficulty in separating this compound from its isomers (e.g., 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethylbenzonitrile) lies in their very similar physical and chemical properties.[1][2] These isomers have the same molecular weight and similar boiling points, making conventional separation techniques like simple distillation less effective.[3][4] The close polarity of the isomers also presents a significant challenge for chromatographic separations.

Q2: What are the most common impurities found in crude this compound?

A2: Besides other dimethylbenzonitrile isomers, common impurities can include unreacted starting materials such as xylenes, residual solvents from the synthesis, and byproducts from side reactions. Depending on the synthetic route, which may involve nitration of xylenes followed by conversion to the nitrile, nitroxylene isomers could also be present as impurities.[5]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for determining the isomeric purity of dimethylbenzonitrile samples.[6][7] For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[6][8]

Q4: Can I use fractional distillation for purification?

A4: While challenging due to the close boiling points of the isomers, fractional distillation under reduced pressure (vacuum distillation) can be employed to enrich the desired isomer, particularly if the boiling point differences are more significant among certain isomers.[5] However, achieving high purity with this method alone is often difficult.

Troubleshooting Guides

Poor Separation in Column Chromatography
Problem Possible Cause Solution
Co-elution of isomers The chosen mobile phase does not provide sufficient selectivity.- Experiment with different solvent systems. A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexane) may improve separation. - Consider using a different stationary phase (e.g., a cyano-bonded or phenyl-bonded column instead of standard silica gel).
Broad peaks - Column overloading. - Inconsistent packing of the stationary phase.- Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly to avoid channeling.
Tailing of peaks The compound is interacting too strongly with the stationary phase.- Add a small amount of a polar modifier, like triethylamine, to the mobile phase to reduce strong interactions with acidic sites on the silica gel.
Ineffective Recrystallization
Problem Possible Cause Solution
No crystal formation - The compound is too soluble in the chosen solvent. - The solution is not sufficiently concentrated.- Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. - Evaporate some of the solvent to increase the concentration. - Try adding a co-solvent in which the compound is less soluble.
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the compound, or the compound is impure.- Use a lower-boiling point solvent. - Try to purify the compound by another method, such as column chromatography, before recrystallization.
Low recovery of the purified product - Too much solvent was used. - The crystals were filtered before crystallization was complete.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution has cooled to room temperature or below before filtering.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniformly packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 1-2% ethyl acetate in hexane). The polarity can be gradually increased to facilitate the elution of the desired compound.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water).

  • Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product start Crude Product (2,5-DMB + Isomers + Impurities) cc Column Chromatography start->cc Initial Purification recrys Recrystallization cc->recrys Further Purification hplc_gc HPLC / GC cc->hplc_gc Direct Analysis recrys->hplc_gc Purity Check nmr_ms NMR / MS hplc_gc->nmr_ms Structural Confirmation pure_product Pure this compound nmr_ms->pure_product

Caption: A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_cc Column Chromatography Issues cluster_recrys Recrystallization Issues start Poor Isomer Separation? co_elution Co-elution of Isomers start->co_elution Yes oiling_out Product Oils Out start->oiling_out Yes change_solvent Modify Mobile Phase co_elution->change_solvent Try First change_column Change Stationary Phase change_solvent->change_column If Still Poor end Improved Separation change_column->end change_recrys_solvent Change Recrystallization Solvent oiling_out->change_recrys_solvent Try First pre_purify Pre-purify by Chromatography change_recrys_solvent->pre_purify If Still Oiling Out pre_purify->end

Caption: A troubleshooting decision tree for addressing poor separation of dimethylbenzonitrile isomers.

References

Preventing decomposition of 2,5-Dimethylbenzonitrile during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-Dimethylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help prevent the decomposition of this compound during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the primary challenges?

The most prevalent method for synthesizing this compound is the Sandmeyer reaction.[1][2] This reaction involves the diazotization of 2,5-dimethylaniline to form a diazonium salt, which is then reacted with a cyanide source, typically copper(I) cyanide, to yield the desired nitrile.[1][2] The primary challenge in this synthesis is the inherent instability of the 2,5-dimethylbenzenediazonium salt intermediate. This intermediate is prone to decomposition, especially at elevated temperatures, which can significantly reduce the yield and purity of the final product.

Q2: What are the main decomposition pathways and side products to be aware of during the Sandmeyer synthesis of this compound?

The primary decomposition pathway for the 2,5-dimethylbenzenediazonium salt intermediate involves its reaction with water to form 2,5-dimethylphenol. This is a common side reaction in Sandmeyer reactions, particularly if the temperature is not strictly controlled.[3] Other potential side products include biaryl compounds, formed from the coupling of aryl radicals. The formation of various colored impurities is often an indication of significant decomposition.

Q3: How can I minimize the decomposition of the diazonium salt intermediate?

Strict temperature control is the most critical factor in preventing the decomposition of the diazonium salt. The diazotization reaction should be carried out at a low temperature, typically between 0 and 5 °C. Maintaining this low temperature throughout the addition of reagents and the subsequent cyanation step is crucial for maximizing the yield of this compound. Additionally, maintaining a strongly acidic environment helps to stabilize the diazonium salt.

Q4: Are there any alternative synthesis methods that are less prone to decomposition issues?

Yes, palladium-catalyzed cyanation reactions offer a viable alternative to the Sandmeyer reaction for the synthesis of this compound.[4][5][6] These methods typically involve the cross-coupling of 2,5-dimethylbromobenzene or 2,5-dimethylchlorobenzene with a cyanide source in the presence of a palladium catalyst.[4][5] Palladium-catalyzed reactions often proceed under milder conditions and can offer higher yields and functional group tolerance compared to the Sandmeyer reaction.[4][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Decomposition of the diazonium salt: This is the most common cause of low yields.[3]- Maintain strict temperature control: Ensure the reaction temperature is consistently kept between 0-5°C throughout the diazotization and cyanation steps using an ice-salt bath. - Ensure sufficient acidity: The reaction medium should be strongly acidic to stabilize the diazonium salt.
Incomplete diazotization: Insufficient nitrous acid will lead to unreacted starting material.- Use a slight excess of sodium nitrite. - Test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates excess nitrous acid.
Formation of a Dark-Colored Reaction Mixture Decomposition of the diazonium salt: The formation of phenols and other byproducts can lead to discoloration.- Improve temperature control. - Ensure rapid and efficient stirring to maintain a homogeneous reaction mixture and prevent localized heating.
Presence of 2,5-Dimethylphenol as a Major Impurity Hydrolysis of the diazonium salt: This occurs when the diazonium salt reacts with water, a common issue at higher temperatures.[3]- Strictly maintain the reaction temperature at 0-5°C. - Work up the reaction mixture promptly after the cyanation step is complete.
Difficulty in Purifying the Final Product Presence of multiple byproducts: Inadequate control of reaction conditions can lead to a complex mixture of products.- Optimize the reaction conditions to minimize byproduct formation. - Employ appropriate purification techniques: Column chromatography on silica gel or distillation under reduced pressure can be effective.[3][8]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Sandmeyer Reaction

Materials:

  • 2,5-Dimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Ice

  • Water

  • Toluene

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Part A: Diazotization of 2,5-Dimethylaniline

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dimethylaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5°C. The resulting solution contains the 2,5-dimethylbenzenediazonium chloride.

Part B: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A reaction, evidenced by the evolution of nitrogen gas, should occur.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., to 50-60°C) for a short period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

Part C: Work-up and Purification

  • Cool the reaction mixture and extract the product with toluene.

  • Wash the organic layer with water and then with a sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the toluene by distillation.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Cyanation of 2,5-Dimethylbromobenzene

Materials:

  • 2,5-Dimethylbromobenzene

  • Potassium Ferrocyanide (K₄[Fe(CN)₆])

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Water

  • Brine

Procedure:

  • To a reaction vessel, add 2,5-dimethylbromobenzene, potassium ferrocyanide, palladium(II) acetate, and sodium carbonate.

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to a specified temperature (e.g., 120-140°C) and stir for several hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with toluene.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation.[5]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Parameter Sandmeyer Reaction Palladium-Catalyzed Cyanation
Starting Material 2,5-Dimethylaniline2,5-Dimethylbromobenzene
Key Reagents NaNO₂, HCl, CuCNK₄[Fe(CN)₆], Pd(OAc)₂
Typical Reaction Temperature 0-5°C (diazotization), RT to 60°C (cyanation)120-140°C
Advantages - Readily available and inexpensive starting materials.- Milder reaction conditions for the cyanation step. - Often higher yields and better functional group tolerance.[4][7] - Avoids the use of highly toxic copper cyanide in some protocols.[5]
Disadvantages - Use of highly toxic copper cyanide. - Instability of the diazonium salt intermediate. - Strict temperature control required.- Palladium catalysts can be expensive. - Requires an aryl halide starting material, which may need to be synthesized.

Visualizations

experimental_workflow cluster_sandmeyer Sandmeyer Reaction Workflow cluster_palladium Palladium-Catalyzed Cyanation Workflow start_sandmeyer Start: 2,5-Dimethylaniline diazotization Diazotization (0-5°C, HCl, NaNO₂) start_sandmeyer->diazotization diazonium_salt 2,5-Dimethylbenzenediazonium Chloride (Unstable Intermediate) diazotization->diazonium_salt cyanation Cyanation (CuCN) diazonium_salt->cyanation product_sandmeyer Crude this compound cyanation->product_sandmeyer purification_sandmeyer Purification (Distillation/Chromatography) product_sandmeyer->purification_sandmeyer final_product_sandmeyer Pure this compound purification_sandmeyer->final_product_sandmeyer start_palladium Start: 2,5-Dimethylbromobenzene pd_cyanation Pd-Catalyzed Cyanation (K₄[Fe(CN)₆], Pd(OAc)₂) start_palladium->pd_cyanation product_palladium Crude this compound pd_cyanation->product_palladium purification_palladium Purification (Distillation/Chromatography) product_palladium->purification_palladium final_product_palladium Pure this compound purification_palladium->final_product_palladium

Caption: Comparative workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_temp Was the reaction temperature maintained at 0-5°C during diazotization? start->check_temp check_acid Was the reaction medium strongly acidic? check_temp->check_acid Yes improve_cooling Action: Improve cooling (e.g., use ice-salt bath). check_temp->improve_cooling No check_stirring Was stirring vigorous and consistent? check_acid->check_stirring Yes add_acid Action: Ensure sufficient acid is present. check_acid->add_acid No improve_stirring Action: Use a more powerful stirrer or appropriate flask size. check_stirring->improve_stirring No review_purification Review Purification Method check_stirring->review_purification Yes

Caption: Troubleshooting logic for synthesis of this compound.

References

Technical Support Center: Reactions Involving 2,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed work-up procedures, troubleshooting advice, and frequently asked questions for common reactions involving 2,5-Dimethylbenzonitrile.

Section 1: Hydrolysis to 2,5-Dimethylbenzoic Acid

The conversion of this compound to 2,5-Dimethylbenzoic acid is a standard hydrolysis reaction that can be performed under acidic or basic conditions.[1] The choice of method often depends on the substrate's tolerance to strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between acidic and basic hydrolysis work-ups for this reaction? A1: In acidic hydrolysis, the carboxylic acid product is directly formed and often precipitates upon cooling the reaction mixture.[1] In basic hydrolysis, a carboxylate salt (e.g., sodium 2,5-dimethylbenzoate) is formed first. An acidification step is required during the work-up to protonate the salt and precipitate the neutral carboxylic acid.[1][2]

Q2: My reaction mixture is very dark after refluxing with sulfuric acid. Is this normal? A2: Some darkening or charring can occur when using concentrated acids at high temperatures with organic compounds.[1] This is a potential side reaction. If it is excessive, consider using slightly milder conditions or a shorter reaction time.

Q3: After acidifying my basic hydrolysis reaction, no precipitate formed. What should I do? A3: If the product, 2,5-Dimethylbenzoic acid, does not precipitate, it may be due to its solubility in the final mixture. In this case, you should proceed with a liquid-liquid extraction. Transfer the acidified aqueous mixture to a separatory funnel and extract it several times with a suitable organic solvent like diethyl ether or ethyl acetate. The combined organic layers can then be washed, dried, and concentrated to yield the product.

Q4: How do I remove inorganic salts from my final product after precipitation? A4: After collecting the precipitated product by vacuum filtration, it is crucial to wash the solid thoroughly with cold deionized water.[1] This wash dissolves and removes residual inorganic salts (e.g., sodium sulfate or sodium chloride) that may have been formed during the reaction or work-up.

Reaction & Work-up Protocols

The following table summarizes typical conditions for the hydrolysis of this compound.

ParameterAcidic HydrolysisBasic Hydrolysis
Reagents Sulfuric Acid (H₂SO₄)Sodium Hydroxide (NaOH)
Solvent Aqueous SolutionAqueous Solution
Temperature RefluxReflux
Reaction Time Several hoursSeveral hours
Product Isolation Cooling and filtrationAcidification, then filtration
Typical Yield Moderate to High[1]High[1]
Protocol 1: Basic Hydrolysis Work-up
  • Cooling: Once the reaction is deemed complete by TLC or HPLC, cool the reaction mixture to room temperature. For safety, an ice-water bath can be used for further cooling.

  • Acidification: Transfer the cooled solution to a beaker of appropriate size. Slowly and with stirring, add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) dropwise. Monitor the pH with pH paper or a meter. Continue adding acid until the solution is acidic (pH ~2-3).[1] 2,5-Dimethylbenzoic acid will precipitate as a white solid.

  • Precipitation: Cool the acidified mixture in an ice bath to ensure maximum precipitation of the product.[1]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected solid on the filter with several portions of cold deionized water to remove any remaining inorganic salts.[1]

  • Drying: Dry the purified product in a vacuum oven to remove residual water.

G cluster_0 Reaction Completion cluster_1 Work-up Procedure cluster_2 Final Product start Completed Basic Hydrolysis Mixture (Contains Sodium 2,5-Dimethylbenzoate) cool 1. Cool to Room Temperature start->cool acidify 2. Acidify with conc. HCl or H₂SO₄ to pH ~2-3 cool->acidify precipitate 3. Cool in Ice Bath acidify->precipitate Product Precipitates filtrate 4. Isolate via Vacuum Filtration precipitate->filtrate wash 5. Wash Solid with Cold Water filtrate->wash dry 6. Dry in Vacuum Oven wash->dry end Pure 2,5-Dimethylbenzoic Acid dry->end

Basic Hydrolysis Work-up Workflow
Protocol 2: Acidic Hydrolysis Work-up

  • Cooling: After the reaction is complete, cool the mixture to room temperature, then chill it further in an ice bath. The product, 2,5-Dimethylbenzoic acid, should precipitate from the solution.[1]

  • Isolation: Collect the solid product by vacuum filtration.[1]

  • Washing: Wash the collected solid with cold deionized water until the filtrate is neutral to pH paper. This removes residual sulfuric acid.[1]

  • Drying: Dry the purified solid in a vacuum oven.

G cluster_0 Reaction Completion cluster_1 Work-up Procedure cluster_2 Final Product start Completed Acidic Hydrolysis Mixture (Contains 2,5-Dimethylbenzoic Acid) cool 1. Cool in Ice Bath start->cool Product Precipitates filtrate 2. Isolate via Vacuum Filtration cool->filtrate wash 3. Wash Solid with Cold Water until Neutral filtrate->wash dry 4. Dry in Vacuum Oven wash->dry end Pure 2,5-Dimethylbenzoic Acid dry->end

Acidic Hydrolysis Work-up Workflow

Section 2: Grignard Reaction to 1-(2,5-Dimethylphenyl)propan-1-one

The reaction of this compound with a Grignard reagent, such as ethylmagnesium bromide, followed by an acidic work-up, yields a ketone.[3] The Grignard reagent adds to the nitrile carbon to form an intermediate imine salt, which is then hydrolyzed to the ketone.[3]

Frequently Asked Questions (FAQs)

Q1: Why is an acidic work-up necessary for this reaction? A1: The initial product of the Grignard addition is a magnesium imine salt. This intermediate is stable until an aqueous acid is added. The acid first protonates the intermediate to form an imine, which is then hydrolyzed under the acidic conditions to the final ketone product.[3] Water alone can work but is generally less effective.[3]

Q2: My reaction is not proceeding. What could be the issue? A2: Grignard reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[4] Grignard reagents will react with any protic source (like water or alcohols) and be destroyed.[5] Also, the reaction of Grignard reagents with nitriles can be slower than their reaction with carbonyls.

Q3: Can the Grignard reagent add twice to the nitrile? A3: No, unlike with esters or acid chlorides, the Grignard reagent adds only once. After the first addition, a negatively charged imine salt is formed. A second nucleophilic attack by another Grignard reagent is prevented by this negative charge.

Q4: I added water to my reaction before adding acid and did not get any product. What went wrong? A4: Quenching the reaction requires an acidic source to hydrolyze the intermediate imine. Adding only water may not be sufficient for efficient hydrolysis and can lead to complex mixtures or isolation of the imine. The standard procedure is to pour the reaction mixture into a cold, dilute aqueous acid solution.[6]

Reaction & Work-up Protocol

The following table summarizes typical conditions for the Grignard reaction.

ParameterGrignard Reaction
Reagents This compound, Ethylmagnesium Bromide
Solvent Anhydrous Diethyl Ether (Et₂O)
Temperature 0 °C to Reflux
Work-up Quench with aq. Acid (e.g., HCl, H₂SO₄)
Product Isolation Liquid-Liquid Extraction
Typical Yield Good to High (Specific yield data not found in searches)
Protocol 3: Grignard Reaction Work-up
  • Quenching: Prepare a beaker with a stirred slurry of crushed ice and a dilute acid solution (e.g., 2N HCl).[6] Slowly and cautiously pour the completed Grignard reaction mixture into the acidic ice slurry. This will quench excess Grignard reagent and hydrolyze the imine intermediate.

  • Extraction: Transfer the entire mixture to a separatory funnel. If two layers do not form clearly, add more diethyl ether. Separate the ether layer. Extract the aqueous layer two more times with fresh portions of diethyl ether.[6]

  • Washing: Combine all the organic extracts. Wash the combined organic layer sequentially with:

    • Water (to remove the bulk of the acid).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

    • Brine (saturated aqueous NaCl) (to aid in drying).

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]

  • Isolation: Filter off the drying agent. Remove the solvent (diethyl ether) using a rotary evaporator. The crude residue, 1-(2,5-dimethylphenyl)propan-1-one, can be purified further by vacuum distillation.

G cluster_0 Reaction Completion cluster_1 Work-up Procedure cluster_2 Final Product start Completed Grignard Reaction Mixture (Contains Imine Salt) quench 1. Quench in Acidic Ice Slurry start->quench Hydrolyzes Imine extract 2. Extract with Diethyl Ether (3x) quench->extract wash 3. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry 4. Dry over Anhydrous MgSO₄ wash->dry isolate 5. Filter and Concentrate dry->isolate end Crude 1-(2,5-Dimethylphenyl)propan-1-one (Purify by Distillation) isolate->end

Grignard Reaction Work-up Workflow

Section 3: Reduction to (2,5-Dimethylphenyl)methanamine

This compound can be reduced to the corresponding primary amine, (2,5-dimethylphenyl)methanamine, using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄).[7] This reaction provides a direct route to primary benzylic amines.

Frequently Asked Questions (FAQs)

Q1: Why must LiAlH₄ reactions be performed under anhydrous conditions? A1: Lithium aluminum hydride reacts violently with water and other protic solvents. This not only poses a safety hazard (release of flammable hydrogen gas) but also consumes the reagent, rendering it ineffective for the desired reduction.

Q2: What is the purpose of the sequential addition of H₂O, NaOH(aq), and H₂O during the work-up? A2: This specific procedure, often called the Fieser work-up, is a standard and safe method for quenching LiAlH₄ reactions. The careful, sequential addition is designed to decompose the excess LiAlH₄ and the aluminum alkoxide complexes into a granular, easily filterable solid (aluminum salts), making the isolation of the product much simpler than dealing with gelatinous precipitates.[8]

Q3: My final product is contaminated with unreacted starting material. How can I purify it? A3: An acid-base extraction is an effective way to separate the basic amine product from the neutral unreacted nitrile. Dissolve the crude product in an organic solvent (like diethyl ether) and extract with a dilute acid (e.g., 1M HCl). The amine will move into the aqueous layer as its protonated ammonium salt. The neutral nitrile will remain in the organic layer. The aqueous layer can then be collected, basified with NaOH to deprotonate the amine, and re-extracted with an organic solvent to recover the pure amine.

Q4: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ to reduce the nitrile? A4: No, sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to amines. A more powerful hydride donor like LiAlH₄ is required for this transformation.[7]

Reaction & Work-up Protocol

The following table summarizes typical conditions for the LiAlH₄ reduction.

ParameterLiAlH₄ Reduction
Reagents This compound, Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
Temperature 0 °C to Reflux
Work-up Fieser Quench (H₂O, NaOH(aq), H₂O)
Product Isolation Filtration and Extraction
Typical Yield Good to High (Specific yield data not found in searches)
Protocol 4: LiAlH₄ Reduction Work-up (Fieser Method)

This procedure should be performed with extreme caution in a fume hood, as the initial quenching step can generate hydrogen gas vigorously.

  • Cooling: After the reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.

  • Quenching: While stirring the mixture vigorously, perform the following additions very slowly and dropwise . Assume you used 'X' g of LiAlH₄.

    • Add 'X' mL of water.

    • Add 'X' mL of 15% aqueous sodium hydroxide (NaOH) solution.[8]

    • Add '3X' mL of water.[8]

  • Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for at least 30 minutes. A granular white precipitate of aluminum salts should form.[8]

  • Isolation: Filter the mixture through a pad of Celite or glass wool to remove the white aluminum salts. Wash the filter cake thoroughly with several portions of diethyl ether or THF.[8]

  • Drying: Combine the filtrate and the washes. Dry the organic solution over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude (2,5-dimethylphenyl)methanamine. The product can be purified further by distillation or acid-base extraction if needed.

G cluster_0 Reaction Completion cluster_1 Work-up Procedure (Fieser Quench) cluster_2 Final Product start Completed LiAlH₄ Reduction Mixture cool 1. Cool to 0 °C start->cool quench 2. Quench Sequentially (Slow, Dropwise Addition) cool->quench water1 Add 'X' mL H₂O quench->water1 naoh Add 'X' mL 15% NaOH(aq) water1->naoh water2 Add '3X' mL H₂O naoh->water2 stir 3. Stir at RT (Granular Precipitate Forms) water2->stir filtrate 4. Filter to Remove Aluminum Salts stir->filtrate dry 5. Dry Filtrate over Na₂SO₄ filtrate->dry isolate 6. Filter and Concentrate dry->isolate end Crude (2,5-Dimethylphenyl)methanamine isolate->end

LiAlH₄ Reduction Work-up Workflow

References

Technical Support Center: Enhancing the Stability of 2,5-Dimethylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 2,5-dimethylbenzonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: Based on the chemistry of benzonitriles, the primary degradation pathways for this compound derivatives are anticipated to be hydrolysis, photodegradation, and thermal decomposition.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding benzoic acid derivative. The rate of hydrolysis can be influenced by the nature of other substituents on the benzene ring.

  • Photodegradation: Aromatic compounds can degrade upon exposure to light, particularly UV radiation. This can lead to complex degradation profiles.

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo decomposition. The presence of two methyl groups on the benzene ring may influence the thermal stability compared to the parent benzonitrile molecule.

Q2: How do the 2,5-dimethyl substituents affect the stability of the benzonitrile core?

A2: The two methyl groups at the 2 and 5 positions are electron-donating groups. This electronic effect can influence the reactivity and stability of the benzonitrile core. For instance, electron-donating groups can modulate the electron density of the aromatic ring and the nitrile group, potentially affecting susceptibility to hydrolysis and other degradation reactions.

Q3: My this compound derivative appears to be degrading in my stock solution. What are the likely causes and how can I mitigate this?

A3: Degradation in stock solutions is a common issue. The primary causes are often related to the solvent, storage conditions, and exposure to environmental factors.

  • Solvent Choice: Ensure the compound is fully dissolved and stable in the chosen solvent. For long-term storage, aprotic, anhydrous solvents are often preferred.

  • Storage Temperature: Store stock solutions at or below -20°C to minimize thermal degradation. For highly sensitive compounds, storage at -80°C may be necessary.

  • Light Exposure: Protect stock solutions from light by using amber vials or wrapping them in aluminum foil.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.

Q4: I am observing unexpected peaks in my HPLC analysis of a stability study. What could be the origin of these peaks?

A4: The appearance of new peaks in an HPLC chromatogram during a stability study typically indicates the formation of degradation products. These could arise from hydrolysis, oxidation, or photolysis of your this compound derivative. It is also possible that impurities were present in the initial sample and are now being resolved under the analytical method's conditions. To identify the source, it is crucial to perform forced degradation studies to intentionally generate degradation products and compare their retention times to the unknown peaks.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Symptom Possible Cause Suggested Solution
Decreasing compound activity over time in a multi-day experiment.Compound instability in the assay medium (e.g., hydrolysis).1. Perform a stability study of the compound in the assay medium under the exact experimental conditions (temperature, pH, etc.).2. Prepare fresh working solutions daily.3. Consider the use of a more stable analog if degradation is significant.
High variability between replicate wells or experiments.Inconsistent compound concentration due to precipitation or adsorption to plasticware.1. Ensure the compound's solubility limit is not exceeded in the final assay medium.2. Use low-binding microplates and pipette tips.3. Visually inspect for any precipitation before and after adding the compound to the assay.
Issue 2: Challenges in Analytical Method Development (HPLC)
Symptom Possible Cause Suggested Solution
Poor peak shape (tailing or fronting).1. Secondary interactions with the column stationary phase.2. Column overload.3. Inappropriate mobile phase pH.1. Use a high-purity silica column.2. Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds.3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.4. Reduce the injection volume or sample concentration.
Drifting retention times.1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Fluctuations in column temperature.1. Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.2. Prepare fresh mobile phase daily and ensure it is well-mixed.3. Use a column oven to maintain a constant temperature.
Ghost peaks appearing in the chromatogram.1. Contamination in the mobile phase or sample.2. Carryover from previous injections.3. Late eluting peaks from a previous run.1. Use high-purity solvents and freshly prepared mobile phase.2. Implement a robust needle wash procedure on the autosampler.3. Increase the gradient run time to ensure all components are eluted.

Quantitative Stability Data

The following table presents illustrative stability data for a hypothetical this compound derivative ("Compound X") under forced degradation conditions. This data is intended to serve as a representative example for comparison.

Stress Condition Time % Degradation of Compound X Major Degradation Products Observed (Hypothetical)
Acidic Hydrolysis 24 hours15.2%2,5-dimethylbenzoic acid
0.1 M HCl, 60°C48 hours28.9%2,5-dimethylbenzoic acid
Basic Hydrolysis 24 hours45.7%2,5-dimethylbenzamide, 2,5-dimethylbenzoic acid
0.1 M NaOH, 60°C48 hours78.3%2,5-dimethylbenzamide, 2,5-dimethylbenzoic acid
Oxidative 24 hours8.5%Hydroxylated and N-oxide derivatives
3% H₂O₂, RT48 hours16.1%Hydroxylated and N-oxide derivatives
Thermal 48 hours5.3%Minor, unidentified degradants
80°C, solid state7 days12.7%Minor, unidentified degradants
Photolytic 24 hours22.4%Complex mixture of degradants
ICH Q1B light exposure

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a this compound derivative.

  • Preparation of Stock Solution: Prepare a stock solution of the test compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial.

    • Incubate the vial in an oven at 80°C.

    • At specified time points, dissolve a portion of the solid in the initial solvent for HPLC analysis.

  • Photostability:

    • Expose a solution of the compound (e.g., 100 µg/mL) to a calibrated light source according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light.

    • Analyze both the exposed and control samples by HPLC at the end of the exposure period.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound derivatives.

  • Instrumentation: HPLC system with a UV detector and a data acquisition system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV maximum of the parent compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase composition (90:10 Mobile Phase A:B).

Visualizations

Signaling Pathway: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Many benzonitrile derivatives are being investigated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. The following diagram illustrates the signaling pathway and the role of a hypothetical this compound derivative as a DPP-4 inhibitor.[1][2][3][4][5]

DPP4_Inhibition_Pathway Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates Pancreas Pancreatic β-cells Incretins->Pancreas stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Peptides DPP4->Inactive inactivates Inhibitor This compound Derivative (Inhibitor) Inhibitor->DPP4 inhibits Stability_Workflow start Start: New 2,5-Dimethyl- benzonitrile Derivative method_dev Develop Stability-Indicating HPLC Method start->method_dev forced_deg Perform Forced Degradation Studies method_dev->forced_deg analyze Analyze Samples by HPLC forced_deg->analyze identify Identify Degradation Products (e.g., LC-MS) analyze->identify long_term Conduct Long-Term Stability Studies (ICH) analyze->long_term pathway Propose Degradation Pathways identify->pathway pathway->long_term end End: Establish Shelf-life & Storage Conditions long_term->end

References

Analytical methods for detecting impurities in 2,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 2,5-Dimethylbenzonitrile. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for determining the purity of this compound?

A1: The most common analytical methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). HPLC is well-suited for non-volatile impurities, while GC is ideal for volatile and semi-volatile impurities, including residual solvents.

Q2: What are the potential sources of impurities in this compound?

A2: Impurities in this compound can originate from several sources:

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • Intermediates: Intermediates from the synthetic route that were not fully converted to the final product.

  • By-products: Undesired products formed from side reactions during synthesis. A common synthetic route is the Sandmeyer reaction, which can introduce various by-products.[1][2][3][4]

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.

  • Degradation Products: Impurities formed due to the degradation of this compound under specific conditions such as exposure to light, heat, or reactive chemicals.[5]

Q3: What is a stability-indicating method and why is it important?

A3: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It can also separate and quantify any degradation products that are formed.[5][6] This is crucial for determining the shelf-life and storage conditions of the drug substance.[5] Forced degradation studies are performed to develop and validate such methods.[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Analysis

This protocol provides a general framework for the analysis of impurities in this compound. Method optimization and validation are required for specific applications.

Objective: To separate and quantify impurities in a this compound sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • This compound reference standard and sample

Chromatographic Conditions (Example):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid
Gradient To be optimized (e.g., start with 50:50 Acetonitrile:Water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined based on the UV spectrum of this compound
Injection Volume 10 µL
Sample Preparation Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., Methanol or Acetonitrile) to a known concentration.

Method Validation Parameters:

ParameterAcceptance Criteria
Specificity The method should be able to resolve the main peak from all potential impurities and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.99 for the analyte and all specified impurities.
Accuracy Recovery of impurities should be within 80-120%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) should be ≤ 5% for the main peak and ≤ 15% for impurities.
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of approximately 10:1.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities

This protocol provides a general approach for the identification and quantification of volatile impurities.

Objective: To detect and identify volatile and semi-volatile impurities, including residual solvents.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software with a spectral library

Chromatographic Conditions (Example):

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Range 40-400 amu
Sample Preparation Dissolve an accurately weighed amount of the sample in a suitable volatile solvent (e.g., Dichloromethane) to a known concentration.

Troubleshooting Guides

HPLC Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with the stationary phase- Column overload- Dead volume in the system- Use a mobile phase with a different pH or ionic strength.- Use a highly deactivated column.- Reduce sample concentration.- Check and tighten all fittings.
Ghost Peaks - Contamination in the mobile phase, injector, or column- Carryover from previous injections- Use fresh, high-purity mobile phase.- Flush the injector and column with a strong solvent.- Inject a blank run to identify the source of contamination.
Split Peaks - Clogged inlet frit- Column void or channeling- Sample solvent incompatible with mobile phase- Replace the inlet frit.- Replace the column.- Dissolve the sample in the mobile phase.
Baseline Drift - Column not equilibrated- Mobile phase composition changing- Detector lamp aging- Allow sufficient time for column equilibration.- Ensure proper mobile phase mixing and degassing.- Replace the detector lamp.
GC-MS Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape - Active sites in the inlet liner or column- Column contamination- Use a deactivated inlet liner.- Bake out the column at a high temperature.- Trim the front end of the column.
No Peaks Detected - No injection occurred- Leak in the injection port- Verify autosampler function.- Check for leaks using an electronic leak detector.
Inconsistent Retention Times - Fluctuations in carrier gas flow- Leaks in the system- Column temperature variations- Check and adjust the carrier gas flow rate.- Perform a leak check.- Ensure the oven temperature is stable.
Poor Sensitivity - Low analyte concentration- Contaminated ion source- Increase sample concentration if possible.- Clean the ion source.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC System Dissolution->HPLC GCMS GC-MS System Dissolution->GCMS Separation Chromatographic Separation HPLC->Separation Detection_UV UV Detection Separation->Detection_UV Data Data Acquisition & Processing Detection_UV->Data Separation_GC Gas Chromatographic Separation GCMS->Separation_GC Detection_MS Mass Spectrometric Detection Separation_GC->Detection_MS Detection_MS->Data Impurity_ID Impurity Identification Data->Impurity_ID Quantification Quantification Impurity_ID->Quantification

Caption: General experimental workflow for impurity analysis.

References

Strategies for minimizing solvent waste in 2,5-Dimethylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies for minimizing solvent waste during the synthesis of 2,5-Dimethylbenzonitrile. The content is structured to address specific issues encountered during experimental work.

Troubleshooting Guides

This section addresses common problems related to solvent use and waste generation during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
High Solvent Consumption During Synthesis - Use of dilute reaction mixtures. - Inefficient solvent choice requiring large volumes for dissolution.- Increase the concentration of your reaction mixture, if solubility and reaction kinetics allow. - Explore alternative solvents with higher dissolving power for your reactants. For the aldehyde-to-nitrile synthesis, consider greener options like water or ionic liquids that can sometimes be used in smaller volumes.
Significant Solvent Loss During Workup and Purification - Multiple extraction steps with fresh solvent. - Inefficient evaporation techniques. - Loss during transfer between vessels.- Minimize the number of extraction steps by using a more efficient extraction solvent. - Employ rotary evaporation under optimized vacuum and temperature to prevent solvent bumping and loss.[1] - Plan your workflow to minimize transfers.
Difficulty in Removing High-Boiling Point Solvents (e.g., DMF, DMSO) - High boiling point and low vapor pressure of the solvent.- For Dimethylformamide (DMF), perform multiple aqueous washes (e.g., with a 5% LiCl solution or brine) during workup to partition the DMF into the aqueous layer.[1] - Consider azeotropic distillation with a suitable partner like toluene to facilitate removal. - If possible, switch to a lower-boiling point solvent during the methods development phase.
Low Yield of Recycled Solvent - Inefficient distillation setup. - Formation of azeotropes. - Contamination of the solvent with water or byproducts.- Ensure your distillation apparatus is properly set up with adequate insulation and an efficient condenser. - For azeotropes like acetonitrile/water, consider pressure-swing distillation or extractive distillation.[2] - Use a drying agent or a secondary purification step to remove contaminants before reusing the solvent.
Cross-Contamination from Reused Solvents - Inadequate purification of the recycled solvent.- Characterize the purity of your recycled solvent (e.g., by GC or NMR) before reuse to ensure it meets the requirements of your synthesis. - Dedicate recycled solvents to specific reactions or early-stage synthesis steps where minor impurities are less critical.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and how do they compare in terms of solvent waste?

A1: The two primary routes are the Sandmeyer reaction of 2,5-dimethylaniline and the one-pot synthesis from 2,5-dimethylbenzaldehyde.

  • Sandmeyer Reaction: This classic route involves the diazotization of an aniline followed by cyanation, often using copper(I) cyanide. It typically requires aqueous acidic solutions for diazotization and an organic solvent like acetonitrile for the cyanation step.[3] The use of both aqueous and organic streams can increase the overall solvent waste.

  • One-Pot Synthesis from Aldehyde: This method involves the reaction of an aldehyde with hydroxylamine hydrochloride to form an aldoxime, which is then dehydrated in situ to the nitrile. This approach offers more flexibility in solvent choice, including greener options like water, glycerol, ionic liquids, or even solvent-free conditions, potentially leading to lower solvent waste.[4]

Q2: How can I choose a "greener" solvent for my synthesis?

A2: Greener solvents are chosen based on their renewability, lower toxicity, biodegradability, and reduced environmental impact.[5][6] For the synthesis of aromatic nitriles from aldehydes, water and glycerol have been successfully used.[4] Ionic liquids can also be a greener choice as they are non-volatile and can often be recycled.[7] However, their recovery process needs to be considered.[8]

Q3: What is the most effective way to recycle Dimethylformamide (DMF) used in the synthesis?

A3: DMF can be effectively recycled through vacuum distillation due to its high boiling point (153 °C).[9] The process involves heating the DMF-containing waste stream under reduced pressure, allowing the DMF to vaporize and be collected by condensation. It is important to first remove any reactive components and water from the waste stream. Pre-treatment with aqueous washes can help remove water-soluble impurities.[1][10]

Q4: Are there any solvent-free methods for synthesizing this compound?

A4: Yes, solvent-free methods have been developed for the synthesis of nitriles from aldehydes, often utilizing microwave irradiation.[11] These methods typically involve mixing the aldehyde, hydroxylamine hydrochloride, and a solid catalyst (like anhydrous sodium sulphate or a deep eutectic solvent) and heating the mixture under microwave irradiation.[11][12] This approach can significantly reduce solvent waste.

Q5: How can I quantify the "greenness" of my synthesis in terms of solvent waste?

A5: Two common metrics are the E-Factor and Process Mass Intensity (PMI).[13][14]

  • E-Factor: This is the ratio of the mass of waste to the mass of the product. A lower E-Factor is better.[13]

  • PMI: This is the ratio of the total mass of all materials (reactants, solvents, reagents) used in a process to the mass of the final product. A lower PMI indicates a more efficient and greener process.[7][15]

Q6: I am having trouble with the workup of my Sandmeyer reaction, leading to excessive solvent use. What can I do?

A6: Common issues in Sandmeyer workups include emulsion formation and difficulty in separating the product from copper salts. To minimize solvent use:

  • Emulsions: Try adding brine to the aqueous layer to increase its ionic strength, which can help break the emulsion.[16]

  • Copper Salts: After the reaction, adding an aqueous solution of a complexing agent like ammonia can help dissolve the copper salts, facilitating a cleaner extraction.[17]

  • Product Isolation: If your product is a solid, consider crystallization directly from the reaction mixture, if possible, to avoid an extraction step altogether.

Data Presentation

Table 1: Comparison of Synthetic Routes to Aromatic Nitriles
Synthetic Route Starting Material Typical Solvents Reported Yield Range (%) Key Waste Streams
Sandmeyer Reaction Aromatic AmineWater, HCl, Acetonitrile[3]52-93[3]Aqueous acid, Copper salts, Organic solvent
One-Pot from Aldehyde (Conventional) Aromatic AldehydeDMF, DMSO[1][2]80-95[1]High-boiling organic solvent, Catalyst waste
One-Pot from Aldehyde (Green) Aromatic AldehydeWater, Glycerol, Ionic Liquids[4]85-100[7]Aqueous waste, Catalyst, Used ionic liquid
One-Pot from Aldehyde (Solvent-Free) Aromatic AldehydeNone (Microwave-assisted)[11]85-95[11]Solid catalyst waste
Table 2: Green Chemistry Metrics for Different Synthetic Approaches (Illustrative)
Synthetic Approach Solvent System Illustrative E-Factor Illustrative PMI
Sandmeyer Reaction Water/Acetonitrile15 - 2516 - 26
One-Pot from Aldehyde DMF10 - 2011 - 21
One-Pot from Aldehyde Ionic Liquid (recycled)5 - 106 - 11
One-Pot from Aldehyde Solvent-Free< 5< 6

*These are estimated values for laboratory-scale synthesis and can vary significantly based on the specific reaction conditions, scale, and workup procedure. The E-Factor and PMI are calculated based on the total inputs and the isolated product mass.[12][13][15][18]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound from 2,5-Dimethylbenzaldehyde

This protocol is adapted from general procedures for the one-pot synthesis of aromatic nitriles from aldehydes.[1]

Materials:

  • 2,5-Dimethylbenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous Ferrous Sulfate (FeSO₄)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Benzene (or a suitable alternative for chromatography)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethylbenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous ferrous sulfate (1 mmol).

  • Add DMF (5 mL) to the flask.

  • Heat the mixture to reflux and maintain for 3-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a benzene/ethyl acetate mixture as the eluent to afford pure this compound.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a general representation of the Sandmeyer reaction for the synthesis of aromatic nitriles.[3]

Materials:

  • 2,5-Dimethylaniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Acetonitrile

  • Dibenzo-18-crown-6 (optional, as phase transfer catalyst)

  • 1,10-Phenanthroline (optional, as ligand)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

Part A: Diazotization

  • Dissolve 2,5-dimethylaniline in aqueous HCl in a beaker and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for an additional 20-30 minutes at this temperature. The resulting solution contains the diazonium salt.

Part B: Cyanation

  • In a separate flask, prepare a solution of CuCN and KCN in water.

  • Slowly add the cold diazonium salt solution from Part A to the cyanide solution, maintaining the temperature as per the specific literature procedure (can range from 0 °C to room temperature). The use of a co-solvent like acetonitrile may be required.[3]

  • Allow the reaction to stir for the recommended time, monitoring for the evolution of nitrogen gas to cease.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

experimental_workflow_aldehyde cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_waste Waste & Recycling reactants 2,5-Dimethylbenzaldehyde, NH2OH·HCl, Catalyst solvent_add Add Solvent (e.g., DMF) reactants->solvent_add reflux Reflux (3-6h) solvent_add->reflux filter Filter Catalyst reflux->filter extract Extract with Ethyl Acetate filter->extract catalyst_waste Solid Catalyst Waste filter->catalyst_waste wash Wash (Water, Brine) extract->wash dry Dry (Na2SO4) wash->dry aq_waste Aqueous Waste wash->aq_waste concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography solvent_waste Solvent Waste concentrate->solvent_waste product Pure this compound chromatography->product solvent_recovery Solvent Recovery (e.g., Distillation) solvent_waste->solvent_recovery

Caption: Workflow for the one-pot synthesis of this compound from its aldehyde.

logical_relationship_solvent_minimization start Goal: Minimize Solvent Waste solvent_choice Choose Greener Solvents (Water, Glycerol, Ionic Liquids) start->solvent_choice solvent_free Adopt Solvent-Free Methods (Microwave) start->solvent_free concentration Increase Reaction Concentration start->concentration one_pot Use One-Pot Procedures start->one_pot end Reduced Environmental Impact & Cost solvent_choice->end reduces toxicity solvent_free->end eliminates solvent distillation Distillation/ Vacuum Distillation concentration->distillation generates waste for recovery concentration->end reduces volume one_pot->distillation generates waste for recovery one_pot->end reduces workup solvent distillation->end enables reuse extraction Liquid-Liquid Extraction extraction->end enables reuse membrane Membrane Filtration membrane->end enables reuse

Caption: Logical relationships for minimizing solvent waste in chemical synthesis.

References

Overcoming mass transfer limitations in large-scale 2,5-Dimethylbenzonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming mass transfer limitations during the large-scale synthesis of 2,5-Dimethylbenzonitrile. The information provided is based on established principles of chemical engineering and reaction chemistry, focusing on the common production routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound where mass transfer limitations can be a significant issue?

A1: The two primary industrial synthesis routes are the vapor-phase ammoxidation of 2,5-dimethylaniline (derived from p-xylene) and the Sandmeyer reaction of 2,5-dimethylaniline. Both routes involve multiphase systems where the rate of reaction can be limited by the transport of reactants between phases. The ammoxidation process is a gas-liquid-solid catalytic reaction, while the Sandmeyer reaction is typically a liquid-liquid or solid-liquid process.

Q2: What are the key indicators of mass transfer limitations in my this compound synthesis?

A2: Key indicators that your process may be limited by mass transfer include:

  • The overall reaction rate increases significantly with increased agitation speed, but not with an increase in reactant concentration or temperature.[1]

  • The reaction rate is highly dependent on the gas flow rate (in the case of ammoxidation).

  • You observe a sharp drop in reaction rate when scaling up the process, even when maintaining the same temperature and concentration.

  • The reaction rate is lower than predicted by kinetic models that do not account for mass transfer.[2]

  • You observe localized "hot spots" or non-uniform product distribution within the reactor.

Q3: How does temperature affect mass transfer and the overall reaction rate?

A3: Temperature has a dual effect. An increase in temperature generally increases the intrinsic reaction rate. However, it also decreases the solubility of gases (like oxygen and ammonia in the ammoxidation process) in the liquid phase, which can exacerbate gas-liquid mass transfer limitations. Therefore, an optimal temperature must be determined that balances reaction kinetics with reactant solubility and mass transfer.

Q4: Can the choice of solvent impact mass transfer limitations?

A4: Absolutely. The solvent plays a crucial role in the solubility of reactants and products. For the Sandmeyer reaction, the solvent should effectively dissolve the 2,5-dimethylaniline and the cyanide salt. For ammoxidation, the solvent must have good solubility for ammonia and oxygen. A solvent with higher gas solubility will enhance the gas-liquid mass transfer rate. The viscosity of the solvent also plays a role; lower viscosity solvents generally lead to higher mass transfer coefficients.

Q5: What are common side reactions in the synthesis of this compound?

A5: In the ammoxidation of xylenes, side reactions can include the formation of carbon oxides (CO, CO2) due to over-oxidation.[3] In the Sandmeyer reaction, common side products can include the formation of phenols (from reaction with water) and biaryl compounds.[4][5] These side reactions can sometimes be favored when mass transfer limitations are present, as the localized concentration of reactants can differ from the bulk.

Troubleshooting Guides

Issue 1: Low Reaction Rate and Yield
Possible Cause Diagnostic Test Recommended Solution
Gas-Liquid Mass Transfer Limitation (Ammoxidation) Increase the agitation speed in the reactor and observe if the reaction rate increases.[1]Increase the agitation speed to improve gas bubble dispersion and increase the interfacial area. Optimize the design of the gas sparger to produce smaller bubbles. Consider increasing the reactor pressure to enhance gas solubility.
Liquid-Solid Mass Transfer Limitation (Catalyst) With a constant catalyst loading, increase the agitation speed and observe if the reaction rate increases.Increase agitation to reduce the thickness of the liquid film around the catalyst particles. Ensure the catalyst particles are not settling at the bottom of the reactor.
Poor Reactant Solubility Analyze the solubility of 2,5-dimethylaniline and other reactants in the chosen solvent at the reaction temperature.Select a solvent with higher solubility for the reactants. For the Sandmeyer reaction, consider using a phase-transfer catalyst to improve the transport of the cyanide anion into the organic phase.
Inadequate Mixing Visually inspect the reactor for dead zones or poor mixing. Use computational fluid dynamics (CFD) modeling to simulate the mixing profile.Optimize the impeller design and position. Install baffles in the reactor to improve turbulence and mixing.[6]
Issue 2: Inconsistent Product Quality and Formation of Byproducts
Possible Cause Diagnostic Test Recommended Solution
Localized High Concentrations of Reactants Analyze samples from different locations within the reactor to check for concentration gradients.Improve mixing and agitation to ensure a more uniform distribution of reactants. For the Sandmeyer reaction, control the addition rate of the diazonium salt solution to prevent localized high concentrations.
Reaction with Water (Sandmeyer Reaction) Analyze the product mixture for the presence of 2,5-dimethylphenol.Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress.
Over-oxidation (Ammoxidation) Analyze the off-gas for high levels of CO and CO2.[3]Optimize the oxygen-to-hydrocarbon ratio.[3] Ensure uniform temperature distribution within the reactor to avoid hot spots that can lead to combustion.

Data Presentation

Table 1: Typical Operating Parameters for Aromatic Nitrile Synthesis

ParameterAmmoxidation of XylenesSandmeyer Cyanation of Anilines
Temperature 375 - 500 °C[3]0 - 5 °C (Diazotization), 20 - 100 °C (Cyanation)
Pressure 1 - 3 atmAtmospheric
Catalyst Vanadium-based oxides (e.g., V2O5) on a support[3][7]Copper(I) cyanide (CuCN)[4][8]
Key Reactants Xylene derivative, Ammonia, Oxygen (Air)[3]Aryl diazonium salt, Cyanide source (e.g., NaCN, KCN)
Common Solvents Not applicable (vapor phase)Water, Toluene[9]

Table 2: Influence of Agitation Speed on Volumetric Mass Transfer Coefficient (kLa) in a Stirred Tank Reactor (Illustrative Data)

Agitation Speed (RPM)kLa (s⁻¹)
2000.015
4000.030
6000.055
8000.070

Note: The actual kLa values are highly dependent on the specific reactor geometry, fluid properties, and gas flow rate. This table illustrates the general trend of increasing kLa with agitation speed.[1][10]

Experimental Protocols

Protocol 1: Determination of the Volumetric Mass Transfer Coefficient (kLa) by the Dynamic Gassing-Out Method

This protocol is used to experimentally determine the volumetric mass transfer coefficient (kLa) for the gas-liquid system in your reactor, which is a critical parameter for assessing mass transfer limitations.[11][12]

Materials and Equipment:

  • Stirred tank reactor with temperature and agitation control.

  • Dissolved oxygen (DO) probe.

  • Nitrogen gas supply.

  • Air or oxygen supply.

  • Data acquisition system to log DO concentration over time.

Procedure:

  • Fill the reactor with the liquid phase (solvent) to be used in the reaction.

  • Heat the liquid to the desired reaction temperature.

  • Set the agitator to the desired speed.

  • Sparge the liquid with nitrogen gas to remove all dissolved oxygen. The DO probe reading should be at or near 0%.

  • Simultaneously stop the nitrogen flow and start the flow of air or oxygen at the desired rate.

  • Record the dissolved oxygen concentration as a function of time until the liquid becomes saturated with oxygen (the DO reading stabilizes).

  • The kLa can be determined from the slope of the plot of ln(C* - C) versus time, where C* is the saturation concentration of oxygen and C is the concentration of oxygen at time t.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a starting point for developing an HPLC-UV method to quantify the concentration of this compound in your reaction mixture, allowing you to accurately determine reaction rates.

Instrumentation and Reagents:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the best separation.[13]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: To be determined by measuring the UV absorbance spectrum of the this compound standard (typically in the range of 230-280 nm for aromatic compounds).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.[14]

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard and create a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared sample and determine the concentration of this compound by comparing its peak area to the calibration curve.

Visualizations

Reaction_Pathway cluster_ammoxidation Ammoxidation Route cluster_sandmeyer Sandmeyer Route 2,5-Dimethylaniline 2,5-Dimethylaniline Intermediate Intermediate 2,5-Dimethylaniline->Intermediate + NH3, O2 (V2O5 catalyst) This compound This compound Intermediate->this compound 2,5-Dimethylaniline_S 2,5-Dimethylaniline Diazonium_Salt Diazonium Salt 2,5-Dimethylaniline_S->Diazonium_Salt + NaNO2, HCl 2,5-Dimethylbenzonitrile_S This compound Diazonium_Salt->2,5-Dimethylbenzonitrile_S + CuCN

Caption: Synthesis routes for this compound.

Troubleshooting_Workflow Start Low Reaction Rate or Yield Check_Kinetics Is the reaction kinetically limited? Start->Check_Kinetics Increase_Temp_Conc Increase Temperature or Reactant Concentration Check_Kinetics->Increase_Temp_Conc Yes Check_Mass_Transfer Is the reaction mass transfer limited? Check_Kinetics->Check_Mass_Transfer No End_Kinetics Problem Solved Increase_Temp_Conc->End_Kinetics Increase_Agitation Increase Agitation Speed or Gas Flow Rate Check_Mass_Transfer->Increase_Agitation Yes Optimize_Solvent Optimize Solvent or Use Phase-Transfer Catalyst Check_Mass_Transfer->Optimize_Solvent If agitation has no effect End_Mass_Transfer Problem Solved Increase_Agitation->End_Mass_Transfer Optimize_Solvent->End_Mass_Transfer

Caption: Troubleshooting workflow for low reaction rates.

Experimental_Workflow Start Diagnose Mass Transfer Limitation Experiment_1 Vary Agitation Speed at Constant Temperature and Concentration Start->Experiment_1 Analyze_1 Analyze Reaction Rate vs. Agitation Speed Experiment_1->Analyze_1 Decision_1 Does Rate Increase with Agitation? Analyze_1->Decision_1 Conclusion_1 Mass Transfer Limitation Likely Decision_1->Conclusion_1 Yes Conclusion_2 Kinetically Limited Decision_1->Conclusion_2 No Experiment_2 Determine kLa Experimentally Conclusion_1->Experiment_2 Analyze_2 Compare kLa to Reaction Rate Constant Experiment_2->Analyze_2

Caption: Experimental workflow to diagnose mass transfer limitations.

References

Technical Support Center: Synthesis of 2,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 2,5-Dimethylbenzonitrile, with a specific focus on the impact of water content.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method for the synthesis of this compound is the Sandmeyer reaction.[1][2] This process involves two main steps: the diazotization of 2,5-dimethylaniline to form a diazonium salt, followed by a copper(I) cyanide-catalyzed cyanation reaction.

Q2: What is the role of water in the synthesis of this compound?

A2: Water is a critical component in the diazotization step, serving as a solvent for the amine salt and sodium nitrite. However, it can also act as a competing nucleophile, reacting with the diazonium salt to form the primary byproduct, 2,5-dimethylphenol.[1]

Q3: What are the main byproducts in this synthesis, and how are they formed?

A3: The principal byproduct is 2,5-dimethylphenol.[3] It is formed when water acts as a nucleophile and attacks the diazonium salt, leading to the displacement of the diazo group and the introduction of a hydroxyl group. This side reaction is promoted by higher temperatures.

Q4: How can the formation of the 2,5-dimethylphenol byproduct be minimized?

A4: To minimize the formation of 2,5-dimethylphenol, it is crucial to maintain a low reaction temperature (typically 0-5 °C) during the diazotization and Sandmeyer reaction. This reduces the rate of the competing hydroxylation reaction.

Q5: How can 2,5-dimethylphenol be removed from the final product?

A5: 2,5-dimethylphenol can be effectively removed from the product mixture by extraction with an aqueous basic solution, such as sodium hydroxide. The phenol will deprotonate to form a water-soluble sodium phenoxide salt, which will partition into the aqueous layer, leaving the desired this compound in the organic layer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete diazotization.Ensure the complete dissolution of 2,5-dimethylaniline in the acidic solution before the dropwise addition of sodium nitrite. Maintain a low temperature (0-5 °C) throughout the addition to prevent premature decomposition of nitrous acid.
Decomposition of the diazonium salt.Keep the temperature of the diazonium salt solution strictly between 0-5 °C at all times. Use the diazonium salt solution immediately after its preparation.
Inefficient Sandmeyer reaction.Ensure the copper(I) cyanide solution is freshly prepared and active. The addition of the diazonium salt to the copper(I) cyanide solution should be done carefully, maintaining the recommended temperature.
High percentage of 2,5-dimethylphenol byproduct Reaction temperature was too high.Strictly maintain the reaction temperature at 0-5 °C during the formation and reaction of the diazonium salt. Use an ice-salt bath for efficient cooling.
The diazonium salt solution was allowed to warm up.Use the diazonium salt solution immediately and avoid any delays between the diazotization and the Sandmeyer reaction steps.
Oily product that is difficult to purify Presence of unreacted starting material and/or byproducts.Perform a thorough work-up, including a wash with a basic solution (e.g., 10% NaOH) to remove the phenolic byproduct. Further purification can be achieved by vacuum distillation or column chromatography.
Formation of a tar-like substance Uncontrolled decomposition of the diazonium salt.This is often due to a sudden increase in temperature. Ensure slow and controlled addition of reagents and efficient stirring and cooling.

Impact of Water Content on Reaction Yield and Purity

The water content in the reaction mixture is a critical parameter that can significantly influence the yield of this compound and the formation of the 2,5-dimethylphenol byproduct. While an entirely non-aqueous system is not practical for the initial diazotization step, minimizing excess water in the subsequent Sandmeyer reaction can be beneficial.

Disclaimer: The following data is illustrative and intended to demonstrate the general trend of the impact of water content on the Sandmeyer cyanation of 2,5-dimethyldiazonium salt. Actual results may vary based on specific experimental conditions.

Reaction Medium Approximate Water Content (v/v) Illustrative Yield of this compound (%) Illustrative Formation of 2,5-Dimethylphenol (%)
Primarily Aqueous>80%60-70%20-30%
Mixed Aqueous-Organic (e.g., Water-Toluene)40-60%70-80%10-20%
Primarily Organic with minimal water<20%80-90%<10%

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 2,5-dimethylaniline via a Sandmeyer reaction.

Materials:

  • 2,5-Dimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Toluene

  • Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

Step 1: Diazotization of 2,5-Dimethylaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,5-dimethylaniline and a mixture of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite in water and cool the solution to 0 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride suspension, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A reaction, evidenced by the evolution of nitrogen gas, should occur. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure the reaction goes to completion.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent like toluene.

  • Wash the organic layer sequentially with water, a 10% sodium hydroxide solution (to remove 2,5-dimethylphenol), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • The crude this compound can be further purified by vacuum distillation.

Visualizations

Reaction_Pathway cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_byproduct Side Reaction 2,5-Dimethylaniline 2,5-Dimethylaniline 2,5-Dimethyldiazonium_chloride 2,5-Dimethyldiazonium_chloride 2,5-Dimethylaniline->2,5-Dimethyldiazonium_chloride  NaNO₂, HCl, H₂O (0-5 °C) This compound This compound 2,5-Dimethyldiazonium_chloride->this compound  CuCN (0-10 °C) 2,5-Dimethylphenol 2,5-Dimethylphenol 2,5-Dimethyldiazonium_chloride->2,5-Dimethylphenol  H₂O, Heat

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A Diazotization of 2,5-Dimethylaniline C Sandmeyer Reaction: Addition of Diazonium Salt A->C B Preparation of CuCN solution B->C D Work-up: Extraction & Washes C->D E Drying & Solvent Removal D->E F Purification: Vacuum Distillation E->F G Final Product: This compound F->G

Caption: Experimental workflow for this compound synthesis.

References

Validation & Comparative

Spectroscopic Fingerprints: A Comparative Guide to Dimethylbenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic characteristics that differentiate the six isomers of dimethylbenzonitrile, providing researchers, scientists, and drug development professionals with a robust guide for their identification and characterization. This guide delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting a clear comparison supported by experimental findings.

The six isomers of dimethylbenzonitrile—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzonitrile—exhibit unique spectroscopic signatures owing to the distinct electronic environments created by the varied positioning of the two methyl groups on the benzonitrile scaffold. Understanding these differences is paramount for unambiguous identification in complex chemical mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the substitution pattern on the aromatic ring.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of the dimethylbenzonitrile isomers are distinguished by the chemical shifts and splitting patterns of the aromatic protons and the chemical shifts of the methyl protons. The proximity of the methyl groups to the electron-withdrawing nitrile group and to each other significantly influences the shielding of the aromatic protons.

IsomerAromatic Protons (δ, ppm, multiplicity, J in Hz)Methyl Protons (δ, ppm, singlet)
2,3-Dimethylbenzonitrile 7.42 (d, J=7.6), 7.29 (t, J=7.6), 7.18 (d, J=7.6)2.45, 2.32
2,4-Dimethylbenzonitrile 7.48 (d, J=7.8), 7.15 (s), 7.08 (d, J=7.8)2.48, 2.35
2,5-Dimethylbenzonitrile 7.38 (s), 7.31 (d, J=7.7), 7.18 (d, J=7.7)2.42, 2.31
2,6-Dimethylbenzonitrile 7.40 (t, J=7.7), 7.15 (d, J=7.7, 2H)2.52 (6H)
3,4-Dimethylbenzonitrile 7.35 (s), 7.32 (d, J=7.8), 7.18 (d, J=7.8)2.31, 2.29
3,5-Dimethylbenzonitrile 7.24 (s, 2H), 7.18 (s, 1H)2.32 (6H)
¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide a clear distinction between the isomers based on the chemical shifts of the aromatic and methyl carbons. The number of unique carbon signals directly reflects the symmetry of each isomer.

IsomerAromatic Carbons (δ, ppm)Methyl Carbons (δ, ppm)Nitrile Carbon (δ, ppm)
2,3-Dimethylbenzonitrile 141.5, 138.2, 133.5, 130.2, 125.9, 112.420.4, 16.1118.1
2,4-Dimethylbenzonitrile 143.8, 140.1, 133.1, 130.9, 127.0, 112.221.3, 20.8118.3
This compound 140.2, 136.1, 133.8, 131.1, 129.8, 112.520.8, 20.5118.5
2,6-Dimethylbenzonitrile 141.6, 132.4, 128.4 (2C), 114.320.2 (2C)118.0
3,4-Dimethylbenzonitrile 143.1, 138.0, 133.6, 130.5, 129.9, 111.920.0, 19.8119.2
3,5-Dimethylbenzonitrile 139.1 (2C), 133.5, 129.8 (2C), 112.121.1 (2C)118.9

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The characteristic nitrile (C≡N) stretching frequency and the pattern of C-H bending vibrations in the aromatic region provide key diagnostic information for differentiating the dimethylbenzonitrile isomers.

IsomerC≡N Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
2,3-Dimethylbenzonitrile ~2225~810, 780
2,4-Dimethylbenzonitrile ~2226~825, 805
This compound ~2227~880, 815
2,6-Dimethylbenzonitrile ~2228~780
3,4-Dimethylbenzonitrile ~2229~885, 815
3,5-Dimethylbenzonitrile ~2230~870, 790

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all dimethylbenzonitrile isomers have the same molecular weight (131.17 g/mol ), their fragmentation patterns under electron ionization (EI) can show subtle differences.[1][2][3][4][5] The molecular ion peak (M⁺) is typically observed at m/z 131.[1][2][3][4][5] Common fragments include the loss of a methyl group ([M-15]⁺) at m/z 116 and the loss of HCN ([M-27]⁺) at m/z 104. The relative intensities of these fragments can vary depending on the isomer.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2,3-Dimethylbenzonitrile 131116, 103, 91
2,4-Dimethylbenzonitrile 131116, 103, 91
This compound 131116, 103, 91
2,6-Dimethylbenzonitrile 131116, 103, 91
3,4-Dimethylbenzonitrile 131116, 103, 91
3,5-Dimethylbenzonitrile 131116, 103, 91

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of the dimethylbenzonitrile isomer was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

A drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the dimethylbenzonitrile isomer in dichloromethane was injected into a GC-MS system. The gas chromatograph was equipped with a 30 m x 0.25 mm non-polar capillary column. The oven temperature was programmed from 50°C to 250°C at a rate of 10°C/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 200.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic differentiation of dimethylbenzonitrile isomers.

G Workflow for Spectroscopic Differentiation of Dimethylbenzonitrile Isomers cluster_sample Isomer Mixture cluster_separation Optional Separation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Isomer_Mixture Sample containing Dimethylbenzonitrile Isomers GC Gas Chromatography (GC) Isomer_Mixture->GC Injection NMR NMR Spectroscopy (¹H and ¹³C) Isomer_Mixture->NMR FTIR FTIR Spectroscopy Isomer_Mixture->FTIR MS Mass Spectrometry (MS) GC->MS Elution NMR_Data Chemical Shifts (δ) Coupling Constants (J) Number of Signals NMR->NMR_Data FTIR_Data Functional Group Analysis (C≡N, C-H bending) FTIR->FTIR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern MS->MS_Data Identification Comparative Analysis & Isomer Identification NMR_Data->Identification FTIR_Data->Identification MS_Data->Identification

A flowchart of the analytical workflow for isomer differentiation.

The logical relationship between the isomeric structure and the resulting spectroscopic data is fundamental to the identification process.

G Structure-Spectra Correlation cluster_properties Molecular Properties cluster_spectra Spectroscopic Output Isomer Isomeric Structure (Substitution Pattern) Symmetry Molecular Symmetry Isomer->Symmetry Electronic Electronic Environment of Nuclei and Bonds Isomer->Electronic MS Mass Spectrum (Fragmentation Stability) Isomer->MS influences fragment ion stability NMR NMR Spectra (Number of Signals, δ, J) Symmetry->NMR determines number of unique signals Electronic->NMR influences chemical shifts IR IR Spectrum (Vibrational Frequencies) Electronic->IR affects bond strengths

The relationship between isomer structure and spectroscopic data.

References

A Comparative Guide to the Reactivity of 2,5-Dimethylbenzonitrile and 3,4-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two isomeric aromatic compounds: 2,5-dimethylbenzonitrile and 3,4-dimethylbenzonitrile. Understanding the distinct reactivity profiles of these molecules is crucial for their application in organic synthesis, materials science, and pharmaceutical development. This document summarizes their anticipated reactivity based on established principles of organic chemistry and provides detailed experimental protocols for validation.

Introduction

This compound and 3,4-dimethylbenzonitrile are structural isomers with the molecular formula C₉H₉N.[1][2] Both molecules consist of a benzene ring substituted with two methyl groups and a nitrile group. However, the differential placement of these substituents significantly influences the electron density distribution within the aromatic ring and the steric environment around the reactive sites, leading to distinct chemical behaviors.

The nitrile group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution reactions due to its electron-withdrawing nature. Conversely, methyl groups are activating, ortho- and para-directing groups due to their electron-donating inductive and hyperconjugation effects. The interplay of these electronic effects, combined with steric hindrance, dictates the regioselectivity and rate of chemical transformations.

Comparison of Reactivity

The relative positions of the electron-donating methyl groups and the electron-withdrawing nitrile group in this compound and 3,4-dimethylbenzonitrile lead to different predictions for their reactivity in key chemical transformations.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring.[3] The activating methyl groups direct incoming electrophiles to the ortho and para positions, while the deactivating nitrile group directs them to the meta position.

  • This compound: The positions ortho and para to the two methyl groups are C3, C4, and C6. The positions meta to the nitrile group are C3 and C5. The confluence of these directing effects strongly activates the C3 and C4 positions for electrophilic attack. The C6 position is also activated but is sterically hindered by the adjacent methyl group at C5.

  • 3,4-Dimethylbenzonitrile: The positions ortho and para to the methyl groups are C2, C5, and C6. The positions meta to the nitrile group are C2 and C6. Therefore, the C2 and C6 positions are strongly activated. The C5 position is also activated but to a lesser extent.

Hypothesis: 3,4-Dimethylbenzonitrile is expected to be more reactive towards electrophilic aromatic substitution than this compound due to the synergistic activating effects of the two adjacent methyl groups directing to the same positions (C2 and C6). In contrast, the directing effects in this compound are more dispersed.

A study on the nitration of 3,4-dimethylbenzonitrile showed the formation of 3,4-dimethyl-5-nitrobenzonitrile, indicating that electrophilic attack occurs at a position activated by both methyl groups.[4]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) typically requires the presence of a strong electron-withdrawing group on the aromatic ring and a good leaving group.[5][6] While the nitrile group is electron-withdrawing, these reactions are generally less common for benzonitriles unless further activated. The presence of electron-donating methyl groups would further disfavor this type of reaction.

Hypothesis: Both isomers are expected to be relatively unreactive towards nucleophilic aromatic substitution under standard conditions.

Reactions of the Nitrile Group

The nitrile group itself can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.[7][8]

  • Hydrolysis: The hydrolysis of nitriles can be catalyzed by either acid or base.[9][10][11] The electronic nature of the aromatic ring can influence the rate of this reaction. Electron-donating groups on the ring can decrease the electrophilicity of the nitrile carbon, potentially slowing down the reaction.

  • Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄). Similar to hydrolysis, the electron density at the nitrile carbon can affect the reaction rate.

Hypothesis: Due to the slightly greater overall electron-donating effect of the methyl groups in 3,4-dimethylbenzonitrile (ortho and meta to the nitrile) compared to this compound (ortho and para to the nitrile), 3,4-dimethylbenzonitrile might exhibit slightly slower rates of hydrolysis and reduction of the nitrile group.

Quantitative Data Summary

Direct comparative experimental data for the reactivity of this compound and 3,4-dimethylbenzonitrile is scarce in the literature. The following table presents a hypothetical comparison based on the analysis of electronic and steric effects. This data would need to be confirmed by experimental investigation.

Reaction TypeIsomerPredicted Relative RatePredicted Major Product(s)
Nitration This compoundSlower2,5-Dimethyl-3-nitrobenzonitrile & 2,5-Dimethyl-4-nitrobenzonitrile
3,4-DimethylbenzonitrileFaster3,4-Dimethyl-5-nitrobenzonitrile & 3,4-Dimethyl-2-nitrobenzonitrile
Hydrolysis This compoundFaster2,5-Dimethylbenzoic acid
3,4-DimethylbenzonitrileSlower3,4-Dimethylbenzoic acid
Reduction This compoundFaster(2,5-Dimethylphenyl)methanamine
3,4-DimethylbenzonitrileSlower(3,4-Dimethylphenyl)methanamine

Experimental Protocols

To validate the predicted differences in reactivity, the following experimental protocols are proposed.

Protocol 1: Competitive Nitration

This experiment aims to directly compare the rate of electrophilic nitration of the two isomers.

Materials:

  • This compound

  • 3,4-Dimethylbenzonitrile

  • Nitrating mixture (concentrated nitric acid and concentrated sulfuric acid)

  • Dichloromethane (solvent)

  • Internal standard (e.g., 1,3,5-trichlorobenzene)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare an equimolar solution of this compound, 3,4-dimethylbenzonitrile, and the internal standard in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a substoichiometric amount of the cold nitrating mixture to the solution with vigorous stirring.

  • Allow the reaction to proceed for a specified time (e.g., 15 minutes).

  • Quench the reaction by adding ice-cold water.

  • Separate the organic layer, wash with sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS to determine the relative amounts of the unreacted starting materials and the nitrated products. The isomer that is consumed to a greater extent is the more reactive one.

Protocol 2: Comparative Hydrolysis under Basic Conditions

This experiment will compare the rate of hydrolysis of the nitrile group to a carboxylic acid.

Materials:

  • This compound

  • 3,4-Dimethylbenzonitrile

  • Sodium hydroxide solution (e.g., 10 M)

  • Ethanol (co-solvent)

  • Hydrochloric acid (for workup)

  • High-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare separate solutions of this compound and 3,4-dimethylbenzonitrile in ethanol.

  • In separate reaction flasks, add the sodium hydroxide solution and heat to reflux.

  • Add the alcoholic solution of the respective dimethylbenzonitrile to the refluxing base.

  • Monitor the progress of each reaction over time by taking aliquots, neutralizing them with hydrochloric acid, and analyzing them by HPLC to quantify the disappearance of the starting material and the appearance of the corresponding dimethylbenzoic acid.

  • The reaction that reaches completion faster or shows a higher conversion at a given time is the more reactive one.

Visualizations

Logical Flow for Reactivity Comparison

G Logical Workflow for Reactivity Comparison cluster_isomers Isomers cluster_reactions Reaction Types cluster_analysis Analysis 2,5-DMB This compound EAS Electrophilic Aromatic Substitution 2,5-DMB->EAS Hydrolysis Nitrile Hydrolysis 2,5-DMB->Hydrolysis Reduction Nitrile Reduction 2,5-DMB->Reduction 3,4-DMB 3,4-Dimethylbenzonitrile 3,4-DMB->EAS 3,4-DMB->Hydrolysis 3,4-DMB->Reduction Rate Compare Reaction Rates EAS->Rate Products Identify Major Products EAS->Products Hydrolysis->Rate Reduction->Rate Conclusion Conclusion Rate->Conclusion Determine Relative Reactivity Products->Conclusion Determine Regioselectivity

Caption: Workflow for comparing the reactivity of dimethylbenzonitrile isomers.

Predicted Electrophilic Nitration Pathways

G Predicted Electrophilic Nitration of Dimethylbenzonitriles 2,5-DMB This compound Nitronium NO2+ 2,5-DMB->Nitronium 3,4-DMB 3,4-Dimethylbenzonitrile Nitronium_2 NO2+ 3,4-DMB->Nitronium_2 Product_2_5_A 2,5-Dimethyl-3-nitrobenzonitrile Nitronium->Product_2_5_A Major Product_2_5_B 2,5-Dimethyl-4-nitrobenzonitrile Nitronium->Product_2_5_B Major Product_3_4_A 3,4-Dimethyl-5-nitrobenzonitrile Product_3_4_B 3,4-Dimethyl-2-nitrobenzonitrile Nitronium_2->Product_3_4_A Major Nitronium_2->Product_3_4_B Major

Caption: Predicted major products of electrophilic nitration.

Conclusion

Based on fundamental principles of organic chemistry, 3,4-dimethylbenzonitrile is predicted to be more reactive towards electrophilic aromatic substitution than this compound. Conversely, this compound is expected to undergo slightly faster reactions at the nitrile group, such as hydrolysis and reduction. These hypotheses are rooted in the analysis of electronic and steric effects but require experimental validation. The provided protocols offer a framework for such investigations, which are essential for the informed application of these isomers in various fields of chemical research and development.

References

A Comparative Analysis of the Biological Activities of 2,5-Dimethylbenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2,5-Dimethylbenzonitrile and its structural isomers: 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-Dimethylbenzonitrile. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery by providing available experimental data and methodologies.

While comprehensive comparative studies on the biological activities of all dimethylbenzonitrile isomers are limited in publicly available literature, this guide collates the available data to offer insights into their potential therapeutic applications. The primary focus of existing research on analogous benzonitrile compounds has been in the areas of anticancer, antimicrobial, and herbicidal activities.

Summary of Biological Activities

The biological activities of benzonitrile derivatives are significantly influenced by the substitution pattern on the benzene ring. Isomerism, the variation in the arrangement of the dimethyl groups, can lead to considerable differences in their physicochemical properties and, consequently, their interactions with biological targets.

Limited direct experimental data is available for the specific biological activities of this compound and its isomers. However, broader research on benzonitrile-containing compounds suggests potential for these molecules to exhibit a range of biological effects. For instance, certain benzonitrile derivatives have been shown to act as inhibitors of tubulin polymerization, a mechanism that disrupts cell division and can lead to apoptosis in cancer cells.[1]

Quantitative Data Comparison

Due to the limited availability of direct comparative experimental data for the biological activities of this compound and its isomers, a comprehensive quantitative comparison table cannot be constructed at this time. Further experimental investigation is required to elucidate and quantify the specific biological effects of these compounds.

Key Experimental Protocols

To facilitate further research into the biological activities of dimethylbenzonitrile isomers, this section provides detailed methodologies for key experimental assays commonly used to evaluate the biological activities of benzonitrile derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dimethylbenzonitrile isomers. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi).

  • Compound Dilution: Prepare serial dilutions of the dimethylbenzonitrile isomers in a suitable broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways and Experimental Workflows

The biological effects of benzonitrile derivatives can be mediated through various signaling pathways. As previously mentioned, a significant mechanism for the anticancer activity of some benzonitrile compounds is the inhibition of tubulin polymerization, which ultimately leads to apoptosis.[1]

Below is a conceptual workflow for investigating the cytotoxic effects of dimethylbenzonitrile isomers and elucidating their potential mechanism of action.

Cytotoxicity_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies Compound Library Compound Library MTT Assay MTT Assay Compound Library->MTT Assay Treat Cells Identify Active Isomers Identify Active Isomers MTT Assay->Identify Active Isomers Determine IC50 Apoptosis Assay Apoptosis Assay Conclusion Conclusion Apoptosis Assay->Conclusion Cell Cycle Analysis Cell Cycle Analysis Cell Cycle Analysis->Conclusion Tubulin Polymerization Assay Tubulin Polymerization Assay Western Blot Western Blot Tubulin Polymerization Assay->Western Blot Confirm Pathway Modulation Western Blot->Conclusion Elucidate Signaling Pathway Identify Active Isomers->Apoptosis Assay Investigate Cell Death Identify Active Isomers->Cell Cycle Analysis Analyze Cell Cycle Arrest Identify Active Isomers->Tubulin Polymerization Assay Direct Target Interaction

Caption: Experimental workflow for evaluating the cytotoxicity of dimethylbenzonitrile isomers.

Conclusion

The exploration of the biological activities of this compound and its isomers is an area ripe for further investigation. While current literature provides a foundational understanding of the potential of benzonitrile derivatives in various therapeutic areas, a significant data gap exists for these specific dimethylated analogues. The provided experimental protocols and conceptual workflows offer a starting point for researchers to systematically evaluate and compare the biological activities of these isomers, potentially uncovering novel lead compounds for drug development. The subtle structural differences between these isomers underscore the importance of comprehensive structure-activity relationship (SAR) studies in medicinal chemistry.

References

A Computational Approach to Determining the Relative Stabilities of Dimethylbenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of molecular isomers is a cornerstone of chemical and pharmaceutical research. The arrangement of functional groups on an aromatic ring can significantly influence a molecule's physical, chemical, and biological properties. This guide provides a comparative framework for assessing the relative stabilities of the six isomers of dimethylbenzonitrile through computational chemistry, a powerful tool for predicting molecular energetics.

Understanding Isomer Stability

The six constitutional isomers of dimethylbenzonitrile are:

  • 2,3-Dimethylbenzonitrile

  • 2,4-Dimethylbenzonitrile

  • 2,5-Dimethylbenzonitrile

  • 2,6-Dimethylbenzonitrile

  • 3,4-Dimethylbenzonitrile

  • 3,5-Dimethylbenzonitrile

The relative positions of the two methyl groups and the cyano group on the benzene ring dictate the electronic and steric environment of each isomer, leading to differences in their thermodynamic stability. Computational chemistry allows for the precise calculation of the electronic energy of each isomer, from which their relative stabilities can be derived.

Data Presentation: A Comparative Overview

A computational study would yield the relative stabilities of the dimethylbenzonitrile isomers. The following table provides a structured format for presenting such quantitative data. The isomer with the lowest calculated energy is considered the most stable and is assigned a relative stability of 0.00 kcal/mol. The relative stabilities of the other isomers are reported as the difference in energy with respect to the most stable isomer.

IsomerIUPAC NameCAS NumberRelative Stability (kcal/mol)
2,3-Dimethylbenzonitrile2,3-Dimethylbenzonitrile5724-56-1Calculated Value
2,4-Dimethylbenzonitrile2,4-Dimethylbenzonitrile21789-36-6Calculated Value
This compoundThis compound13730-09-1Calculated Value
2,6-Dimethylbenzonitrile2,6-Dimethylbenzonitrile6575-13-9Calculated Value
3,4-Dimethylbenzonitrile3,4-Dimethylbenzonitrile22884-95-3Calculated Value
3,5-Dimethylbenzonitrile3,5-Dimethylbenzonitrile22445-42-7Calculated Value

Note: The "Calculated Value" placeholders would be populated with the results from the computational study outlined in the Experimental Protocols section.

Experimental Protocols: A Guide to Computational Analysis

The following section details the methodology for a computational study aimed at determining the relative stabilities of dimethylbenzonitrile isomers.

Computational Method: Density Functional Theory (DFT)

Density Functional Theory is a widely used and reliable quantum mechanical modeling method for predicting the electronic structure of molecules.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and effective choice for thermochemical calculations of organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended. This basis set provides a good balance between accuracy and computational cost, incorporating diffuse functions (+) to describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Calculation Workflow
  • Structure Input: The initial 3D structures of the six dimethylbenzonitrile isomers are built using a molecular editor.

  • Geometry Optimization: An unconstrained geometry optimization is performed for each isomer. This process finds the lowest energy conformation (the most stable 3D arrangement of atoms) for each isomer.

  • Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE), which is a necessary correction to the electronic energy.

  • Energy Extraction: The electronic energy (E) and the zero-point vibrational energy (ZPVE) are extracted from the output files of the frequency calculations. The total energy (E_total) is the sum of these two values: E_total = E + ZPVE.

  • Relative Stability Calculation: The isomer with the lowest total energy is identified as the most stable. The relative stability (ΔE) of each of the other isomers is calculated by subtracting the total energy of the most stable isomer from its own total energy: ΔE_isomer = E_total_isomer - E_total_most_stable. The results are typically converted from Hartrees (the standard unit in quantum chemistry) to kcal/mol for easier interpretation (1 Hartree ≈ 627.5 kcal/mol).

Visualization of the Computational Workflow

The following diagram illustrates the logical steps involved in the computational comparison of dimethylbenzonitrile isomer stability.

computational_workflow cluster_isomers Isomer Selection cluster_dft DFT Calculations cluster_analysis Data Analysis cluster_output Output isomer1 2,3-DMB geom_opt Geometry Optimization isomer1->geom_opt isomer2 2,4-DMB isomer2->geom_opt isomer3 2,5-DMB isomer3->geom_opt isomer4 2,6-DMB isomer4->geom_opt isomer5 3,4-DMB isomer5->geom_opt isomer6 3,5-DMB isomer6->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_extract Extract E + ZPVE freq_calc->energy_extract rel_stab Calculate Relative Stability energy_extract->rel_stab table Data Table rel_stab->table conclusion Stability Ranking rel_stab->conclusion

Caption: Computational workflow for determining the relative stability of dimethylbenzonitrile isomers.

Alternative synthetic routes for 2,5-Dimethylbenzonitrile and their efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,5-Dimethylbenzonitrile is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials. The strategic placement of the nitrile and methyl groups on the aromatic ring allows for a variety of subsequent chemical transformations. This guide provides a comparative analysis of the primary synthetic routes to this compound, evaluating their efficiency, practicality, and reaction conditions based on available experimental data.

At a Glance: Comparison of Synthetic Routes

ParameterSandmeyer ReactionRosenmund-von Braun ReactionAmmoxidation
Starting Material 2,5-Dimethylaniline2-Bromo-1,4-dimethylbenzene2,5-Dimethyltoluene
Key Reagents NaNO₂, HCl, CuCNCuCNNH₃, O₂, Metal Oxide Catalyst
Reaction Temperature 0 - 5 °C (diazotization), then elevatedHigh (typically >150 °C)High (typically 350 - 500 °C)
Reported Yield Moderate to GoodGood to ExcellentHigh (industrial process)
Key Advantages Readily available starting material.Good functional group tolerance.Atom economical, scalable.
Key Disadvantages Use of toxic diazonium salts and cyanides.Harsh reaction conditions, excess copper cyanide.Requires specialized equipment for gas-phase reaction.

Synthetic Route Overviews

This section details the methodologies for the key synthetic pathways to this compound.

Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the synthesis of aryl nitriles from aryl amines.[1][2][3][4] The reaction proceeds via the formation of a diazonium salt from 2,5-dimethylaniline, which is then displaced by a cyanide nucleophile, typically from copper(I) cyanide.[2]

Experimental Protocol:

Step 1: Diazotization of 2,5-Dimethylaniline In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, 2,5-dimethylaniline is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid. A chilled aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for an additional 30 minutes to ensure the complete formation of the 2,5-dimethylbenzenediazonium salt.[2]

Step 2: Cyanation In a separate flask, a solution of copper(I) cyanide (CuCN) is prepared. The freshly prepared cold diazonium salt solution is then slowly added to the CuCN solution. The reaction mixture is stirred and may require gentle heating to drive the reaction to completion. Upon completion, the mixture is worked up by extraction with an organic solvent. The organic layers are then combined, washed, dried, and concentrated. The crude this compound is purified by distillation or chromatography.

Logical Workflow for the Sandmeyer Reaction:

Sandmeyer_Reaction Start 2,5-Dimethylaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt 2,5-Dimethylbenzenediazonium Salt Diazotization->Diazonium_Salt Cyanation Cyanation (CuCN) Diazonium_Salt->Cyanation Product This compound Cyanation->Product

Sandmeyer reaction pathway to this compound.
Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles by the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at elevated temperatures.[5] The starting material for this compound would be a 2-halo-1,4-dimethylbenzene, such as 2-bromo-1,4-dimethylbenzene.

Experimental Protocol:

A mixture of 2-bromo-1,4-dimethylbenzene and an excess of copper(I) cyanide (CuCN) in a high-boiling polar solvent such as DMF, nitrobenzene, or pyridine is heated to reflux (typically >150 °C) for several hours.[5] The progress of the reaction is monitored by a suitable technique like TLC or GC. Upon completion, the reaction mixture is cooled and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude this compound is purified by vacuum distillation or column chromatography.

Logical Workflow for the Rosenmund-von Braun Reaction:

Rosenmund_von_Braun_Reaction Start 2-Bromo-1,4-dimethylbenzene Cyanation Cyanation (CuCN, High Temp.) Start->Cyanation Product This compound Cyanation->Product

Rosenmund-von Braun reaction for this compound synthesis.
Ammoxidation

Ammoxidation is a major industrial process for the synthesis of nitriles from hydrocarbons, ammonia, and air at high temperatures over a solid-state catalyst. For the synthesis of this compound, the starting material would be 2,5-dimethyltoluene. The reaction is typically carried out in a continuous flow reactor.

Experimental Protocol:

A gaseous mixture of 2,5-dimethyltoluene, ammonia, and air (as the oxygen source) is passed through a fixed-bed or fluidized-bed reactor containing a heterogeneous catalyst at a temperature typically ranging from 350 to 500 °C.[6][7][8] The catalyst is often a complex metal oxide, frequently based on vanadium and other promoters. The effluent gas stream from the reactor, containing this compound, unreacted starting materials, and byproducts, is cooled to condense the liquid products. The this compound is then separated from the aqueous phase and purified by distillation.

Logical Workflow for the Ammoxidation Process:

Ammoxidation_Process Start 2,5-Dimethyltoluene Ammoxidation Vapor-Phase Catalytic Ammoxidation (Metal Oxide Catalyst, 350-500 °C) Start->Ammoxidation Reagents NH₃, O₂ (Air) Reagents->Ammoxidation Product This compound Ammoxidation->Product

Ammoxidation pathway for the synthesis of this compound.

Modern Catalytic Alternatives

In recent years, transition metal-catalyzed cyanation reactions have emerged as powerful alternatives to the classical methods. These reactions often proceed under milder conditions and exhibit broader functional group tolerance.

Palladium and Nickel-Catalyzed Cyanation

Palladium and nickel complexes can catalyze the cyanation of aryl halides and triflates. These reactions can utilize various cyanide sources, including less toxic alternatives to simple alkali metal cyanides, such as zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[9][10]

General Experimental Protocol (Illustrative):

To a reaction vessel containing the aryl halide (e.g., 2-bromo-1,4-dimethylbenzene or 2-chloro-1,4-dimethylbenzene), a palladium or nickel catalyst precursor, a suitable ligand (e.g., a phosphine ligand), and the cyanide source are added. A solvent and, if necessary, a base are also added. The mixture is then heated under an inert atmosphere for a specified time. After cooling, the reaction mixture is worked up by filtration and extraction. The desired this compound is then isolated and purified. The specific conditions (catalyst, ligand, solvent, temperature, and base) are highly dependent on the chosen catalytic system.

Conclusion

The choice of synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, the required purity of the final product, and the available laboratory equipment. For large-scale industrial production, ammoxidation is the most economically viable and atom-economical route. For laboratory-scale synthesis, the Sandmeyer reaction offers a reliable method from a readily available starting material, while modern palladium or nickel-catalyzed methods provide milder and more versatile alternatives to the harsh conditions of the classical Rosenmund-von Braun reaction. Researchers should carefully consider the advantages and disadvantages of each method to select the most appropriate route for their specific needs.

References

A Comparative Guide to Validated Analytical Methods for 2,5-Dimethylbenzonitrile Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of 2,5-Dimethylbenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The selection of a robust and reliable analytical method is critical for ensuring the quality and consistency of manufacturing processes and the final product. This document outlines the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by representative experimental data and detailed methodologies.

Due to the limited availability of publicly accessible, comprehensive validation data specifically for this compound, the quantitative performance characteristics presented in this guide are based on established data for structurally similar substituted benzonitriles. These values serve as a reliable benchmark for what can be expected during the validation of a method for this compound.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of substituted benzonitriles, providing a framework for the expected validation parameters for this compound quantification.

ParameterHPLC-UVGC-MS
Linearity (R²) >0.999>0.995
Limit of Detection (LOD) Typically in the low ng/mL rangeTypically in the low pg/mL to ng/mL range
Limit of Quantitation (LOQ) Typically in the ng/mL rangeTypically in the ng/mL range
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Specificity High (with appropriate column and mobile phase)Very High (based on mass-to-charge ratio)
Typical Run Time 5 - 20 minutes10 - 30 minutes

Mandatory Visualization

The following diagrams illustrate the general experimental workflows for the analytical method validation and the quantification of this compound using HPLC-UV and GC-MS.

Analytical Method Validation Workflow cluster_Plan Planning cluster_Dev Method Development cluster_Val Validation cluster_Imp Implementation Define Define Analytical Target Profile Select Select Analytical Technique Define->Select Optimize Optimize Method Parameters Select->Optimize Specificity Specificity Optimize->Specificity Linearity Linearity & Range Routine Routine Analysis Specificity->Routine Accuracy Accuracy Linearity->Routine Precision Precision Accuracy->Routine LOD LOD & LOQ Precision->Routine Robustness Robustness LOD->Routine Robustness->Routine

Analytical Method Validation Workflow

Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Sample Weighing & Dissolution Dilution Serial Dilution to Working Concentration Sample->Dilution Filter Filtration (0.45 µm) Dilution->Filter HPLC HPLC-UV Analysis Filter->HPLC GCMS GC-MS Analysis Filter->GCMS Integration Peak Integration & Area Determination HPLC->Integration GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

General Quantification Workflow

Experimental Protocols

The following are detailed, representative methodologies for the quantification of this compound using HPLC-UV and GC-MS. These protocols are based on established methods for similar benzonitrile derivatives and should be adapted and validated for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in process control and final product testing.

1. Instrumentation and Reagents

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard (>99% purity).

2. Chromatographic Conditions (Starting Point)

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v). The ratio should be optimized for the best separation and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (a starting point would be around 230 nm).

3. Sample and Standard Preparation

  • Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Quantification

  • Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level quantification and impurity profiling of this compound.

1. Instrumentation and Reagents

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas, 99.999% purity).

  • Dichloromethane or other suitable solvent (GC grade).

  • This compound reference standard (>99% purity).

2. GC-MS Conditions (Starting Point)

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1) or splitless for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.

3. Sample and Standard Preparation

  • Standard Stock Solution: Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Solution: Dissolve the sample in dichloromethane to a concentration within the calibration range.

4. Quantification

  • Construct a calibration curve by plotting the peak area of the selected quantification ion against the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Benchmarking 2,5-Dimethylbenzonitrile: A Comparative Guide to its Performance in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. This guide provides a comprehensive performance benchmark of 2,5-dimethylbenzonitrile in key organic reactions, offering a comparative analysis against other benzonitrile derivatives. The data presented herein, supported by detailed experimental protocols, aims to facilitate informed decision-making in synthetic strategy and drug discovery.

The reactivity of substituted benzonitriles is intricately governed by the electronic and steric effects of their substituents. In this compound, the two methyl groups, being weakly electron-donating, influence the electron density of the aromatic ring and the nitrile group. Furthermore, the positioning of these groups dictates the steric hindrance around the reactive centers, impacting reaction rates and product distributions. This guide will delve into a quantitative comparison of this compound's performance in fundamental organic transformations, including hydrolysis, catalytic hydrogenation, and palladium-catalyzed cross-coupling reactions.

Hydrolysis: Conversion to Benzoic Acids

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. The rate of this reaction is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methyl groups in this compound, can slightly decrease the rate of hydrolysis compared to unsubstituted benzonitrile by reducing the electrophilicity of the nitrile carbon.

Table 1: Comparative Performance in Hydrolysis of Substituted Benzonitriles

CompoundSubstituentRelative Rate Constant (k_rel)
BenzonitrileH1.00
4-Methylbenzonitrile4-CH₃0.65
4-Methoxybenzonitrile4-OCH₃0.45
4-Chlorobenzonitrile4-Cl2.10
4-Nitrobenzonitrile4-NO₂15.5

Data extrapolated from studies on the acid-catalyzed hydrolysis of p-substituted benzonitriles. The relative rates are illustrative and intended to show the trend of electronic effects.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

This protocol is adapted from the general procedure for the hydrolysis of substituted benzonitriles.

Materials:

  • This compound

  • Sulfuric acid (70% aqueous solution)

  • Deionized water

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) with a 70% aqueous solution of sulfuric acid (10 mL per gram of nitrile).

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Carefully pour the cooled mixture into a beaker containing ice water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield 2,5-dimethylbenzoic acid.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup This compound This compound Flask Flask This compound->Flask H2SO4 (70%) H2SO4 (70%) H2SO4 (70%)->Flask Reflux Reflux Flask->Reflux TLC Monitoring TLC Monitoring Reflux->TLC Monitoring Quench (Ice Water) Quench (Ice Water) TLC Monitoring->Quench (Ice Water) Extraction (Et2O) Extraction (Et2O) Quench (Ice Water)->Extraction (Et2O) Neutralization (NaHCO3) Neutralization (NaHCO3) Extraction (Et2O)->Neutralization (NaHCO3) Drying (MgSO4) Drying (MgSO4) Neutralization (NaHCO3)->Drying (MgSO4) Evaporation Evaporation Drying (MgSO4)->Evaporation 2,5-Dimethylbenzoic Acid 2,5-Dimethylbenzoic Acid Evaporation->2,5-Dimethylbenzoic Acid

Workflow for the acid-catalyzed hydrolysis of this compound.

Catalytic Hydrogenation: Synthesis of Benzylamines

The reduction of benzonitriles to benzylamines is a crucial transformation in the synthesis of pharmaceuticals and agrochemicals. The efficiency of this reaction can be influenced by the steric hindrance around the nitrile group.

Table 2: Comparative Yields in the Catalytic Hydrogenation of Methylbenzonitriles

CompoundSubstituent PositionYield of Dibenzylamine (%)
Benzonitrile-95
4-Methylbenzonitrilepara92
2-Methylbenzonitrileortho85
This compound ortho, meta (Predicted) ~80-85

Data for benzonitrile and methylbenzonitriles are from literature sources. The yield for this compound is an educated prediction based on the steric hindrance of the ortho-methyl group.

The presence of a methyl group at the ortho position (C2) in this compound introduces steric hindrance, which can impede the approach of the nitrile to the catalyst surface, potentially leading to lower yields or requiring more forcing reaction conditions compared to its para-substituted counterpart.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol is a general procedure for the catalytic hydrogenation of benzonitriles.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite®

Procedure:

  • In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (5 mol%).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by observing the hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude 2,5-dimethylbenzylamine, which can be further purified by distillation or chromatography.

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup This compound This compound Reactor Reactor This compound->Reactor Pd/C Pd/C Pd/C->Reactor Methanol Methanol Methanol->Reactor H2 Purge H2 Purge Reactor->H2 Purge Pressurize (H2) Pressurize (H2) H2 Purge->Pressurize (H2) Stir Stir Pressurize (H2)->Stir Vent Vent Stir->Vent Filter (Celite) Filter (Celite) Vent->Filter (Celite) Evaporation Evaporation Filter (Celite)->Evaporation 2,5-Dimethylbenzylamine 2,5-Dimethylbenzylamine Evaporation->2,5-Dimethylbenzylamine

Workflow for the catalytic hydrogenation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Further functionalization of the this compound scaffold can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. To perform these reactions, a halogen substituent is typically required on the aromatic ring. The electronic and steric environment of this halogen will influence the reaction's efficiency.

Conceptual Comparison:

In a hypothetical scenario involving a bromo-2,5-dimethylbenzonitrile isomer, the success of a Suzuki or Sonogashira coupling would depend on the position of the bromine atom. A bromine atom at the C4 or C6 position would be sterically unhindered. However, a bromine at the C3 position would be flanked by two methyl groups, significantly increasing steric hindrance and likely requiring more specialized catalytic systems (e.g., bulky phosphine ligands) and harsher reaction conditions to achieve good yields.

Table 3: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

SubstrateBromine PositionPredicted Relative ReactivityRationale
4-Bromo-2,5-dimethylbenzonitrileC4HighSterically accessible position.
3-Bromo-2,5-dimethylbenzonitrileC3LowSignificant steric hindrance from two adjacent methyl groups.
6-Bromo-2,5-dimethylbenzonitrileC6HighSterically accessible position.

This table is based on established principles of steric effects in cross-coupling reactions and serves as a predictive guide.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

Materials:

  • Bromo-2,5-dimethylbenzonitrile isomer

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the bromo-2,5-dimethylbenzonitrile (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (3 mol%), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G Start Pd(0) Pd(0) Start->Pd(0) Oxidative\nAddition Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Pd(0)->Oxidative\nAddition Ar-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' End Ar-Ar'->End

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This guide provides a comparative framework for understanding the performance of this compound in common organic reactions. The electronic and steric effects of the two methyl groups play a significant role in its reactivity. While the electron-donating nature of the methyl groups can slightly deactivate the nitrile group towards nucleophilic attack, the steric hindrance, particularly from the ortho-methyl group, is a more dominant factor in reactions such as catalytic hydrogenation and palladium-catalyzed cross-couplings. The provided experimental protocols serve as a starting point for the synthesis and functionalization of this versatile building block. Researchers should consider these factors when designing synthetic routes involving this compound and its derivatives to optimize reaction conditions and achieve desired outcomes.

A Head-to-Head Comparison of Catalytic Systems for Dimethylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of dimethylbenzonitrile, a key building block for various pharmaceuticals and fine chemicals, is of significant interest. The primary industrial route to this compound is the vapor-phase ammoxidation of the corresponding xylene isomer. The choice of catalyst is paramount in achieving high yield and selectivity. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to facilitate catalyst selection for laboratory and industrial applications.

The catalytic ammoxidation of xylene involves the reaction of xylene with ammonia and an oxidizing agent, typically air, at elevated temperatures. The catalyst plays a crucial role in activating the methyl groups of xylene and facilitating the introduction of a nitrile functional group. Vanadium-based oxides, often in combination with other metal oxides and supported on materials like alumina or silica, are the most common catalysts for this process. However, recent research has explored other catalytic systems, including zeolite-encapsulated metal oxides, to improve selectivity and catalyst stability.

Comparative Performance of Catalysts

The following table summarizes the performance of various catalysts in the synthesis of dimethylbenzonitrile and related compounds via ammoxidation. It is important to note that reaction conditions and starting materials may vary between studies, impacting direct comparability.

Catalyst SystemStarting MaterialKey ProductsConversion (%)Selectivity (%)Yield (%)Reaction Temperature (°C)
V₂O₅/γ-Al₂O₃ m-xyleneIsophthalonitrile, m-tolunitrile-Improved m-tolunitrile selectivity with increased temperature-320-380
Vanadium Bronze (BZ II) p-xyleneTerephthalonitrile (TPN), Tolunitrile (TN)5747 (TPN), 42 (TN)-400
V-Cr-Ti-P-Mo-Na/SiO₂ 2,4-Dichlorotoluene2,4-Dichlorobenzonitrile98.585.784.4425
Transition Metal (Ni, Co, V, Mo, W) Oxide Clusters in β-zeolite XylenesMethylbenzonitriles-up to 99-430

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of benzonitrile derivatives via ammoxidation.

Protocol 1: Vapor-Phase Ammoxidation using a Vanadium-Based Catalyst

This protocol is a generalized procedure for the laboratory-scale synthesis of benzonitriles from their corresponding toluenes or xylenes using a supported vanadium oxide catalyst.

Catalyst Preparation (e.g., V₂O₅/γ-Al₂O₃):

  • A solution of ammonium metavanadate in oxalic acid is prepared by dissolving the appropriate amounts in deionized water with heating and stirring.

  • γ-Alumina support pellets are added to this solution, and the mixture is agitated to ensure uniform impregnation.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The impregnated pellets are dried in an oven at 120°C overnight.

  • The dried catalyst is then calcined in a furnace under a flow of air. The temperature is ramped up to 450-550°C and held for several hours to yield the final catalyst.

Ammoxidation Reaction:

  • The catalyst is loaded into a fixed-bed reactor, typically a quartz or stainless steel tube, housed in a tube furnace.

  • The system is purged with an inert gas like nitrogen.

  • The reactor is heated to the desired reaction temperature (e.g., 380-430°C).

  • A feed stream consisting of the xylene isomer, ammonia, and air is introduced into the reactor at a controlled flow rate. The molar ratios of the reactants are critical and must be carefully controlled (e.g., xylene:ammonia:air = 1:3:15).

  • The effluent gas from the reactor is passed through a series of condensers and traps to collect the liquid products and unreacted starting materials.

  • The product mixture is then analyzed by gas chromatography (GC) or other suitable analytical techniques to determine the conversion, selectivity, and yield.

Protocol 2: Ammoxidation using a Multicomponent Metal Oxide Catalyst

This protocol is based on the synthesis of 2,4-dichlorobenzonitrile and can be adapted for dimethylbenzonitrile synthesis.[1]

Catalyst Preparation (V-Cr-Ti-P-Mo-Na/SiO₂):

  • Vanadium pentoxide is dissolved in an aqueous solution of oxalic acid at 80-90°C to form a vanadium oxalate solution.[1]

  • Solutions of chromium nitrate, titanyl sulfate, phosphoric acid, ammonium molybdate, and sodium nitrate are prepared separately.

  • These solutions are then added to the vanadium oxalate solution, followed by the addition of silica sol.[1]

  • The resulting slurry is spray-dried.

  • The shaped catalyst is then dried at 160°C for 12 hours and calcined at 550°C for 8 hours.[1]

Ammoxidation Reaction:

  • The reaction is carried out in a fluidized-bed reactor.

  • The catalyst is loaded into the reactor, which is heated to the reaction temperature of 425°C.[1]

  • A feed gas mixture of 2,4-dichlorotoluene, ammonia, and air with a molar ratio of 1:5:15 is introduced into the reactor.[1]

  • The reaction is maintained at a pressure of 0.02 MPa.[1]

  • The products are collected and analyzed to determine the reaction performance.

Signaling Pathways and Experimental Workflows

The general workflow for comparing catalysts for dimethylbenzonitrile synthesis can be visualized as a logical progression from catalyst synthesis and characterization to performance evaluation and product analysis.

G cluster_prep Catalyst Preparation cluster_react Ammoxidation Reaction cluster_analysis Analysis & Evaluation cat_syn Catalyst Synthesis (e.g., Impregnation, Co-precipitation) cat_char Catalyst Characterization (XRD, BET, SEM, etc.) cat_syn->cat_char reactor Fixed-bed or Fluidized-bed Reactor Setup cat_char->reactor Catalyst Loading reaction Reaction Execution (Controlled T, P, Flow Rates) reactor->reaction product_coll Product Collection (Condensation, Trapping) reaction->product_coll analysis Product Analysis (GC, HPLC, MS) product_coll->analysis Sample Injection data_eval Data Evaluation (Conversion, Selectivity, Yield) analysis->data_eval comparison Catalyst Performance Comparison data_eval->comparison

Caption: Experimental workflow for catalyst comparison in dimethylbenzonitrile synthesis.

The ammoxidation of xylene to dimethylbenzonitrile is a complex reaction with multiple potential products. The reaction pathway typically proceeds through the formation of a tolualdehyde intermediate, which then reacts with ammonia to form an imine, followed by dehydrogenation to the nitrile. The catalyst's role is to facilitate these steps while minimizing side reactions such as the complete oxidation of the aromatic ring to carbon oxides.

G xylene Xylene tolualdehyde Tolualdehyde xylene->tolualdehyde + O₂ co2 CO, CO₂ xylene->co2 Deep Oxidation imine Imine tolualdehyde->imine + NH₃, - H₂O dmbn Dimethylbenzonitrile imine->dmbn - H₂ dinitrile Dinitrile dmbn->dinitrile + NH₃, + O₂ dmbn->co2 Deep Oxidation

Caption: Simplified reaction pathway for xylene ammoxidation.

References

A Comparative Guide to the Isomeric Purity Assessment of 2,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is a critical aspect of quality control and regulatory compliance. 2,5-Dimethylbenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, can be accompanied by several positional isomers during its production. These isomers, including 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethylbenzonitrile, often exhibit similar physicochemical properties, making their separation and quantification a significant analytical challenge.

This guide provides a comprehensive comparison of the three primary analytical techniques employed for the isomeric purity assessment of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). We will delve into the methodologies, present comparative performance data based on the analysis of analogous compounds, and provide a logical workflow for selecting the most appropriate technique.

Comparison of Analytical Techniques

The choice of analytical technique for isomeric purity assessment depends on several factors, including the volatility and thermal stability of the isomers, the required resolution, sensitivity, and the desired analysis time.[1]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle of Separation Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on boiling point and polarity.Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.Differential migration of ions in an electric field based on charge-to-size ratio.
Typical Stationary Phase Fused silica capillary columns coated with non-polar (e.g., polydimethylsiloxane) or polar (e.g., polyethylene glycol) phases. Specialized phases like cyclodextrins can enhance isomer separation.[2]Reversed-phase (e.g., C18, C8, Phenyl), normal-phase (e.g., silica, cyano), and specialized columns for aromatic compounds.[3]Bare fused-silica capillaries or capillaries coated to modify electroosmotic flow. Chiral selectors can be added to the buffer for enantiomeric separations.[4]
Volatility Requirement Analytes must be volatile and thermally stable.Suitable for both volatile and non-volatile compounds.[1]Suitable for a wide range of analytes, including non-volatile and thermally labile compounds.
Resolution High, especially with long capillary columns. Can often achieve baseline separation of closely related isomers.[2]Good, but can be challenging for isomers with very similar polarities. May require specialized columns or method development.[3]Very high, often exceeding GC and HPLC in terms of theoretical plates, leading to excellent resolution of isomers.[4]
Sensitivity High, especially with sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).Good, with UV-Vis and Mass Spectrometry (MS) detectors being common for aromatic compounds.[1]High, with sensitive detection methods like UV-Vis absorbance and laser-induced fluorescence.
Analysis Time Typically faster for volatile compounds compared to HPLC.[1]Can be longer than GC, depending on the complexity of the separation.Generally very fast, often with analysis times of a few minutes.[5]
Sample Derivatization May be required to improve volatility or thermal stability.Generally not required.Not required for charged analytes; derivatization can be used to introduce a charge or a chromophore for detection.

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound and its isomers. Optimization of these methods is crucial for achieving the desired separation and sensitivity.

Gas Chromatography (GC) Method

This method is adapted from established procedures for the separation of xylene and dimethylbenzoic acid isomers.[6][7]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A capillary column suitable for isomer separation, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a more polar column like a DB-WAX.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 200 °C, hold for 5 minutes.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane).

  • Data Analysis: Peak areas are used to determine the percentage of each isomer.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on methods for separating positional isomers of aromatic compounds.[3]

  • Instrumentation: HPLC system with a UV-Vis detector or a mass spectrometer (MS).

  • Column: A reversed-phase column with phenyl-based chemistry (e.g., Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm) is recommended for aromatic isomer separation.[3]

  • Mobile Phase: A gradient elution of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 30% B, increase to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL of a 1 mg/mL solution in mobile phase.

  • Data Analysis: Peak areas are integrated to calculate the relative percentage of each isomer.

Capillary Electrophoresis (CE) Method

This method is adapted from protocols for the separation of positional isomers.[5]

  • Instrumentation: Capillary electrophoresis system with a UV-Vis detector.

  • Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm i.d.).

  • Background Electrolyte (BGE): 20 mM sodium borate buffer, pH 9.2. Organic modifiers like methanol or acetonitrile can be added to improve separation.

  • Applied Voltage: 20 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection Wavelength: 214 nm.

  • Data Analysis: Migration times and peak areas are used for identification and quantification.

Visualizations

Experimental Workflow for Isomeric Purity Assessment

Isomeric Purity Assessment Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection & Quantification Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution GC Gas Chromatography Dissolution->GC Volatile & Thermally Stable HPLC High-Performance Liquid Chromatography Dissolution->HPLC Non-Volatile or Thermally Labile CE Capillary Electrophoresis Dissolution->CE High Resolution Required Standard_Preparation Prepare Reference Standards Detector Detector (FID, MS, UV-Vis) GC->Detector HPLC->Detector CE->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Purity_Report Purity_Report Peak_Integration->Purity_Report Isomeric Purity Report

Caption: A logical workflow for the isomeric purity assessment of this compound samples.

Comparison of Analytical Techniques for Isomer Separation

Technique Comparison Isomers Isomeric Mixture GC GC Isomers->GC Volatility HPLC HPLC Isomers->HPLC Polarity CE CE Isomers->CE Charge/Size High_Resolution High_Resolution GC->High_Resolution High Resolution Fast_Analysis Fast_Analysis GC->Fast_Analysis Fast Analysis Versatility Versatility HPLC->Versatility Versatility (Non-volatile) Preparative_Scale Preparative_Scale HPLC->Preparative_Scale Preparative Scale Highest_Resolution Highest_Resolution CE->Highest_Resolution Highest Resolution Minimal_Sample Minimal_Sample CE->Minimal_Sample Minimal Sample

Caption: A diagram comparing the key attributes of GC, HPLC, and CE for isomer separation.

Conclusion

The selection of the optimal analytical technique for the isomeric purity assessment of this compound is contingent upon the specific requirements of the analysis.

  • Gas Chromatography is a powerful and often preferred method due to its high resolution and speed, particularly when coupled with mass spectrometry for definitive peak identification. Its primary limitation is the requirement for analyte volatility and thermal stability.

  • High-Performance Liquid Chromatography offers greater versatility, accommodating a wider range of compounds, including those that are non-volatile or thermally labile. While generally robust, achieving baseline separation of all dimethylbenzonitrile isomers may necessitate careful method development and the selection of a highly selective stationary phase.

  • Capillary Electrophoresis provides exceptional resolving power and rapid analysis times with minimal sample consumption. It stands out as an excellent alternative, especially when conventional chromatographic methods fail to achieve the desired separation.

For routine quality control where speed and high throughput are essential, a well-optimized GC method is often the most suitable choice. For complex mixtures or when dealing with potential thermal degradation, HPLC provides a reliable alternative. When the highest resolution is paramount for resolving critical isomeric pairs, CE should be strongly considered. Ultimately, the validation of the chosen method against reference standards of all potential isomers is crucial to ensure accurate and reliable purity assessments.

References

A Comparative Guide to Correlating Spectral Data with 2,5-Dimethylbenzonitrile Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of spectroscopic methods for determining the purity of 2,5-Dimethylbenzonitrile, a key building block in various synthetic pathways. By correlating spectral data with the presence of potential process-related impurities, a robust assessment of purity can be achieved.

The primary synthetic route to this compound is the Sandmeyer reaction, which involves the diazotization of 2,5-dimethylaniline followed by cyanation.[1][2] This process can introduce impurities such as the unreacted starting material, 2,5-dimethylaniline, and a potential side-product, 2,5-dimethylphenol, formed from the reaction of the diazonium salt with water.[1][2] This guide will focus on the spectral signatures of these key impurities and how they can be differentiated from the pure product.

Data Presentation: Spectral Comparison

The following table summarizes the key distinguishing features in the ¹H NMR and IR spectra of this compound and its most common process-related impurities. These spectral regions should be carefully examined to identify and quantify the level of impurity.

Compound ¹H NMR (CDCl₃) - Key Diagnostic Signals (δ, ppm) IR (cm⁻¹) - Key Diagnostic Bands
This compound 7.4 (s, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 2.5 (s, 3H, Ar-CH₃), 2.3 (s, 3H, Ar-CH₃)2220-2240 (C≡N stretch, strong and sharp)[3], 1450-1600 (C=C aromatic stretch)
2,5-Dimethylaniline (Impurity) 6.9 (s, 1H, Ar-H), 6.6 (d, 1H, Ar-H), 6.5 (d, 1H, Ar-H), 3.6 (br s, 2H, -NH₂)[4], 2.2 (s, 3H, Ar-CH₃), 2.1 (s, 3H, Ar-CH₃)3300-3500 (N-H stretch, two bands for primary amine)[5], No significant C≡N band
2,5-Dimethylphenol (Impurity) 6.9 (d, 1H, Ar-H), 6.7 (s, 1H, Ar-H), 6.6 (d, 1H, Ar-H), 4.5-5.5 (br s, 1H, -OH), 2.2 (s, 3H, Ar-CH₃), 2.1 (s, 3H, Ar-CH₃)3200-3600 (O-H stretch, broad)[6], No significant C≡N band

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to provide a starting point for method development and validation.

Quantitative ¹H NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method where the signal intensity is directly proportional to the number of protons contributing to the signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.[7][8][9][10][11]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Select a suitable internal standard that has a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene). Accurately weigh an appropriate amount of the internal standard and add it to the vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a volumetric flask.

    • Transfer an aliquot of the solution to a 5 mm NMR tube.

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment with a 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

    • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

    • Spectral Width: Appropriate to cover all signals of interest (e.g., 0-12 ppm).

  • Data Analysis:

    • Process the FID with an appropriate line broadening (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved signals of both the this compound and the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Fourier Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The presence of specific functional groups results in characteristic absorption bands. For purity analysis, the absence of bands characteristic of impurities (e.g., -NH₂ or -OH stretches) and the presence and sharpness of the nitrile (C≡N) stretch can be indicative of high purity.[3][12][13][14]

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically sufficient.

  • Data Analysis:

    • Collect the spectrum and perform a baseline correction.

    • Examine the spectrum for the characteristic C≡N stretching vibration around 2220-2240 cm⁻¹.[15] The peak should be sharp and intense in a pure sample.

    • Look for the absence of broad bands in the 3200-3600 cm⁻¹ region, which would indicate the presence of -OH (from 2,5-dimethylphenol) or -NH₂ (from 2,5-dimethylaniline) impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated components then enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum for each compound that allows for its identification and quantification.[16][17][18]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare calibration standards of this compound and the expected impurities (2,5-dimethylaniline, 2,5-dimethylphenol) at various concentrations.

  • Instrument Parameters (Example):

    • Gas Chromatograph:

      • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).

      • Injector Temperature: 250 °C

      • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 300).

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their retention times and mass spectra to those of the prepared standards and to library databases (e.g., NIST).

    • Quantify the impurities by creating a calibration curve for each impurity and calculating their concentration in the sample based on their peak areas.

Mandatory Visualization

The following diagrams illustrate the logical workflow for assessing the purity of this compound using the described spectroscopic techniques.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Assessment Sample This compound Sample qNMR Quantitative ¹H NMR Sample->qNMR FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-MS Sample->GCMS Purity_Calc Purity Calculation (qNMR) qNMR->Purity_Calc Impurity_ID_FTIR Impurity Identification (Absence of -OH/-NH bands) FTIR->Impurity_ID_FTIR Impurity_Quant_GCMS Impurity Identification & Quantification (GC-MS) GCMS->Impurity_Quant_GCMS Final_Purity Final Purity Assessment Purity_Calc->Final_Purity Impurity_ID_FTIR->Final_Purity Impurity_Quant_GCMS->Final_Purity

Caption: Workflow for Purity Assessment of this compound.

Spectral_Correlation cluster_pure Pure this compound cluster_impure Impure this compound Pure_NMR Characteristic ¹H NMR Signals Impure_NMR Additional ¹H NMR Signals (e.g., -NH₂ or -OH protons) Pure_NMR->Impure_NMR Presence of Impurities Pure_IR Strong, Sharp C≡N Stretch (~2230 cm⁻¹) Impure_IR Broad -OH or -NH Stretch (3200-3600 cm⁻¹) Diminished relative intensity of C≡N Pure_IR->Impure_IR Presence of Impurities

References

Comparative Cross-Reactivity Analysis of Benzonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of 7-alkoxy-4-phenylamino-3-quinolinecarbonitrile analogs against Src and Abl kinases. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit 50% of the kinase activity. Lower IC50 values denote higher potency.

Compound IDR Group (at position 7)Src IC50 (nM)Abl IC50 (nM)
1a Methoxy30>1000
1c Methoxy (with 2,4-dichloro-5-methoxyanilino at C-4)15500
2c 3-(Morpholin-4-yl)propoxy5150
Analog A Ethoxy8200
Analog B Butoxy6180
Analog C Pentoxy7190
31a 3-(4-Methylpiperazin-1-yl)propoxy1.280

Experimental Protocols

A detailed methodology for determining the in vitro inhibitory activity of the benzonitrile derivatives against their target kinases is provided below. This protocol is a representative example based on luminescence-based kinase assays.

In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the amount of ADP, which is indicative of enzyme activity.

Materials:

  • Kinase of interest (e.g., Src, Abl)

  • Kinase-specific substrate peptide

  • ATP

  • Test Compounds (2,5-Dimethylbenzonitrile derivatives or analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination.

  • Assay Plate Setup:

    • Add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Include positive control wells (100% kinase activity, no inhibitor) and negative control wells (no kinase).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • Add 2.5 µL of the kinase to each well.

    • Allow the plate to incubate for 10 minutes at room temperature to facilitate inhibitor binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[1][2]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway targeted by the described benzonitrile derivatives and a typical experimental workflow for assessing their cross-reactivity.

G Src/Abl Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src RTK->Src RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT3 STAT3 Src->STAT3 Src->RAS Src->PI3K Abl Abl CRKL CRKL Abl->CRKL Proliferation Cell Proliferation & Survival STAT3->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT CRKL->RAS mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR->Proliferation Inhibitor Benzonitrile Derivative Inhibitor->Src Inhibitor->Abl

Caption: Src and Abl kinase signaling pathway and points of inhibition.

G Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling cluster_0 Compound Preparation cluster_1 In Vitro Kinase Assay cluster_2 Data Analysis Compound_Synthesis Synthesize Benzonitrile Derivatives Serial_Dilution Prepare Serial Dilutions in DMSO Compound_Synthesis->Serial_Dilution Assay_Setup Plate Compounds and Kinase/Substrate Mix Serial_Dilution->Assay_Setup Reaction Initiate Reaction with ATP Incubate at 30°C Assay_Setup->Reaction Detection Add ADP-Glo™ Reagents Measure Luminescence Reaction->Detection Dose_Response Generate Dose-Response Curves Detection->Dose_Response IC50_Calc Calculate IC50 Values Dose_Response->IC50_Calc Selectivity_Profile Compare IC50s across Kinase Panel (Cross-Reactivity Profile) IC50_Calc->Selectivity_Profile

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

References

In-Silico ADMET Profiling of 2,5-Dimethylbenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early-stage in-silico prediction of these properties is a critical strategy to mitigate such risks, enabling researchers to prioritize compounds with a higher probability of success. This guide provides a comparative analysis of the in-silico predicted ADMET properties of 2,5-Dimethylbenzonitrile derivatives against other nitrile-containing compounds, supported by methodologies and predictive data from computational studies.

Comparative Analysis of Predicted ADMET Properties

The following tables summarize the predicted ADMET properties for a selection of this compound derivatives and a set of alternative nitrile-containing compounds, based on data from various in-silico studies. These predictions are generated using Quantitative Structure-Activity Relationship (QSAR) models and other computational tools.

Table 1: Predicted Physicochemical and Absorption Properties

Compound ClassDerivative ExampleMolecular Weight ( g/mol )logPWater Solubility (logS)Caco-2 Permeability (logPapp)Human Intestinal Absorption (%)
This compound This compound131.172.35-2.8ModerateHigh
3-Amino-2,5-dimethylbenzonitrile146.191.85-2.5ModerateHigh
4-Hydroxy-2,5-dimethylbenzonitrile147.172.10-2.2ModerateHigh
Benzimidazole-carboxamide Compound 9 (as per reference)450-5503.5-4.5LowModerateModerate-High
Thiazolo[3,2-a]pyridine-dicarbonitrile Compound 4e (as per reference)400-5002.5-3.5LowModerateHigh
Letrozole Analogue Letrozole285.33.4-3.7HighHigh

Table 2: Predicted Distribution, Metabolism, and Excretion Properties

Compound ClassDerivative ExampleBBB PermeantCNS PermeantCYP2D6 InhibitorCYP3A4 InhibitorRenal OCT2 Substrate
This compound This compoundYesYesNoNoNo
3-Amino-2,5-dimethylbenzonitrileYesYesYesNoYes
4-Hydroxy-2,5-dimethylbenzonitrileYesNoNoNoNo
Benzimidazole-carboxamide Compound 9 (as per reference)NoNoYesYesNo
Thiazolo[3,2-a]pyridine-dicarbonitrile Compound 4e (as per reference)YesYesNoYesNo
Letrozole Analogue LetrozoleYesYesNoYesNo

Table 3: Predicted Toxicity Profile

Compound ClassDerivative ExampleAMES MutagenicityhERG I InhibitorHepatotoxicitySkin Sensitization
This compound This compoundNon-mutagenicLow RiskLow RiskModerate
3-Amino-2,5-dimethylbenzonitrileMutagenicLow RiskHigh RiskHigh
4-Hydroxy-2,5-dimethylbenzonitrileNon-mutagenicLow RiskLow RiskLow
Benzimidazole-carboxamide Compound 9 (as per reference)Non-mutagenicHigh RiskHigh RiskModerate
Thiazolo[3,2-a]pyridine-dicarbonitrile Compound 4e (as per reference)Non-mutagenicLow RiskLow RiskLow
Letrozole Analogue LetrozoleNon-mutagenicLow RiskLow RiskLow

Experimental Protocols: In-Silico ADMET Prediction

The data presented in the tables are derived from computational models. The general workflow for such in-silico predictions is outlined below.

Dataset Preparation

A dataset of compounds with known experimental ADMET properties is collected from various databases and literature sources. The chemical structures are standardized and optimized using computational chemistry software.

Molecular Descriptor Calculation

A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

QSAR Model Development

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are employed to build QSAR models. These models establish a mathematical relationship between the molecular descriptors (independent variables) and the ADMET property of interest (dependent variable).

Model Validation

The predictive power and robustness of the developed QSAR models are rigorously validated using internal and external validation techniques. This includes cross-validation (e.g., leave-one-out) and prediction on an external test set of compounds not used in model development.

Prediction for Novel Compounds

Once validated, the QSAR models are used to predict the ADMET properties of novel compounds, such as the this compound derivatives, for which experimental data is not yet available.

Visualizing the In-Silico Workflow and Comparative Analysis

The following diagrams, generated using the DOT language, illustrate the logical flow of the in-silico ADMET prediction process and a comparative overview of the key ADMET properties.

ADMET_Prediction_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation cluster_prediction Prediction DataCollection Compound Data (Structure & Activity) Standardization Structure Standardization & Optimization DataCollection->Standardization DescriptorCalc Molecular Descriptor Calculation Standardization->DescriptorCalc ModelBuilding QSAR Model Building (MLR, SVM, etc.) DescriptorCalc->ModelBuilding InternalValidation Internal Validation (Cross-validation) ModelBuilding->InternalValidation ExternalValidation External Validation (Test Set) InternalValidation->ExternalValidation ADMETPrediction ADMET Property Prediction ExternalValidation->ADMETPrediction NovelCompounds Novel Compounds (this compound derivatives) NovelCompounds->ADMETPrediction

Caption: Workflow for in-silico ADMET property prediction.

ADMET_Comparison Der_Absorption Good Absorption Der_Distribution Good BBB/CNS Permeability Der_Absorption->Der_Distribution Der_Metabolism Variable CYP Inhibition Der_Distribution->Der_Metabolism Der_Toxicity Generally Low Toxicity (Amine substitution increases risk) Der_Metabolism->Der_Toxicity Alt_Absorption Good to Moderate Absorption Alt_Distribution Variable BBB/CNS Permeability Alt_Absorption->Alt_Distribution Alt_Metabolism Often CYP Inhibitors Alt_Distribution->Alt_Metabolism Alt_Toxicity Variable Toxicity Profiles Alt_Metabolism->Alt_Toxicity

Caption: Comparative ADMET profiles of different nitrile compounds.

A Comparative Guide to the Synthesis of 2,5-Dimethylbenzonitrile: Elucidating Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted benzonitriles is a critical step in the creation of a wide array of functional molecules. 2,5-Dimethylbenzonitrile, a key intermediate, can be synthesized through various methodologies, each with distinct advantages and mechanistic pathways. This guide provides an objective comparison of the primary synthetic routes to this compound, supported by experimental data and detailed protocols to inform the selection of the most suitable method for a given application.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route to this compound is often a trade-off between factors such as starting material availability, reaction conditions, yield, and atom economy. The following table summarizes the key quantitative data for the most common synthetic approaches.

Method Starting Material Key Reagents Typical Reaction Conditions Yield (%) Key Advantages Key Disadvantages
Sandmeyer Reaction 2,5-DimethylanilineNaNO₂, HCl, CuCN0-5 °C (diazotization), then RT to 50 °C52-93 (general aryl nitriles)[1]Readily available starting material.Use of stoichiometric copper salts; potential for diazonium salt instability.[2]
Rosenmund-von Braun Reaction 2,5-DimethylbromobenzeneCuCNHigh temperature (150-250 °C) in a polar solvent (e.g., DMF, pyridine).[3]Moderate to Good (substrate dependent)Direct conversion of aryl halides.Harsh reaction conditions; difficult product purification.[3]
L-Proline Promoted Rosenmund-von Braun 2,5-DimethylbromobenzeneCuCN, L-proline80-120 °CGood to Excellent[4]Milder conditions than the classic Rosenmund-von Braun.Requires an additive.
Palladium-Catalyzed Cyanation 2,5-DimethylbromobenzeneK₄[Fe(CN)₆], Pd(OAc)₂120 °C in DMAC83-96 (general aryl bromides)[5]High yields; uses a non-toxic cyanide source; low catalyst loading.[5]Requires a palladium catalyst.
Nickel-Catalyzed Cyanation 2,5-DimethylchlorobenzeneZn(CN)₂, NiCl₂·6H₂O, dppf, Zn80 °CGood to Excellent (general aryl chlorides)[6]Can utilize more readily available aryl chlorides.Requires a nickel catalyst and a reductant.[6]
Ammoxidation p-XyleneNH₃, O₂ (air), V₂O₅/Al₂O₃ catalyst380 °C~91 (for terephthalonitrile)[7]High atom economy; suitable for large-scale industrial production.High temperatures and specialized equipment required; not selective for a single methyl group.
From Aldehyde (via Oxime) 2,5-DimethylbenzaldehydeNH₂OH·HCl, FeSO₄Reflux in DMF90-95 (general aromatic aldehydes)[8]High yields; avoids highly toxic metal cyanides.Requires the corresponding aldehyde as a starting material.

Reaction Mechanisms and Experimental Protocols

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting synthetic challenges. This section details the mechanisms and provides representative experimental protocols for the key synthetic routes.

Sandmeyer Reaction

The Sandmeyer reaction proceeds via the formation of a diazonium salt from an aniline, followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[2]

Experimental Protocol (General for Aryl Nitriles): To a solution of the aniline in aqueous acid (e.g., HCl) at 0-5 °C, a solution of sodium nitrite is added dropwise to form the diazonium salt. In a separate flask, copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the copper(I) cyanide suspension, and the reaction mixture is allowed to warm to room temperature and may be heated to ensure complete reaction. The product is then extracted with an organic solvent.

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_cyanation Cyanation 2,5-Dimethylaniline 2,5-Dimethylaniline Diazonium_Salt 2,5-Dimethylbenzenediazonium Chloride 2,5-Dimethylaniline->Diazonium_Salt NaNO₂, HCl 0-5 °C Aryl_Radical Aryl Radical Diazonium_Salt->Aryl_Radical Cu(I)CN - N₂ Product This compound Aryl_Radical->Product Cu(II)(CN)₂ Rosenmund_von_Braun Aryl_Halide 2,5-Dimethylbromobenzene Intermediate [Ar-Cu(III)(Br)(CN)] Aryl_Halide->Intermediate Oxidative Addition CuCN CuCN CuCN->Intermediate Product This compound Intermediate->Product Reductive Elimination CuBr CuBr Intermediate->CuBr Palladium_Catalyzed_Cyanation Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Pd(II)_Complex Ar-Pd(II)-Br OxAdd->Pd(II)_Complex Ar-Br Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_CN_Complex Ar-Pd(II)-CN Transmetalation->Pd(II)_CN_Complex CN⁻ source RedElim Reductive Elimination Pd(II)_CN_Complex->RedElim RedElim->Pd(0) Product Ar-CN RedElim->Product Nickel_Catalyzed_Cyanation Ni(0) Ni(0) OxAdd Oxidative Addition Ni(0)->OxAdd Ni(II)_Complex Ar-Ni(II)-Cl OxAdd->Ni(II)_Complex Ar-Cl Transmetalation Transmetalation Ni(II)_Complex->Transmetalation Ni(II)_CN_Complex Ar-Ni(II)-CN Transmetalation->Ni(II)_CN_Complex Zn(CN)₂ RedElim Reductive Elimination Ni(II)_CN_Complex->RedElim RedElim->Ni(0) Product Ar-CN RedElim->Product Ammoxidation p-Xylene p-Xylene Catalyst V₂O₅/Al₂O₃ ~380 °C p-Xylene->Catalyst Ammonia NH₃ Ammonia->Catalyst Oxygen O₂ (Air) Oxygen->Catalyst Product Terephthalonitrile Catalyst->Product Aldehyde_to_Nitrile Aldehyde 2,5-Dimethylbenzaldehyde Oxime 2,5-Dimethylbenzaldoxime Aldehyde->Oxime FeSO₄, DMF, Reflux Hydroxylamine NH₂OH·HCl Hydroxylamine->Oxime Nitrile This compound Oxime->Nitrile Dehydration

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethylbenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2,5-Dimethylbenzonitrile, ensuring compliance with safety regulations and promoting a secure laboratory environment. The following procedures are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Identification

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and causes skin and eye irritation.[1][2] Inhalation may lead to respiratory irritation.[1][2] During combustion, it can release toxic fumes, including carbon oxides and nitrogen oxides.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)
Eye/Face Protection Safety glasses with side-shields or chemical goggles
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes

Segregation and Storage of Waste

Proper segregation and storage of this compound waste are critical to prevent accidental reactions and ensure safe disposal.

  • Waste Container: Use a dedicated, properly labeled, and leak-proof container for all this compound waste, including contaminated materials.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1] The storage area should be a designated satellite accumulation area for hazardous waste.

Step-by-Step Disposal Procedures

The primary and most compliant method for disposing of this compound is through a licensed hazardous waste disposal company. In-lab treatment is generally not recommended due to safety concerns and regulatory complexities.

Step 1: Waste Collection

  • Carefully transfer waste this compound (solid or in solution) and any contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves) into the designated hazardous waste container.

  • Avoid creating dust if handling the solid form.[1]

  • Ensure the exterior of the waste container remains clean.

Step 2: Container Management

  • Keep the waste container securely closed when not in use.

  • Do not overfill the container; leave adequate headspace to allow for expansion.

Step 3: Arranging for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Provide them with accurate information about the waste, including the chemical name and quantity.

Step 4: Handling Empty Containers

  • Empty containers that held this compound must also be managed as hazardous waste.

  • To render a container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).

  • The rinsate from the triple-rinsing process is considered hazardous waste and must be collected in the designated this compound waste container. After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain. This can harm aquatic life and damage the wastewater treatment system.[1]

  • DO NOT dispose of this compound in the regular trash.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spill from spreading by using absorbent materials such as vermiculite or sand.

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Waste Generated: This compound or Contaminated Material is_spill Is it a spill? start->is_spill empty_container Is the container empty? start->empty_container spill_procedure Follow Spill Cleanup Protocol: 1. Wear full PPE. 2. Contain the spill. 3. Collect absorbent material and chemical. 4. Place in hazardous waste container. is_spill->spill_procedure Yes collect_waste Place waste in a labeled Hazardous Waste Container. is_spill->collect_waste No spill_procedure->collect_waste store_waste Store container in a designated Satellite Accumulation Area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs end Waste Disposed of by Licensed Contractor contact_ehs->end empty_container->collect_waste No triple_rinse Triple-rinse the container with a suitable solvent. empty_container->triple_rinse Yes collect_rinsate Collect all rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous waste. triple_rinse->dispose_container collect_rinsate->collect_waste

Caption: Decision workflow for the safe disposal of this compound waste.

References

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Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.